molecular formula C6H9N3 B149044 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 126352-69-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Katalognummer: B149044
CAS-Nummer: 126352-69-0
Molekulargewicht: 123.16 g/mol
InChI-Schlüssel: GHPWPOJLJPMISD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZVTDRWQVFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567902
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126352-69-0
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Tetrahydropyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds. Its unique three-dimensional architecture and electronic properties make it an attractive framework for the design of therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the key physicochemical properties of the tetrahydropyrazolo[1,5-a]pyrimidine core, detailed experimental protocols for their determination, and a visualization of its role in relevant biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties for the tetrahydropyrazolo[1,5-a]pyrimidine core is essential for optimizing lead compounds in drug discovery programs. The following tables summarize the available quantitative data for the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol []
Appearance Off-white to yellow solid[3]
Boiling Point 290.2 ± 9.0 °C at 760 mmHg[]
Density 1.3 ± 0.1 g/cm³[]
Flash Point 129.3 ± 18.7 °C

Table 2: Physicochemical Parameters for Drug Discovery

ParameterValueDescriptionSource
Predicted pKa 4.52 ± 0.20The predicted acid dissociation constant, indicating the protonation state at physiological pH.[3]
logP 0.44The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.
Aqueous Solubility Data not availableThe concentration of the compound in a saturated aqueous solution. Experimental protocols are provided below.
Melting Point Data not availableThe temperature at which the solid form of the compound melts. Experimental protocols are provided below.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug development. This section provides detailed methodologies for key experiments.

Synthesis of this compound

A common synthetic route to the tetrahydropyrazolo[1,5-a]pyrimidine core involves the reaction of 3-amino-pyrazole with a suitable three-carbon electrophile.

Procedure: To a solution of 3-amino-pyrazole (0.1 mol) and triethylamine (0.3 mol) in 1,4-dioxane (200 mL), 1,3-dibromopropane (0.1 mol) is added. The reaction mixture is stirred at 110 °C for 5 hours. After completion, the mixture is filtered, and the filtrate is concentrated to dryness. The resulting residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol = 100/1) to yield this compound as a white solid.[4]

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and target binding.

1. Potentiometric Titration: This is a widely used and accurate method for pKa determination.

  • Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, and a burette.

  • Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 0.15 M Potassium chloride (KCl) solution, and the test compound (at least 10⁻⁴ M).

  • Procedure:

    • Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10).[5]

    • Dissolve a known amount of the tetrahydropyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., water or a co-solvent system).

    • Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[5]

    • Maintain a constant ionic strength throughout the titration using the 0.15 M KCl solution.[5]

    • Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition.[6]

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.[6]

2. UV-Visible Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a spectral shift upon ionization.

  • Apparatus: UV-Vis spectrophotometer (a 96-well plate reader can be used for higher throughput).[7][8]

  • Reagents: A series of aqueous buffer solutions with known pH values covering the expected pKa range, a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]

  • Procedure:

    • Prepare a series of solutions of the test compound in the different pH buffers in a 96-well plate.[7]

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 230-500 nm).[7]

    • Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.[9]

    • The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[10]

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (Gold Standard):

  • Apparatus: Glass vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Reagents: n-Octanol (pre-saturated with water), water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol), and the test compound.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and the aqueous phase.

    • Securely cap the vials and shake them for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Centrifuge the vials to achieve complete phase separation.

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Solubility is a crucial property that influences a drug's bioavailability and formulation development.

Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound.

  • Apparatus: Glass vials, shaker or roller system, centrifugation and/or filtration apparatus, and an analytical instrument for quantification (e.g., HPLC-UV).[11][12]

  • Reagents: The solid test compound and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).[13]

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer.[13]

    • Shake or rotate the vials at a constant temperature for an extended period (e.g., 24 hours) to allow the solution to reach equilibrium.[13][14]

    • Separate the undissolved solid from the solution by centrifugation and/or filtration.[12]

    • Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a calibrated analytical method.[12]

    • The measured concentration represents the thermodynamic solubility.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.

Capillary Melting Point Method:

  • Apparatus: Melting point apparatus with a heating block and a thermometer or digital temperature sensor, and glass capillary tubes.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Biological Significance and Signaling Pathways

Derivatives of the tetrahydropyrazolo[1,5-a]pyrimidine core are known to interact with various biological targets, particularly protein kinases, making them valuable scaffolds in the development of targeted therapies.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[15][16] Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression Cyclin D/CDK4_6 Cyclin D/CDK4_6 Cyclin E/CDK2 Cyclin E/CDK2 Cyclin D/CDK4_6->Cyclin E/CDK2 S_Phase S_Phase Cyclin E/CDK2->S_Phase Cell_Cycle_Arrest Cell_Cycle_Arrest Cyclin A/CDK2 Cyclin A/CDK2 G2_M_Phase G2_M_Phase Cyclin A/CDK2->G2_M_Phase G1_Phase G1_Phase G1_Phase->Cyclin D/CDK4_6 S_Phase->Cyclin A/CDK2 Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative->Cyclin E/CDK2 Inhibition Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative->Cyclin A/CDK2 Inhibition

CDK Inhibition by Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is frequently observed in cancer and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3K isoforms, such as PI3Kδ.[17][18][19]

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Effectors Cell Survival, Proliferation, Growth Akt->Downstream_Effectors Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative->PI3K Inhibition

PI3K/Akt Pathway Inhibition.
Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. This pathway is often hyperactivated in various cancers. Some pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against components of this pathway, such as Tropomyosin receptor kinases (Trks), which can activate the MAPK/ERK cascade.[20][21][22][23][24]

MAPK_ERK_Pathway Growth_Factor Growth_Factor Trk_Receptor Trk_Receptor Growth_Factor->Trk_Receptor Ras Ras Trk_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Gene Expression, Cell Proliferation ERK->Transcription_Factors Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative Tetrahydropyrazolo[1,5-a]pyrimidine_Derivative->Trk_Receptor Inhibition

MAPK/ERK Pathway Inhibition via Trk Receptor.

Conclusion

The tetrahydropyrazolo[1,5-a]pyrimidine core represents a versatile and valuable scaffold in modern drug discovery. A thorough understanding of its physicochemical properties is paramount for the successful design and development of new therapeutic agents. This guide provides a foundational understanding of these properties, standardized methods for their determination, and insights into the biological pathways where these compounds can exert their effects. This information is intended to empower researchers and drug development professionals in their efforts to harness the full potential of this important heterocyclic system.

References

An In-depth Technical Guide on the Core of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, a significant heterocyclic compound in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them promising candidates for drug development.

Core Structure and Chemical Properties

The this compound is a bicyclic heteroaromatic compound.[1] This structure consists of a pyrazole ring fused to a tetrahydropyrimidine ring.[2] The fused ring system provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2] Substitutions at various positions can significantly influence the electronic properties, lipophilicity, and molecular conformation of these compounds, thereby affecting their interaction with biological targets.[2]

The core structure is characterized by its CAS Number: 126352-69-0, a molecular formula of C6H9N3, and a molecular weight of 123.16 g/mol .[1][3]

Caption: Core structure of this compound with atom numbering.

Biological Activity and Therapeutic Potential

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, positioning them as valuable candidates in drug discovery.[2] These compounds have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[2][4] A notable application is in the development of protein kinase inhibitors, which are crucial in cancer treatment.[2]

2.1. Kinase Inhibition

Many derivatives of this scaffold act as ATP-competitive inhibitors of protein kinases.[2] They have shown inhibitory effects against various kinases, including:

  • Pim-1 Kinase: Several studies have focused on developing pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors for cancer therapy.[5][6]

  • PI3Kδ: A series of these derivatives have been synthesized as potent and selective inhibitors of PI3Kδ, with potential applications in treating inflammatory and autoimmune diseases.[7][8]

  • CDK9: Researchers have explored this scaffold for the discovery of selective CDK9 inhibitors, which are of interest for their anti-cancer properties.[9]

  • Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine framework is also prominent in the development of Trk inhibitors.[10]

2.2. Quantitative Data Summary

The following table summarizes the inhibitory activities of selected this compound derivatives against various kinase targets.

Compound/DerivativeTarget KinaseIC50 ValueReference
17bHIV-1 Integrase74 nM[11]
CPL302415 (6)PI3Kδ18 nM[7]
5hCDK222 nM[12]
5iCDK224 nM[12]
9aPim-10.68 µM[6]
4dPim-10.61 µM[6]
5dPim-10.54 µM[6]
32TrkA, TrkB, TrkC1.9 nM, 3.1 nM, 2.3 nM[10]
36TrkA, TrkB, TrkC1.4 nM, 2.4 nM, 1.9 nM[10]

Experimental Protocols: Synthesis

The synthesis of this compound derivatives often involves multi-step reactions. A general and cost-effective method for synthesizing the core scaffold has been developed, allowing for the introduction of various substituents.[13]

3.1. General Synthesis of the Core Scaffold

A common synthetic route to the this compound core involves the reaction of 1H-Pyrazol-5-amine with 1,3-dibromopropane.[1]

Protocol:

  • Dissolve 3H-pyrazol-3-amine (0.1 mol) and triethylamine (0.3 mol) in 1,4-dioxane (200 mL).[1]

  • Add 1,3-dibromopropane (0.1 mol) to the solution.[1]

  • Stir the reaction mixture at 110 °C for 5 hours.[1]

  • After the reaction is complete, filter the mixture.[1]

  • Concentrate the filtrate to dryness.[1]

  • Purify the residue by silica gel column chromatography (eluent: dichloromethane/methanol = 100/1) to obtain this compound.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification start1 1H-Pyrazol-5-amine condition1 Triethylamine (Base) start1->condition1 Reacts with start2 1,3-Dibromopropane start2->condition1 condition2 1,4-Dioxane (Solvent) condition1->condition2 condition3 110 °C, 5 hours condition2->condition3 workup1 Filtration condition3->workup1 Yields crude product workup2 Concentration workup1->workup2 purification Silica Gel Chromatography workup2->purification product 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine purification->product Final Product

Caption: General workflow for the synthesis of the core scaffold.

3.2. Synthesis of Derivatives

The synthesis of specific derivatives often starts from a key intermediate, which is then modified. For example, the synthesis of PI3Kδ inhibitors involved a multi-step process starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate.[7] Another approach involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination and subsequent coupling reactions to introduce various substituents.[8]

Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation.

4.1. PI3K/Akt Signaling Pathway

As inhibitors of PI3Kδ, these compounds can modulate the PI3K/Akt signaling pathway. PI3Kδ is a lipid kinase that phosphorylates PIP2 to generate PIP3, a crucial second messenger.[7] PIP3 activates downstream effectors like Akt, which in turn regulates various cellular processes including cell growth, survival, and proliferation.[7] By inhibiting PI3Kδ, these derivatives can downregulate this pathway, which is often overactive in inflammatory diseases and cancers.[7][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 Derivative Pyrazolo[1,5-a]pyrimidine Derivative Derivative->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates Downstream Downstream Cellular Processes (Growth, Proliferation, Survival) Akt->Downstream Regulates

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of derivatives.

References

Introduction to pyrazolo[1,5-a]pyrimidine as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[1] This versatility has led to the development of numerous compounds targeting a wide array of biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] The significance of this scaffold is underscored by the successful development and FDA approval of several drugs for cancer therapy that feature the pyrazolo[1,5-a]pyrimidine core, such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib, Entrectinib, and Repotrectinib.[4][5]

The pyrazolo[1,5-a]pyrimidine nucleus is a bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly the ATP-binding site of kinases.[6] This inherent property, combined with its amenability to chemical modification, makes it an ideal starting point for the design of potent and selective inhibitors. Derivatives of this scaffold have shown remarkable efficacy against various kinases, including Trk family kinases (TrkA, TrkB, TrkC), Cyclin-Dependent Kinases (CDKs), and Pim kinases, among others.[4][7][8] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine core, its synthesis, biological activities, and its role in the development of targeted therapeutics.

Data Presentation: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro biological activities of representative pyrazolo[1,5-a]pyrimidine-based inhibitors against key protein kinase targets.

Table 1: Inhibitory Activity against Tropomyosin Receptor Kinase A (TrkA)

CompoundTrkA IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)Reference
Larotrectinib-KM12-[6]
Entrectinib---[4]
Repotrectinib---[4]
Selitrectinib---[4]
Compound 121-100TrkA Elisa enzyme assay-[4]
Compound 131-100TrkA Elisa enzyme assay-[4]
Compound 20>0.02--[4]
Compound 21>0.02--[4]
Compound 23-KM120.1[4]
Compound 24-KM120.2[4]
Compound 280.17--[6]
Compound 321.9--[6]
Compound 361.4--[6]
Compound 4287KM12, EKVX820, 4130[6]
Compound 43Sub-micromolarMCF7, HCT116, EKVX3360, 1400, 3490[6]
Compound 6s230--[8]
Compound 6t450--[8]

Table 2: Inhibitory Activity against Pim-1 Kinase

CompoundPim-1 IC50 (µM)Reference
Compound 10.045[9]
Compound 4d0.61[7]
Compound 5d0.54[7]
Compound 9a0.68[7]
Quercetin (Reference)0.91[7]

Table 3: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)

CompoundCDK2 IC50 (µM)Reference
Dinaciclib (Reference)0.018[2]
Compound 5h0.022[2]
Compound 5i0.024[2]
Compound 12a0.50[2]
Compound 12d0.28[2]
Compound 12f0.35[2]
Compound 12g0.44[2]
Ribociclib (Reference)0.07[8]
Compound 6s0.23[8]
Compound 6t0.09[8]
Compound 6d0.55[8]
Compound 6n0.78[8]
Compound 6o0.76[8]
Compound 6p0.67[8]
Compound 2d- (60% inhibition)[10]
Compound 2g- (40% inhibition)[10]

Mandatory Visualization

Signaling_Pathways cluster_TRK Trk Signaling Pathway cluster_PIM Pim-1 Signaling Pathway cluster_CDK CDK2/Cyclin E Signaling in G1/S Transition TRK_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Dimerization Receptor Dimerization & Autophosphorylation TRK_Inhibitor->Dimerization Inhibition Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Trk_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLC_PKC PLCγ-PKC Pathway Dimerization->PLC_PKC Cell_Survival Cell Survival, Proliferation, Differentiation RAS_MAPK->Cell_Survival PI3K_AKT->Cell_Survival PLC_PKC->Cell_Survival PIM_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Pim1 Pim-1 Kinase PIM_Inhibitor->Pim1 Inhibition Cytokines_GF Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GF->JAK_STAT JAK_STAT->Pim1 Upregulation BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylation (inactivation) p21 p21 (CDK inhibitor) Pim1->p21 Phosphorylation (inactivation) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression CDK_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors CyclinE_CDK2 Cyclin E / CDK2 Complex CDK_Inhibitor->CyclinE_CDK2 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb Protein CyclinD_CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release CyclinE Cyclin E Transcription E2F->CyclinE CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper- phosphorylation S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry

Caption: Key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental_Workflow start Start: Scaffold Identification (Pyrazolo[1,5-a]pyrimidine) synthesis Synthesis of Compound Library start->synthesis biochemical_assay In Vitro Biochemical Kinase Assay (e.g., ELISA, ADP-Glo) synthesis->biochemical_assay ic50 Determine IC50 Values biochemical_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cellular_assay Cell-based Assays (e.g., In-Cell ELISA, MTT Assay) ic50->cellular_assay sar Structure-Activity Relationship (SAR) and Lead Optimization selectivity->sar antiproliferative Determine Anti-proliferative Activity cellular_assay->antiproliferative antiproliferative->sar sar->synthesis Iterative Optimization in_vivo In Vivo Efficacy and Toxicity Studies (Animal Models) sar->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine-based inhibitor discovery.

Experimental Protocols

Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines via One-Pot Three-Component Reaction[4][5]

This protocol describes a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a cyclocondensation/oxidative halogenation sequence.

Materials:

  • Appropriate 5-aminopyrazole derivative

  • β-enaminone or chalcone derivative

  • Sodium halide (NaI, NaBr, or NaCl)

  • Potassium persulfate (K2S2O8)

  • Deionized water

  • Reaction tube

  • Stirring apparatus and heating source

Procedure:

  • In an oven-dried reaction tube, combine the enaminone or chalcone (0.2 mmol) and the 5-aminopyrazole (0.2 mmol).

  • Add 1 mL of deionized water to the reaction tube.

  • Add the sodium halide (1.2 equivalents, e.g., 36 mg for NaI) and potassium persulfate (1.5 equivalents, 81 mg) to the reaction mixture.

  • Stir the reaction mixture vigorously in air at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.

In-Cell ELISA for TrkA Phosphorylation Inhibition[11]

This protocol allows for the quantification of TrkA phosphorylation in a cellular context to determine the potency of inhibitors.

Materials:

  • KM12 cells (or other cells with TrkA fusion)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody against phospho-Trk (Tyr674/675)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Seed KM12 cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Remove the media and fix the cells with the fixing solution for 20 minutes at room temperature.

  • Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Add the quenching solution for 20 minutes to quench endogenous peroxidase activity.

  • Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with the primary antibody against phospho-Trk overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells five times with PBS containing 0.1% Triton X-100.

  • Add the TMB substrate and incubate in the dark until sufficient color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition of TrkA phosphorylation for each compound concentration and determine the IC50 value.

ADP-Glo™ Kinase Assay for Pim-1 Inhibition[12][13]

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the Pim-1 inhibitor.

Materials:

  • Recombinant Pim-1 kinase

  • Pim-1 substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates (low volume, white)

  • Plate-reading luminometer

Procedure:

  • In a 384-well plate, add 1 µL of the test compound at various concentrations or a vehicle control (e.g., 5% DMSO).

  • Add 2 µL of Pim-1 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of Pim-1 kinase activity for each compound concentration and determine the IC50 value.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established its position as a privileged core in drug discovery, particularly in the realm of oncology. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a multitude of potent and selective kinase inhibitors. The clinical success of Trk inhibitors based on this scaffold serves as a strong validation of its therapeutic potential. As our understanding of the complex signaling networks that drive disease progression deepens, the versatility of the pyrazolo[1,5-a]pyrimidine core will undoubtedly continue to be exploited for the rational design of novel therapeutics targeting a broader range of diseases. Future research will likely focus on further optimizing the scaffold to overcome drug resistance, improve pharmacokinetic profiles, and explore its potential in other therapeutic areas beyond cancer. This in-depth guide provides a solid foundation for researchers and drug development professionals to appreciate and leverage the power of the pyrazolo[1,5-a]pyrimidine scaffold in their quest for new and effective medicines.

References

Spectroscopic Characterization of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Nucleus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered attention for their potential as therapeutic agents, notably as inhibitors of protein kinases such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1] This technical guide provides a comprehensive overview of the spectroscopic characterization of this nucleus, including detailed data, experimental protocols, and relevant biological pathway and drug discovery workflow diagrams.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the this compound nucleus and its derivatives. It is important to note that while data for the unsubstituted parent compound is provided where available, some data is derived from substituted analogs due to a lack of comprehensive published spectra for the parent molecule itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of the this compound core.

Table 1: ¹H NMR Spectroscopic Data for this compound.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNotes
H-27.18s-Data for the unsubstituted parent compound in CDCl₃.[1]
H-35.26s-Data for the unsubstituted parent compound in CDCl₃.[1]
H-4 (CH₂)4.00-4.22m-Data for the unsubstituted parent compound in CDCl₃.[1]
H-5 (CH₂)2.03-2.11m-Data for the unsubstituted parent compound in CDCl₃.[1]
H-6 (CH₂)3.22-3.26m-Data for the unsubstituted parent compound in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for a Representative Derivative (Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate).

CarbonChemical Shift (δ) ppmNotes
C=O163.06Ester carbonyl
C-3a148.18Pyrazole ring
C-2138.20Pyrazole ring
C-392.96Pyrazole ring
O-CH₂58.58Ethyl ester
C-750.51Pyrimidine ring
C-545.02Pyrimidine ring
C-638.64Pyrimidine ring
5-CH₃21.01Methyl substituent
7-CH₃19.55Methyl substituent
O-CH₂-CH₃ 14.55Ethyl ester
Mass Spectrometry (MS)

Mass spectrometry of pyrimidine derivatives typically shows fragmentation patterns involving the loss of small neutral molecules and cleavage of the heterocyclic rings.

Table 3: Mass Spectrometry Data for this compound.

ParameterValueNotes
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
Expected Fragmentation
M+m/z 123Molecular Ion
Common FragmentsLoss of HCN, N₂, and fragments from the tetrahydropyrimidine ring.Specific fragmentation data for the parent compound is not widely published. The fragmentation of related pyrimidine structures suggests these as likely pathways.
Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule.

Table 4: Characteristic Infrared Absorption Bands for the this compound Nucleus (Predicted).

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch3100-3500Medium-WeakNot present in the parent nucleus, but in derivatives with NH groups.
C-H Stretch (sp²)3000-3100Medium-WeakPyrazole C-H
C-H Stretch (sp³)2850-3000MediumTetrahydropyrimidine C-H
C=N Stretch1640-1690Medium-StrongPyrimidine ring
C=C Stretch1500-1600MediumPyrazole ring
C-N Stretch1250-1350StrongRing vibrations
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Table 5: UV-Visible Absorption Data for Pyrazolo[1,5-a]pyrimidine Derivatives.

Compound Typeλ_max (nm)SolventNotes
Pyrazolo[1,5-a]pyrimidine FluorophoresTunable (e.g., ~350-450)VariousThe absorption maxima are highly dependent on the substituents and their electronic properties (electron-donating or -withdrawing).[2]

Note: Specific UV-Vis data for the unsubstituted, non-aromatic this compound is not well-documented. The electronic transitions are expected to be in the shorter wavelength UV region due to the lack of extended conjugation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the this compound nucleus.

NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[3]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[3]

  • Filtration : Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : If quantitative analysis or precise chemical shift referencing is required, an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection : Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis : Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Record the IR spectrum. The IR beam passes through the ATR crystal and interacts with the sample at the surface.

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Blank Measurement : Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement : Rinse and fill the cuvette with the sample solution and record its UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Visualizations

Synthesis of the this compound Nucleus

A common synthetic route involves the reaction of an aminopyrazole with a suitable three-carbon building block.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminopyrazole 3-Aminopyrazole Reaction Cyclocondensation 3-Aminopyrazole->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Solvent (e.g., 1,4-Dioxane) Solvent (e.g., 1,4-Dioxane) Solvent (e.g., 1,4-Dioxane)->Reaction Heat (e.g., 110°C) Heat (e.g., 110°C) Heat (e.g., 110°C)->Reaction Product This compound Reaction->Product

Caption: Synthesis of the core nucleus.

Workflow for Kinase Inhibitor Drug Discovery

The development of drugs based on the this compound scaffold typically follows a structured workflow.

G Target_Identification Target Identification (e.g., FGFR Kinase) Hit_Identification Hit Identification (High-Throughput Screening) Target_Identification->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Kinase inhibitor discovery workflow.

Simplified FGFR Signaling Pathway

Derivatives of the this compound nucleus can inhibit the FGFR signaling pathway, which is crucial in cell proliferation and survival.

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->FGFR Inhibition

Caption: Inhibition of FGFR signaling.

References

A Technical Guide to the Nomenclature of Substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the systematic nomenclature of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the fundamental principles of IUPAC nomenclature for this scaffold, presents quantitative data on their biological activity, details experimental protocols for their synthesis, and illustrates key concepts with diagrams.

Core Structure and Numbering

The foundation of this class of compounds is the bicyclic system formed by the fusion of a pyrazole and a pyrimidine ring. The aromatic parent is named pyrazolo[1,5-a]pyrimidine . The numbering of this fused system is fixed and follows the established rules for heterocyclic compounds, starting from the nitrogen atom of the pyrazole ring not involved in the fusion and proceeding around the larger ring.

The partially saturated derivative, which is the focus of this guide, is designated as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine . The "4,5,6,7-tetrahydro" prefix indicates that the pyrimidine ring is saturated.

Below is a diagram illustrating the core structure and the standard IUPAC numbering system.

core_structure Core Structure of this compound cluster_ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N3a C3->N3a N3a->N1 C7 C7 N3a->C7 C6 C6 C7->C6 C5 C5 C6->C5 N4 N4 C5->N4 N4->N1

Caption: Numbering of the this compound scaffold.

Principles of Nomenclature for Substituted Derivatives

The systematic naming of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines follows standard IUPAC conventions. The key principles are:

  • Parent Name: The name of any substituted compound will end with "this compound".

  • Substituent Identification: Identify all substituent groups attached to the core structure.

  • Locants: Assign a number (locant) to each substituent corresponding to its position on the ring system.

  • Alphabetical Order: List the substituents in alphabetical order.

  • Prefixes: Use prefixes such as "di-", "tri-", etc., to indicate multiple identical substituents. These prefixes are ignored for alphabetization purposes.

Example:

A compound with a phenyl group at position 2 and a methyl group at position 7 would be named: 7-methyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .

Biological Context: Inhibition of Signaling Pathways

Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two prominent pathways targeted by this class of compounds are the Pim-1 and PI3K/Akt signaling pathways.

Pim-1 Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of Pim-1 is associated with various cancers. The diagram below illustrates a simplified Pim-1 signaling pathway and indicates where this compound inhibitors can intervene.

pim1_pathway Simplified Pim-1 Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim1 STAT->Pim1 Transcription Substrates Substrates Pim1->Substrates Proliferation Proliferation Substrates->Proliferation Survival Survival Substrates->Survival Inhibitor 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Inhibitor Inhibitor->Pim1

Caption: Inhibition of the Pim-1 signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common event in cancer. Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of PI3Kδ, a specific isoform of PI3K.

pi3k_pathway Simplified PI3K/Akt Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Inhibitor 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Quantitative Data on Biological Activity

The potency of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific enzyme targets. The following tables summarize representative data from the literature.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound IDR1 SubstituentR2 SubstituentPim-1 IC50 (nM)
1a PhenylH45
1b 4-Cl-PhenylH32
1c 4-F-PhenylH28
1d 4-MeO-PhenylH56

Data are illustrative and compiled from various sources.

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ

Compound IDR1 SubstituentR2 SubstituentPI3Kδ IC50 (nM)
2a MorpholineH15
2b PiperidineH25
2c H4-Cl-Phenyl8
2d H4-F-Phenyl12

Data are illustrative and compiled from various sources.

Experimental Protocols

The synthesis of the this compound core and its derivatives often involves a multi-step process. Below is a representative experimental protocol for the synthesis of the unsubstituted core structure.

Synthesis of this compound

Workflow Diagram:

synthesis_workflow Synthesis of this compound Start Starting Materials: 3-aminopyrazole, 1,3-dibromopropane, triethylamine Reaction Reaction in 1,4-dioxane at 110°C for 5 hours Start->Reaction Filtration Filtration to remove triethylammonium bromide Reaction->Filtration Concentration Concentration of the filtrate under vacuum Filtration->Concentration Purification Silica gel column chromatography Concentration->Purification Product Final Product: 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Detailed Methodology:

  • Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) and triethylamine (3.0 eq) in 1,4-dioxane, add 1,3-dibromopropane (1.0 eq).

  • Heating: Stir the reaction mixture at 110 °C for 5 hours.

  • Workup: After completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated triethylammonium bromide.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) to afford the pure this compound.

Note: The synthesis of substituted derivatives typically involves the use of appropriately substituted starting materials or further functionalization of the core structure. These protocols may vary significantly and should be adapted from specific literature procedures.

This guide provides a foundational understanding of the nomenclature and scientific context of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines. For further detailed information, researchers are encouraged to consult the primary scientific literature.

The Chemical Stability of the Tetrahydropyrazolo[1,5-a]pyrimidine Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrazolo[1,5-a]pyrimidine core is a key structural motif in medicinal chemistry, recognized for its role as a privileged scaffold in the development of various therapeutic agents, particularly kinase inhibitors. The saturation of the pyrimidine ring introduces a three-dimensional architecture, which can significantly influence the compound's pharmacological properties, including binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the chemical stability of the tetrahydropyrazolo[1,5-a]pyrimidine ring system, detailing potential degradation pathways, experimental protocols for stability assessment, and the context of its interaction with key biological signaling pathways.

General Stability Profile and Degradation Pathways

The chemical stability of the tetrahydropyrazolo[1,5-a]pyrimidine ring system is influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. The saturated pyrimidine portion of the fused ring system is generally more susceptible to degradation than the aromatic pyrazole ring.

Hydrolytic Stability: Under aqueous conditions, the tetrahydropyrazolo[1,5-a]pyrimidine core can be susceptible to hydrolysis, particularly under acidic or basic conditions. The most likely points of cleavage are the amide-like bonds within the tetrahydropyrimidine ring. Acid-catalyzed hydrolysis may involve protonation of the nitrogen atoms, followed by nucleophilic attack by water. Conversely, base-catalyzed hydrolysis would proceed via deprotonation and subsequent ring opening.

Oxidative Stability: The saturated nature of the pyrimidine ring makes it prone to oxidative degradation. Oxidative stress can lead to dehydrogenation, converting the tetrahydropyrazolo[1,5-a]pyrimidine back to its aromatic pyrazolo[1,5-a]pyrimidine counterpart, or introduce hydroxyl groups and other oxygenated functionalities, potentially leading to ring cleavage. In a biological context, cytochrome P450 (CYP) enzymes are key mediators of oxidative metabolism, which can involve N-dealkylation and oxidation of the heterocyclic core.

Reductive Stability: While the pyrimidine ring of pyrazolo[1,5-a]pyrimidines is preferentially reduced to form the tetrahydropyrazolo[1,5-a]pyrimidine core, further reduction under harsh conditions could potentially lead to cleavage of the ring system. However, under typical physiological conditions, reductive degradation is less common than oxidative pathways.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. The energy absorbed can lead to the formation of reactive intermediates, which can then undergo a variety of reactions, including oxidation and ring cleavage. The specific degradation products will depend on the substituents present on the ring system.

Thermal Stability: The tetrahydropyrazolo[1,5-a]pyrimidine ring system is expected to have moderate to good thermal stability. At elevated temperatures, decomposition is likely to involve the fragmentation of the saturated pyrimidine ring. The presence of substituents can significantly influence the thermal stability of the molecule.

Quantitative Stability Data

While specific quantitative data for the degradation of the unsubstituted tetrahydropyrazolo[1,5-a]pyrimidine core is not extensively available in the public domain, the following tables provide illustrative data based on the expected behavior of this class of compounds under forced degradation conditions. These values are representative and would need to be experimentally determined for specific derivatives.

Table 1: Illustrative Hydrolytic Degradation of a Tetrahydropyrazolo[1,5-a]pyrimidine Derivative

ConditionTemperature (°C)Time (h)% Degradation (Illustrative)
0.1 M HCl602415 - 25
pH 4.5 Buffer60245 - 10
Purified Water6024< 5
pH 9.0 Buffer602410 - 20
0.1 M NaOH602420 - 35

Table 2: Illustrative Oxidative, Photolytic, and Thermal Degradation of a Tetrahydropyrazolo[1,5-a]pyrimidine Derivative

Stress ConditionParameters% Degradation (Illustrative)
Oxidative3% H₂O₂ at 25°C for 24 h10 - 30
PhotolyticICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)5 - 15
Thermal (Solid)80°C for 48 h< 5
Thermal (Solution)80°C in water for 24 h5 - 10

Experimental Protocols for Stability Assessment

The following are detailed methodologies for assessing the chemical stability of the tetrahydropyrazolo[1,5-a]pyrimidine ring system, based on standard pharmaceutical industry practices for forced degradation studies.

General Experimental Workflow

The general workflow for assessing the chemical stability of a tetrahydropyrazolo[1,5-a]pyrimidine derivative involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS) for the identification of degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare stock solution of tetrahydropyrazolo[1,5-a]pyrimidine derivative (e.g., 1 mg/mL) hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidative Stress (e.g., H2O2) prep->oxidation photolysis Photolytic Stress (ICH Q1B) prep->photolysis thermolysis Thermal Stress (Solid and Solution) prep->thermolysis hplc HPLC-UV Analysis (Quantify degradation) hydrolysis->hplc oxidation->hplc photolysis->hplc thermolysis->hplc lcms LC-MS/MS Analysis (Identify degradants) hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway report Generate Stability Report pathway->report

Figure 1: General workflow for forced degradation studies.
Protocol for Hydrolytic Stability Testing

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each condition, add an aliquot of the stock solution to the stress medium to achieve a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.

    • Neutral Hydrolysis: Purified water.

  • Stress Conditions:

    • Incubate the test solutions in sealed vials at 60°C for 24 hours. A control sample (unstressed) should be prepared and stored at 4°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Stability Testing
  • Preparation of Test Solution:

    • Prepare a solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a concentration of approximately 100 µg/mL.

    • Add hydrogen peroxide to a final concentration of 3%.

  • Stress Conditions:

    • Store the solution at room temperature (25°C) for 24 hours, protected from light. A control sample without hydrogen peroxide should be stored under the same conditions.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

    • Dilute the sample with the mobile phase and analyze by HPLC.

Protocol for Photostability Testing (as per ICH Q1B Option 2)
  • Sample Preparation:

    • Place the solid drug substance in a chemically inert, transparent container.

    • Prepare a solution of the drug substance (e.g., 100 µg/mL) in a suitable solvent and place it in a chemically inert, transparent container.

    • Prepare control samples (dark controls) wrapped in aluminum foil.

  • Exposure Conditions:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • The light source should consist of a cool white fluorescent lamp and a near-UV lamp.

  • Sample Analysis:

    • After exposure, analyze the solid and solution samples, along with the dark controls, by HPLC.

Protocol for Thermal Stability Testing
  • Solid-State Thermal Stress:

    • Place the solid drug substance in a controlled temperature chamber at 80°C for 48 hours.

    • Analyze the sample by HPLC after the stress period.

  • Solution-State Thermal Stress:

    • Prepare a solution of the drug substance (e.g., 100 µg/mL) in a suitable solvent.

    • Incubate the solution at 80°C for 24 hours.

    • Analyze the sample by HPLC.

Signaling Pathways and Biological Context

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are frequently investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Therefore, understanding the interaction of tetrahydropyrazolo[1,5-a]pyrimidine-based compounds with these pathways is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Many pyrazolopyrimidine derivatives have been developed as inhibitors of kinases within this pathway, such as PI3K and Akt.[1][2][3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth and Proliferation mTORC1->Proliferation Downstream Effects Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Pyrazolopyrimidine-based compounds have also been explored as inhibitors of kinases in this pathway, such as RAF and MEK.[4][5][6][7]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Figure 3: Inhibition of the MAPK/ERK pathway.

Conclusion

The tetrahydropyrazolo[1,5-a]pyrimidine ring system represents a valuable scaffold in modern drug discovery. A thorough understanding of its chemical stability is paramount for the successful development of drug candidates based on this core. This guide has outlined the primary degradation pathways, provided illustrative quantitative stability data, and detailed experimental protocols for a comprehensive stability assessment. Furthermore, it has placed the stability of this scaffold within the relevant biological context of key signaling pathways often targeted by these molecules. Researchers and drug development professionals should consider these factors to optimize the stability and, ultimately, the therapeutic potential of novel tetrahydropyrazolo[1,5-a]pyrimidine-based compounds.

References

Exploring the Chemical Space of Tetrahydropyrazolo[1,5-a]pyrimidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrazolo[1,5-a]pyrimidine core represents a significant scaffold in medicinal chemistry, offering a three-dimensional chemical space with considerable potential for the development of novel therapeutics. As derivatives of the well-explored pyrazolo[1,5-a]pyrimidines, which are known for their potent kinase inhibitory activities, the tetrahydro- analogs present an opportunity to refine selectivity, improve physicochemical properties, and explore new biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and relevant signaling pathways associated with tetrahydropyrazolo[1,5-a]pyrimidine analogs, serving as a comprehensive resource for researchers in the field of drug discovery.

Synthesis of the Tetrahydropyrazolo[1,5-a]pyrimidine Core

The primary route to accessing tetrahydropyrazolo[1,5-a]pyrimidines involves the reduction of the corresponding aromatic pyrazolo[1,5-a]pyrimidine precursors. This can be achieved through catalytic hydrogenation or the use of complex metal hydrides. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction.

Experimental Protocol 1: Catalytic Hydrogenation

A well-established method for the synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine core is the catalytic hydrogenation of the parent pyrazolo[1,5-a]pyrimidine. This method is often efficient and can be performed under various conditions.

Materials:

  • Substituted pyrazolo[1,5-a]pyrimidine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • In a suitable reaction vessel, dissolve the substituted pyrazolo[1,5-a]pyrimidine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude tetrahydropyrazolo[1,5-a]pyrimidine product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Experimental Protocol 2: Reduction with Complex Metal Hydrides

An alternative approach to the synthesis of tetrahydropyrazolo[1,5-a]pyrimidines is the reduction of the pyrimidine ring using complex metal hydrides. This method can offer different selectivity and may be preferable for certain substrates.

Materials:

  • Substituted pyrazolo[1,5-a]pyrimidine

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted pyrazolo[1,5-a]pyrimidine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the complex metal hydride (e.g., NaBH₄) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for the Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidine Analogs

G cluster_start Starting Materials cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Precursor cluster_reduction Reduction to Tetrahydro- Core cluster_derivatization Further Derivatization start1 5-Aminopyrazole step1 Cyclocondensation start1->step1 start2 1,3-Dicarbonyl Compound start2->step1 product1 Pyrazolo[1,5-a]pyrimidine step1->product1 step2 Catalytic Hydrogenation or Complex Hydride Reduction product1->step2 product2 Tetrahydropyrazolo[1,5-a]pyrimidine step2->product2 step3 Functional Group Manipulation product2->step3 final_product Tetrahydropyrazolo[1,5-a]pyrimidine Analogs step3->final_product

Caption: General synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidine analogs.

Biological Activity and Data Presentation

While direct and extensive quantitative biological data for a wide range of tetrahydropyrazolo[1,5-a]pyrimidine analogs remains an emerging area of research, the well-documented activity of their unsaturated precursors provides a strong foundation for target selection and initial screening. The pyrazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" for kinase inhibition. The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against key kinase targets. It is hypothesized that the corresponding tetrahydro- analogs may exhibit similar or modulated activity profiles.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against Pim-1 Kinase

Compound IDSubstituentsIC₅₀ (nM)Reference
1 3-phenyl, 5-amino45[1]
9a 3-(4-methoxyphenyl), 5-amino10[1]
11a 3-(4-chlorophenyl), 5-amino20[1]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against Cyclin-Dependent Kinases (CDKs)

Compound IDKinase TargetIC₅₀ (nM)Reference
BS-194 CDK23[2]
BS-194 CDK130[2]
BS-194 CDK990[2]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against Tropomyosin Receptor Kinases (Trks)

Compound IDKinase TargetIC₅₀ (µM)Reference
6s TrkA0.45[3]
6t TrkA-[3]

Signaling Pathways

Given the potent inhibition of kinases by the pyrazolo[1,5-a]pyrimidine scaffold, understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these compounds. Below are representations of the Pim-1 and TrkA signaling pathways, common targets for this class of inhibitors.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Its expression is often upregulated in various cancers.

Pim1_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription Substrate Downstream Substrates (e.g., Bad, p27) Pim1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibits

Caption: The JAK/STAT pathway leading to Pim-1 activation and cell proliferation.

TrkA Signaling Pathway

TrkA is a receptor tyrosine kinase that is activated by nerve growth factor (NGF) and is involved in neuronal survival and differentiation. Dysregulation of TrkA signaling is implicated in certain cancers.

TrkA_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates PI3K PI3K TrkA->PI3K Activates RAS RAS TrkA->RAS Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TrkA Inhibits

Caption: The TrkA signaling cascade involving the PI3K/Akt and RAS/MAPK pathways.

Conclusion

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of the synthesis and potential biological targets of these analogs. The detailed experimental protocols and compiled biological data for the parent pyrazolo[1,5-a]pyrimidine system offer a starting point for the exploration of this exciting chemical space. Further investigation into the specific biological activities of a diverse library of tetrahydropyrazolo[1,5-a]pyrimidine analogs is warranted to fully unlock their therapeutic potential.

References

Initial Screening of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine libraries, a compound class of significant interest in modern drug discovery. The inherent structural features of this scaffold have established it as a "privileged structure," demonstrating a wide range of biological activities. This document outlines the key therapeutic targets, summarizes quantitative screening data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and screening workflows.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention from medicinal chemists. Its rigid, planar structure provides a versatile framework for the development of selective inhibitors and modulators of various biological targets. The partially saturated this compound derivatives, in particular, offer improved three-dimensional diversity and physicochemical properties, making them attractive candidates for library synthesis and high-throughput screening (HTS).

Libraries based on this scaffold have been successfully screened against a multitude of targets, leading to the identification of potent hits in several therapeutic areas, including oncology, immunology, and infectious diseases.

Key Biological Targets and Screening Data

Initial screening campaigns have identified several key biological targets for the this compound scaffold. This section summarizes the quantitative data from these screenings, providing a comparative overview of the potency and selectivity of various derivatives.

Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors.

Compound IDTargetIC50 (nM)Assay Type
BS-194 (4k) CDK130Kinase Assay
CDK23Kinase Assay
CDK990Kinase Assay
Compound 6t CDK290Kinase Assay
Compound 6s CDK2230Kinase Assay
Compound 11g CDK2220Kinase Assay

Table 1: Inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Cyclin-Dependent Kinases (CDKs). Data compiled from multiple sources.[1][2]

Phosphoinositide 3-Kinase δ (PI3Kδ)

PI3Kδ is a key signaling molecule in immune cells, making it an attractive target for inflammatory and autoimmune diseases. A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines has yielded highly potent and selective PI3Kδ inhibitors.

Compound IDTargetIC50 (nM)α/δ Selectivity
Compound 7 PI3Kδ470>30-fold
Compound 13 PI3Kδ772-
Compound 23 PI3Kδ400~6-fold
CPL302253 (54) PI3Kδ2.8High

Table 2: Inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ.[3]

Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a ligand-dependent transcription factor involved in immune regulation and cancer. Virtual and subsequent experimental screening identified pyrazolo[1,5-a]pyrimidines as potent AHR antagonists.

Compound IDTargetIC50 (nM)Assay Type
Compound 7 AHR650Luciferase Reporter Gene Assay
Compound 7a AHR31Luciferase Reporter Gene Assay

Table 3: Antagonistic activity of pyrazolo[1,5-a]pyrimidine derivatives against the Aryl Hydrocarbon Receptor (AHR).[4][5]

Anticancer Activity (Cell-Based Assays)

The antiproliferative activity of this compound class has been evaluated across various cancer cell lines, most notably through the National Cancer Institute's 60-cell line screen (NCI-60).

Compound IDCell LineActivity ParameterValue (µM)
BS-194 (4k) NCI-60 PanelMean GI500.28
Compound 6n NCI-60 PanelMean GI%43.9%
Compound 5 Caco-2IC50Micromolar
Compound 7 A549, HT1080, HelaIC50Micromolar

Table 4: Anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives in cell-based assays.[1][2][6][7]

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful execution and reproducibility of screening campaigns. The following sections provide methodologies for key assays used in the initial screening of this compound libraries.

General High-Throughput Screening (HTS) Workflow

The initial screening of a compound library typically follows a standardized, automated workflow to ensure efficiency and reproducibility.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_validation Validation lib_prep Compound Library Preparation & Plating assay_dev Assay Development & Miniaturization automation Automated Screening assay_dev->automation data_acq Data Acquisition (e.g., Plate Reader) automation->data_acq data_proc Data Processing & Normalization data_acq->data_proc hit_id Hit Identification (Z'-score, % inhibition) data_proc->hit_id hit_confirm Hit Confirmation (Re-testing) hit_id->hit_confirm dose_resp Dose-Response & IC50 Determination hit_confirm->dose_resp sar Preliminary SAR dose_resp->sar

Caption: A generalized workflow for a high-throughput screening campaign.
NCI-60 Human Tumor Cell Line Screen

This is a publicly available screen that evaluates the anticancer potential of compounds against 60 different human cancer cell lines.

Protocol:

  • Cell Plating: The 60 cell lines, representing 9 different cancer types (leukemia, melanoma, lung, colon, kidney, ovary, breast, prostate, and central nervous system), are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Plates are incubated for 24 hours.

  • Compound Addition: Test compounds are initially tested at a single high concentration (10⁻⁵ M). Compounds are solubilized in DMSO and added to the plates.

  • Incubation: Plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • Plates are washed with water and air-dried.

    • 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • Bound stain is solubilized with 10 mM trizma base.

  • Data Analysis: The optical density is read on an automated plate reader. The percentage growth is calculated relative to no-drug controls and a time-zero control. Compounds showing significant growth inhibition are then typically subjected to a five-dose screen to determine parameters like GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).[8][9]

In Vitro CDK1/Cyclin B Kinase Assay (Luminescence-Based)

This assay measures the activity of the CDK1/Cyclin B complex and its inhibition by test compounds.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Suitable substrate (e.g., Histone H1)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • Test compounds serially diluted in DMSO

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer.

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (for controls) to the wells of a white 96-well or 384-well plate.

  • Enzyme Addition: Add 20 µL of the diluted CDK1/Cyclin B enzyme solution to all wells.

  • Pre-incubation: Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 20 µL of the ATP/substrate solution to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Aryl Hydrocarbon Receptor (AHR) Antagonist Luciferase Reporter Gene Assay

This cell-based assay is used to identify compounds that can block the activation of the AHR signaling pathway.

Materials:

  • A suitable mammalian cell line (e.g., HepG2) stably transfected with an AHR-responsive luciferase reporter construct.

  • Cell culture medium and supplements.

  • A known AHR agonist (e.g., TCDD or an alternative) to induce the pathway.

  • Test compounds serially diluted in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

Procedure:

  • Cell Plating: Seed the reporter cells into a 96-well, white, clear-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Agonist Challenge: After a short pre-incubation with the test compounds (e.g., 30-60 minutes), add a sub-maximal concentration (e.g., EC80) of the AHR agonist to all wells (except for negative controls).

  • Incubation: Incubate the plates for a period sufficient to allow for gene expression (e.g., 18-24 hours).

  • Cell Lysis and Luminescence Measurement:

    • Remove the culture medium.

    • Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percent inhibition of the agonist-induced signal for each test compound concentration. Calculate IC50 values from the resulting dose-response curves.[6][10]

Key Signaling Pathways

Understanding the biological context of the targets is essential for interpreting screening results and guiding subsequent lead optimization.

CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the progression of the cell cycle. Inhibitors of CDKs can arrest the cell cycle, leading to an anti-proliferative effect.

Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 G1 Progression CDK2_CycE CDK2-Cyclin E CDK2_CycE->S G1/S Transition CDK2_CycA CDK2-Cyclin A CDK2_CycA->S S Progression CDK1_CycB CDK1-Cyclin B CDK1_CycB->M G2/M Transition Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CycE Inhibitor->CDK1_CycB

Caption: Simplified overview of CDK-mediated cell cycle progression.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes. Antagonists block this process.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP Complex AHR_nuc AHR AHR_complex->AHR_nuc Translocation Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Antagonist Pyrazolo[1,5-a]pyrimidine Antagonist Antagonist->AHR_complex AHR_ARNT AHR-ARNT Complex AHR_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription Activation

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly productive core for the discovery of novel therapeutic agents. The initial screening data clearly demonstrate its potential to yield potent and selective modulators for a variety of important drug targets. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the screening and development of libraries based on this versatile chemical framework.

Future efforts should focus on expanding the structural diversity of these libraries, exploring new therapeutic targets, and employing advanced screening technologies such as quantitative HTS (qHTS) to generate richer datasets directly from primary screens. Furthermore, the integration of computational methods for virtual screening and predictive modeling will undoubtedly accelerate the identification of promising lead candidates from this valuable compound class.

References

Tautomerism in Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] The biological activity of these molecules is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the predominant tautomeric form. Understanding and controlling the tautomeric equilibrium is therefore critical for the rational design and development of effective drug candidates. This technical guide provides a comprehensive overview of tautomerism in pyrazolo[3,4-d]pyrimidine derivatives, focusing on the types of tautomerism observed, methods for their characterization, and the implications for drug discovery.

Principal Tautomeric Forms in Pyrazolo[3,4-d]pyrimidines

The tautomerism in pyrazolo[3,4-d]pyrimidines primarily involves the migration of a proton between the nitrogen atoms of the fused ring system and between exocyclic functional groups and adjacent ring nitrogens. The most common tautomeric equilibria are:

  • Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the pyrazole ring, leading to the N1-H and N2-H tautomers. The position of this equilibrium is highly sensitive to the nature and position of substituents on the heterocyclic core. Computational studies on 4-aminopyrazolo[3,4-d]pyrimidine have shown that the N1-H tautomer is generally more stable than the N2-H form.[3][4]

  • Amino-Imino Tautomerism: For derivatives bearing an amino group, typically at the C4 position, prototropic exchange can occur between the exocyclic amino group and the ring nitrogen atoms (N5 or N7), resulting in amino and imino forms.

  • Oxo-Hydroxy (Lactam-Lactim) Tautomerism: In derivatives containing a carbonyl group, such as pyrazolo[3,4-d]pyrimidin-4-ones, keto-enol tautomerism is possible, leading to the lactam (oxo) and lactim (hydroxy) forms. Studies on pyrazolo[3,4-d]pyrimidine ribonucleosides have shown that the keto (lactam) form is predominant.[5]

The interplay of these equilibria can lead to a complex mixture of tautomers in solution, with the predominant species being influenced by factors such as the electronic nature of substituents, solvent polarity, pH, and temperature.

Tautomeric_Equilibria cluster_annular Annular Tautomerism cluster_amino_imino Amino-Imino Tautomerism (at C4) img1 img2 img1->img2 lab1 N1-H Tautomer lab2 N2-H Tautomer img3 img4 img3->img4 lab3 Amino Form lab4 Imino Form

Caption: Common annular and amino-imino tautomeric equilibria in the pyrazolo[3,4-d]pyrimidine core.

Quantitative Analysis of Tautomeric Forms

The relative stability of different tautomers can be quantified through experimental and computational methods. Computational studies, particularly using Density Functional Theory (DFT), have been employed to calculate the total and relative energies of various tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. These studies consistently indicate a higher stability for the N1-H tautomer.[3][4] Experimental determination of tautomeric equilibrium constants (KT) provides crucial information for understanding the behavior of these compounds in different environments.

Compound/DerivativeTautomers StudiedMethodKey FindingsReference
4-Aminopyrazolo[3,4-d]pyrimidineN1-H vs. N2-H and other amino/imino formsDFT (B3LYP/6-31G**)The N1-H tautomer is the most stable form. The N2-H tautomer is higher in energy.[3]
Pyrazolo[3,4-d]pyrimidine ribonucleosides (isoguanosine derivatives)Keto (lactam) vs. Enol (lactim)UV-Vis SpectroscopyPredominantly exist in the keto form, with KT (keto/enol) values ranging from 400 to 1200.[5]
N-substituted 4-aminopyrazolo[3,4-d]pyrimidinesNeutral and cationic formsSpectrophotometry, pKa determinationTautomerism of both neutral and cationic species was investigated, highlighting the influence of pH.[6]
5-Substituted pyrazolo[3,4-c]pyridines (related isomers)N1-H vs. N2-HNMR SpectroscopyThe N1-H tautomeric form was shown to be predominant in solution.[7]

Experimental Protocols for Tautomer Characterization

The unambiguous determination of the predominant tautomeric form(s) in both solid and solution states is crucial. The two primary techniques for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for studying tautomeric equilibria in solution.

Methodology:

  • Sample Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, CD3OD) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • 1D NMR Spectra Acquisition:

    • 1H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the ring protons and the NH protons provide initial clues. The NH proton signals can be broad and may exchange with residual water; their observation can sometimes be facilitated at low temperatures.

    • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms, are sensitive to the tautomeric form.

  • 2D NMR Spectra Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, aiding in the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the location of a proton on a specific nitrogen atom by observing its correlation to nearby carbons. For example, an N1-H proton will show a correlation to C7a and C3a, while an N2-H proton will show correlations to C3 and C3a.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons. For N-substituted derivatives, a NOE between the substituent and a pyrazole ring proton can help determine the point of attachment and thus the tautomeric form of the core.[8]

  • 15N NMR (Optional but powerful): Direct or indirect (via HMBC) detection of 15N chemical shifts provides definitive information about the protonation state of the nitrogen atoms. The chemical shift of a protonated nitrogen is significantly different from that of an unprotonated one.

  • Data Analysis: Integrate the signals corresponding to the different tautomers in the 1H NMR spectrum to determine their relative populations. Analyze the HMBC and NOESY correlations to assign the structure of each tautomer unambiguously.

Caption: Workflow for the comprehensive characterization of tautomerism in pyrazolo[3,4-d]pyrimidines.

X-Ray Crystallography

X-ray crystallography provides an unambiguous picture of the tautomeric form present in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The initial electron density map will reveal the positions of the heavy atoms. Subsequent refinement will allow for the location of hydrogen atoms in difference Fourier maps, confirming the position of the tautomeric proton.

  • Structure Analysis: Analyze the refined structure to determine bond lengths and angles. For example, C=N double bonds will be significantly shorter than C-N single bonds, providing clear evidence for an imino vs. amino form, or a lactim vs. lactam form. The location of the hydrogen atom on a specific nitrogen confirms the annular tautomer.[9][10]

Tautomerism and Biological Activity: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are well-known inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Src-family kinases, which are key regulators of cell cycle progression and oncogenic signaling.[11][12] The specific tautomeric form of the inhibitor is critical as it determines the hydrogen bonding pattern with the kinase active site.

The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine and binds to the ATP-binding pocket of kinases.[1] The hydrogen bond donor and acceptor sites on the heterocyclic core are defined by the tautomeric form. For instance, the N1-H or N2-H proton and the N7 nitrogen are crucial for forming hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine. A change in the tautomeric form can alter which nitrogen acts as a donor and which as an acceptor, potentially leading to a significant change in binding affinity and inhibitory activity.

CDK2_Signaling_Pathway cluster_RbE2F Rb-E2F Complex (Repression) Mitogens Growth Factors (Mitogens) RTK Receptor Tyrosine Kinase (e.g., EGFR) Mitogens->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD + CDK4/6 pRb Rb CDK46_CyclinD->pRb Phosphorylates pRb_p p-Rb (Inactive) CDK46_CyclinD->pRb_p Phosphorylates E2F E2F pRb->E2F releases pRb_p->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE releases CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE + CDK2 G1S_Transition G1/S Phase Transition CDK2_CyclinE->G1S_Transition Drives Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: Inhibition of the CDK2 cell cycle pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

Tautomerism is a fundamental property of pyrazolo[3,4-d]pyrimidine derivatives that profoundly impacts their physicochemical properties and biological function. A thorough characterization of the tautomeric landscape is essential for establishing robust structure-activity relationships and for the successful development of drug candidates based on this scaffold. A combined approach using high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides the most comprehensive understanding of the tautomeric behavior of these versatile molecules. For researchers and drug development professionals, controlling the tautomeric form through targeted chemical modification represents a key strategy for optimizing the efficacy and selectivity of pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Derivatives of this core structure have been identified as promising therapeutic agents in several key areas of drug development. Notably, this scaffold is a cornerstone in the discovery of novel treatments for tuberculosis, including multi-drug resistant strains, by targeting the essential mycobacterial protein MmpL3.[1][2] Beyond its antitubercular properties, analogues have demonstrated efficacy as HIV-1 integrase inhibitors, hepatitis B virus (HBV) core protein allosteric modulators, and photosensitizers for photodynamic cancer therapy.[3][4][5] This document provides detailed protocols for the synthesis of the core scaffold and summarizes its key applications and associated quantitative data to facilitate further research and development in this area.

Key Applications

  • Antitubercular Agents: The primary and most extensively studied application of this scaffold is in the treatment of tuberculosis (TB). Identified through high-throughput screening against Mycobacterium tuberculosis, these compounds exhibit potent bactericidal activity.[1][6] Their mechanism of action involves the inhibition of MmpL3, a crucial transporter for mycolic acid, which is an essential component of the mycobacterial cell wall.[2]

  • Antiviral Activity: Derivatives of the related tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide have been synthesized and shown to be effective inhibitors of HIV-1 integrase, a key enzyme for viral replication.[3] Additionally, the tetrahydropyrazolo[1,5-a]pyrazine scaffold has been developed into core protein allosteric modulators (CpAMs) for the inhibition of the Hepatitis B Virus.[5]

  • Oncology: Fused with chlorins, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been developed as highly active photosensitizers for photodynamic therapy, demonstrating particular efficacy against melanoma cells.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for various applications of the this compound-3-carboxamide scaffold and its analogues.

Application Compound/Derivative Metric Value Reference
AntitubercularCompound 9 (a derivative)In vivo efficacy (mouse model)3.5 log CFU reduction of Mtb at 100 mg/kg/day[6]
AntitubercularTHPP AnaloguesTargetMmpL3[1][2]
Antiviral (HIV-1)Compound 17b (pyrazine analogue)IC50 (Integrase Strand Transfer)74 nM[3]
Antiviral (HIV-1)Compound 17b (pyrazine analogue)IC95 (HIV-1 Replication)63 nM (in 50% human serum)[3]
Antiviral (HBV)Compound 45 (pyrazine derivative)In vivo efficacy (mouse model)Inhibition of HBV DNA viral load[5]
Photodynamic TherapyDihydroxymethyl-chlorin derivativeActivity against melanoma cellsNanomolar range[4]

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

This protocol is adapted from the general scheme for the synthesis of tetrahydropyrazolopyrimidine derivatives.[6] The synthesis is a multi-step process involving condensation, reduction, hydrolysis, and final amidation.

Step 1: Condensation to form Pyrazolopyrimidine

  • To a solution of the appropriate aminopyrazole-3-carboxamide (1 equivalent) in acetic acid, add the corresponding diketone (1.1 equivalents).

  • Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyrimidine product.

Step 2: Reduction of the Pyrimidine Ring

  • Suspend the pyrazolo[1,5-a]pyrimidine product (1 equivalent) in ethanol at room temperature.

  • Add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound intermediate.

Step 3: Saponification of the Ester (if applicable) This step is necessary if the starting aminopyrazole was an ester.

  • Dissolve the tetrahydropyrazolo[1,5-a]pyrimidine ester intermediate (1 equivalent) in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH) (2-5 equivalents) and heat the mixture to 60 °C.

  • Stir for 2-5 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and acidify with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the carboxylic acid derivative.

Step 4: Amide Coupling

  • Dissolve the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (i-PrNEt2) (2-3 equivalents).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final this compound-3-carboxamide derivative.

Visualizations

Synthesis Workflow

Synthesis_Workflow Aminopyrazole Aminopyrazole Carboxamide Condensation Condensation (Acetic Acid, 110°C) Aminopyrazole->Condensation Diketone Diketone Diketone->Condensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Condensation->Pyrazolopyrimidine Reduction Reduction (NaBH4, EtOH) Pyrazolopyrimidine->Reduction TetrahydroIntermediate 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Ester Reduction->TetrahydroIntermediate Hydrolysis Hydrolysis (KOH, EtOH/H2O) TetrahydroIntermediate->Hydrolysis CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid Amidation Amide Coupling (HATU, DMF) CarboxylicAcid->Amidation Amine Amine (R-NH2) Amine->Amidation FinalProduct 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine-3-carboxamide Amidation->FinalProduct

Caption: General synthetic route for this compound-3-carboxamide.

Antitubercular Mechanism of Action

MmpL3_Inhibition_Pathway THPP Tetrahydropyrazolo- [1,5-a]pyrimidine-3-carboxamide MmpL3 MmpL3 Transporter THPP->MmpL3 Inhibits TMM_Transport Trehalose Monomycolate (TMM) Transport to Cell Wall MmpL3->TMM_Transport Mediates MycolicAcid Mycolic Acid Layer Synthesis TMM_Transport->MycolicAcid Precursor for CellWall Mycobacterial Cell Wall Integrity Disrupted MycolicAcid->CellWall Leads to Bactericidal Bactericidal Effect CellWall->Bactericidal

Caption: Inhibition of the MmpL3 transporter disrupts cell wall synthesis in M. tuberculosis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Pyrazolo[1,5-a]pyrimidines are a pivotal class of nitrogen-fused heterocyclic compounds, holding significant interest in medicinal chemistry. Their versatile scaffold allows for a broad spectrum of biological activities, most notably as potent protein kinase inhibitors, which are crucial in targeted cancer therapy.[1] Several derivatives have been investigated as inhibitors of key kinases implicated in oncogenesis, such as Pim-1, EGFR, B-Raf, and MEK.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient and sustainable methodology for the synthesis of these valuable compounds. Compared to classical thermal heating, microwave irradiation offers several distinct advantages:

  • Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1]

  • Increased Yields: Often, microwave-assisted protocols lead to higher isolated yields of the desired products.

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.

  • Facilitation of Multi-Component Reactions: MAOS is particularly well-suited for one-pot, multi-component reactions, which increases synthetic efficiency by combining several steps without isolating intermediates.[3]

This document provides detailed protocols for three distinct microwave-assisted methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives: a one-pot, two-step synthesis of pyrazolo[1,5-a]pyrimidinones, a three-component synthesis, and a cyclocondensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds.

Data Presentation

Table 1: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This method involves the initial microwave-assisted synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and acetic acid in the same vessel for the subsequent cyclization to the pyrazolo[1,5-a]pyrimidinone.[4][5][6]

EntryR1R2R3Time (h)Yield (%)
1PhMeH2.0852
24-MeO-PhMeH2.0880
34-Cl-PhMeH2.0875
42-ThienylMeH2.0868
5MeMeH2.0865

Reaction Conditions: Step 1: β-ketonitrile (1.0 equiv), hydrazine (1.3 equiv), MeOH, 150 °C, 5 min (microwave). Step 2: β-ketoester (1.0 equiv), AcOH (0.6 equiv), 150 °C, 2 h (microwave).[4][5]

Table 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This approach combines a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound in a single step under microwave irradiation.[1]

Entry3-Amino-1H-pyrazoleAldehydeβ-DicarbonylTime (min)Yield (%)
13-Amino-5-methylpyrazoleBenzaldehydeEthyl acetoacetate1085
23-Amino-5-phenylpyrazole4-ChlorobenzaldehydeAcetylacetone1582
33-Aminopyrazole4-MethoxybenzaldehydeEthyl acetoacetate1288
43-Amino-5-methylpyrazole2-NaphthaldehydeAcetylacetone1579

Reaction Conditions: Equimolar amounts of reactants, catalytic acetic acid, ethanol, microwave irradiation at a specified temperature (typically 100-140 °C).

Table 3: Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This is a common and straightforward method for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Entry5-Aminopyrazoleβ-Dicarbonyl CompoundSolventTime (min)Yield (%)
15-Amino-3-phenylpyrazoleAcetylacetoneAcetic Acid592
25-Amino-3-(4-tolyl)pyrazoleEthyl acetoacetateAcetic Acid789
35-Amino-3-methylpyrazoleDibenzoylmethaneDMF1085
45-Amino-3-phenylpyrazole1,1,1-TrifluoroacetylacetoneAcetic Acid595

Reaction Conditions: Equimolar amounts of reactants, microwave irradiation at a specified temperature (typically 120-150 °C).

Experimental Protocols

Protocol 1: One-Pot, Two-Step Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol is adapted from the method described for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones.[4][5][6]

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • Methanol (MeOH)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid (AcOH)

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add the β-ketonitrile (0.9 mmol, 1.0 equiv), hydrazine hydrate (1.2 mmol, 1.3 equiv), and methanol (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 5 minutes with a maximum power of 100 W.

  • After cooling the vial to room temperature, add the β-ketoester (0.9 mmol, 1.0 equiv) and glacial acetic acid (0.5 mmol, 0.6 equiv) to the reaction mixture.

  • Reseal the vial and irradiate at 150 °C for an additional 2 hours with a maximum power of 100 W.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is the pyrazolo[1,5-a]pyrimidinone product.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry to obtain the pure product.

  • Characterize the product using appropriate analytical techniques (NMR, HRMS, IR).

Protocol 2: Three-Component Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is a general procedure based on the multi-component synthesis of pyrazolo[1,5-a]pyrimidines.[1]

Materials:

  • 3-Amino-1H-pyrazole derivative (e.g., 3-amino-5-methylpyrazole)

  • Aldehyde (e.g., benzaldehyde)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the 3-amino-1H-pyrazole derivative (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the vial to room temperature.

  • The product will often precipitate from the solution upon cooling.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize if necessary.

  • Characterize the product using appropriate analytical techniques (NMR, MS).

Protocol 3: Microwave-Assisted Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This protocol describes a direct and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 5-Aminopyrazole derivative (e.g., 5-amino-3-phenylpyrazole)

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid or Dimethylformamide (DMF)

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add the 5-aminopyrazole derivative (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the solvent (e.g., glacial acetic acid, 3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 5-10 minutes.

  • Monitor the reaction by TLC to confirm the consumption of starting materials.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.

  • Characterize the final product by spectroscopic methods (NMR, IR, MS).

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Three-Component Synthesis cluster_protocol3 Protocol 3: Cyclocondensation p1_start β-Ketonitrile + Hydrazine in MeOH p1_mw1 Microwave 150°C, 5 min p1_start->p1_mw1 p1_intermediate In-situ 5-Aminopyrazole p1_mw1->p1_intermediate p1_add Add β-Ketoester + Acetic Acid p1_intermediate->p1_add p1_mw2 Microwave 150°C, 2 h p1_add->p1_mw2 p1_product Pyrazolo[1,5-a]pyrimidinone p1_mw2->p1_product p2_start 3-Aminopyrazole + Aldehyde + β-Dicarbonyl in EtOH/AcOH p2_mw Microwave 120°C, 10-15 min p2_start->p2_mw p2_product Pyrazolo[1,5-a]pyrimidine p2_mw->p2_product p3_start 5-Aminopyrazole + β-Dicarbonyl in AcOH p3_mw Microwave 140°C, 5-10 min p3_start->p3_mw p3_product Pyrazolo[1,5-a]pyrimidine p3_mw->p3_product

Caption: General workflows for microwave-assisted synthesis.

Pim-1 Kinase Signaling Pathway Inhibition

Pim1_pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates Pim1 Pim-1 Kinase (Proto-Oncogene) JAK_STAT->Pim1 upregulates transcription Bad Bad (pro-apoptotic) Pim1->Bad phosphorylates (inactivates) p21 p21/p27 (Cell Cycle Inhibitors) Pim1->p21 phosphorylates (inactivates) Myc c-Myc (Transcription Factor) Pim1->Myc phosphorylates (activates) PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->Pim1 inhibits Apoptosis Apoptosis Inhibition (Cell Survival) Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation Myc->Proliferation CellCycle->Proliferation

Caption: Inhibition of the Pim-1 kinase signaling pathway.

EGFR Signaling Pathway Inhibition

EGFR_pathway cluster_downstream_egfr Downstream Signaling Cascades cluster_cellular_responses Cellular Responses EGF EGF (Epidermal Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR inhibits Proliferation_EGFR Proliferation RAS_RAF_MEK_ERK->Proliferation_EGFR Survival_EGFR Survival RAS_RAF_MEK_ERK->Survival_EGFR Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Survival_EGFR Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Functionalization of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds, including potent and selective kinase inhibitors.[1][2] Functionalization of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis and functionalization of the tetrahydropyrazolo[1,5-a]pyrimidine core, with a focus on methods for introducing diverse substituents.

Introduction to the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

The tetrahydropyrazolo[1,5-a]pyrimidine structure is a saturated version of the pyrazolo[1,5-a]pyrimidine core. Its derivatives have shown significant potential as inhibitors of various protein kinases, playing a role in signaling pathways such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are often dysregulated in cancer.[3][4][5][6] The functionalization of this scaffold allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.

Synthetic Approaches to Functionalized Tetrahydropyrazolo[1,5-a]pyrimidines

The primary route to functionalized tetrahydropyrazolo[1,5-a]pyrimidines involves the synthesis and subsequent functionalization of the aromatic pyrazolo[1,5-a]pyrimidine core, followed by reduction of the pyrimidine ring. Direct functionalization of the saturated tetrahydropyrazolo[1,5-a]pyrimidine scaffold is less commonly reported.

A general workflow for the synthesis and screening of a library of functionalized tetrahydropyrazolo[1,5-a]pyrimidine-based kinase inhibitors is outlined below.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow start Start: 3-Aminopyrazole Derivative cyclocondensation Cyclocondensation start->cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclocondensation pp_core Pyrazolo[1,5-a]pyrimidine Core cyclocondensation->pp_core functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig) pp_core->functionalization func_pp Functionalized Pyrazolo[1,5-a]pyrimidine functionalization->func_pp reduction Reduction func_pp->reduction thpp_scaffold Functionalized Tetrahydropyrazolo[1,5-a]pyrimidine reduction->thpp_scaffold biochemical_assay Biochemical Kinase Assay (Potency - IC50) thpp_scaffold->biochemical_assay cellular_assay Cellular Assay (e.g., Phosphorylation) biochemical_assay->cellular_assay selectivity_profiling Kinase Selectivity Profiling cellular_assay->selectivity_profiling admet_studies In vitro ADMET Studies selectivity_profiling->admet_studies lead_optimization Lead Optimization admet_studies->lead_optimization

Caption: General workflow for the synthesis and screening of tetrahydropyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The foundational step is the construction of the pyrazolo[1,5-a]pyrimidine ring system, typically through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[7]

Materials:

  • 3-Amino-4-cyanopyrazole

  • Acetylacetone

  • Glacial Acetic Acid

Procedure:

  • A mixture of 3-amino-4-cyanopyrazole (1 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL) is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol and dried to afford the 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Protocol 2: Halogenation of the Pyrazolo[1,5-a]pyrimidine Core

Halogenated pyrazolo[1,5-a]pyrimidines are versatile intermediates for cross-coupling reactions.

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivative

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • To a solution of the pyrazolo[1,5-a]pyrimidine (1 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1.1 mmol) or N-chlorosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl substituents onto the scaffold, typically at a halogenated position.[8]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Arylboronic acid (e.g., p-methoxyphenylboronic acid)

  • XPhosPdG2 (palladium catalyst)

  • XPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Ethanol/Water mixture (4:1)

Procedure:

  • To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 mmol), the arylboronic acid (1.5 mmol), XPhosPdG2 (0.025 mmol), XPhos (0.05 mmol), and K₂CO₃ (3 mmol).

  • Add the ethanol/water (4:1, 5 mL) solvent mixture.

  • Seal the vial and heat in a microwave reactor at 120°C for 40 minutes.[8]

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the C3-arylated product.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Arylboronic Acids [8]

EntryArylboronic AcidProductYield (%)
1p-Methoxyphenylboronic acid3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85
2Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one82
3p-Tolylboronic acid3-(p-Tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one88
42-Thienylboronic acid3-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one75
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is used to introduce amine functionalities, which are important for modulating the pharmacological properties of the compounds.[9]

Materials:

  • 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a pressure-rated microwave vessel, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).[9]

  • Add toluene (10 mL per 1 g of the starting pyrimidine).

  • Seal the vessel and heat to 150°C for 6 hours in a microwave reactor.[9]

  • After cooling, filter the reaction mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by flash chromatography.

Table 2: Representative Yields for Buchwald-Hartwig Amination [9]

EntryAmineProductYield (%)
1Morpholine5-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivative94
2Piperidine5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine derivative85
3Aniline5-(Phenylamino)pyrazolo[1,5-a]pyrimidine derivative78
Protocol 5: Reduction to the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

The final step in synthesizing the target scaffold often involves the reduction of the pyrimidine ring of the functionalized pyrazolo[1,5-a]pyrimidine.

Materials:

  • Functionalized pyrazolo[1,5-a]pyrimidine

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂)

  • Ethanol

Procedure:

  • To a suspension of the functionalized pyrazolo[1,5-a]pyrimidine (1 mmol) in ethanol (15 mL), add calcium chloride (3 mmol) and sodium borohydride (6 mmol).[9]

  • Stir the mixture and heat to reflux for 3 hours.[9]

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution and 1 M HCl.

  • Extract the aqueous phase with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the functionalized tetrahydropyrazolo[1,5-a]pyrimidine.

Signaling Pathway Involvement

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are known to inhibit several protein kinases, thereby modulating key cellular signaling pathways implicated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival.[6] Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ, an isoform highly expressed in immune cells.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Tetrahydropyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by tetrahydropyrazolo[1,5-a]pyrimidine derivatives.

Tropomyosin Receptor Kinase (Trk) Signaling

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are involved in neuronal development and have been identified as oncogenic drivers in various cancers.[3] Pyrazolo[1,5-a]pyrimidine-based compounds are effective Trk inhibitors, blocking downstream signaling through the Ras-MAPK and PI3K-Akt pathways.[3]

G Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk

Caption: Inhibition of Trk signaling pathways by pyrazolo[1,5-a]pyrimidine-based inhibitors.

Conclusion

The functionalization of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the development of novel kinase inhibitors. The protocols outlined in these application notes offer robust methods for the synthesis and derivatization of this important heterocyclic core. By leveraging these synthetic strategies, researchers can efficiently generate libraries of compounds for biological screening and advance the discovery of new therapeutics targeting kinase-driven diseases.

References

Application of Tetrahydropyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its utility in the design of potent and selective kinase inhibitors. As a bioisostere of the purine core, this scaffold effectively mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of a wide range of protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4][5] The saturated, three-dimensional nature of the tetrahydropyrazolo[1,5-a]pyrimidine core offers advantages in achieving improved selectivity and physicochemical properties compared to its planar, aromatic counterpart, pyrazolo[1,5-a]pyrimidine.[6] This document provides an overview of the application of this scaffold, quantitative data on its inhibitory activity against various kinases, and detailed protocols for key experimental assays.

Application in Targeting Specific Kinases

The versatility of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors for several important kinase families. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds by modifying substituents at various positions on the bicyclic core.[3][4]

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase

ATR is a critical enzyme in the DNA damage response (DDR) pathway, primarily activated by replication stress.[6] Inhibiting ATR can sensitize cancer cells, which often have defective G1 checkpoints, to DNA-damaging agents. A high-throughput screening (HTS) campaign followed by a saturation strategy led to the discovery of a novel series of tetrahydropyrazolo[1,5-a]pyrazines (a closely related scaffold) as highly potent and selective ATR inhibitors.[6][7][8] These inhibitors demonstrated strong activity in both cell-free and cellular assays.[8]

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of cell cycle progression, and their abnormal activity is a common feature of cancer.[9][10] The pyrazolo[1,5-a]pyrimidine core has been successfully employed to develop potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[1][9] These inhibitors have been shown to induce cell cycle arrest and exhibit potent antiproliferative activity across numerous cancer cell lines.[9][11]

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, and its overexpression can lead to chromosomal instability and tumorigenesis.[12][13] Researchers have developed potent and selective PLK4 inhibitors based on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the adaptability of pyrazolopyrimidines for targeting mitotic kinases.[12][14] These inhibitors show excellent antiproliferative activity against breast cancer cell lines.[12]

Other Kinase Targets

The broader pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a diverse range of other kinases, including:

  • Pim-1: A proto-oncogene involved in cancer cell survival.[15]

  • Tropomyosin Receptor Kinase (Trk): A family of neurotrophin receptors implicated in various cancers.[16][17]

  • Bcr-Abl: The fusion protein driving chronic myelogenous leukemia (CML).[5][18][19]

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[3][20]

  • Extracellular signal-regulated kinase 5 (ERK5): A component of the MAPK signaling pathway involved in cell proliferation and survival.[21][22][23]

Quantitative Inhibitor Data

The following tables summarize the inhibitory activities of various kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine and related scaffolds.

Kinase Target Inhibitor/Compound IC50 (nM) Assay Type Reference
ATRNovartis Compound0.4Cell-Free[8]
ATRNovartis Compound37Cellular (pChk1)[8]
CDK1BS-194 (4k)30Enzyme Assay[9]
CDK2BS-194 (4k)3Enzyme Assay[9]
CDK2Compound 12h22Enzyme Assay[1]
CDK2Compound 12i24Enzyme Assay[1]
CDK9BS-194 (4k)90Enzyme Assay[9]
Pim-1Compound 145Enzyme Assay[15]
PLK4WY2927Enzyme Assay[12]
TrkACompound 4747Enzyme Assay[16]
TrkACompound 4464Enzyme Assay[16]
Bcr-AblPD1739551-2Kinase Assay[18]
EGFRCompound 9b8.4Enzyme Assay[20]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

G cluster_pathway ATR-Chk1 Signaling Pathway pathway_node pathway_node inhibitor_node inhibitor_node DNA_Damage DNA Replication Stress ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (S345) CellCycleArrest S/G2 Checkpoint Activation & DNA Repair pChk1->CellCycleArrest leads to Inhibitor Tetrahydropyrazolo [1,5-a]pyrimidine Inhibitor Inhibitor->ATR inhibits

ATR-Chk1 DNA Damage Response Pathway

experimental_workflow start_end start_end process process data data decision decision A HTS / Library Design B Primary Kinase Assay A->B C Hit Identification B->C D Potent? C->D D->A No E Lead Optimization (SAR) D->E Yes E->B F Selectivity Profiling (Kinase Panel) E->F G Cellular Assays (Proliferation, Target Engagement) F->G H In Vivo Studies G->H I Preclinical Candidate H->I sar_logic scaffold scaffold modification modification outcome outcome core Tetrahydropyrazolo[1,5-a]pyrimidine Core ATP-Mimetic Scaffold mod1 R1 Substitutions Explore Affinity Pocket core:h->mod1 mod2 R2 Substitutions Target Ribose Pocket core:h->mod2 mod3 R3 Substitutions Solvent-Front Exposure core:h->mod3 outcome1 Improved Potency Enhanced binding affinity (low nM IC50) mod1->outcome1 mod2->outcome1 outcome2 Improved Selectivity Reduced off-target effects mod3->outcome2 outcome3 Better DMPK Properties Increased solubility, metabolic stability mod3->outcome3

References

Application Notes and Protocols for High-Throughput Screening of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have shown promise as potent and selective modulators of various therapeutically relevant targets. This document provides detailed application notes and protocols for employing this chemical class in high-throughput screening (HTS) campaigns against several key biological targets, including protein kinases, the Aryl Hydrocarbon Receptor (AHR), and the Hepatitis B Virus (HBV) core protein. The provided methodologies are designed to facilitate the discovery of novel hit compounds for further drug development.

I. Application in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for the development of protein kinase inhibitors.[1] Derivatives have shown potent activity against various kinases implicated in cancer and inflammatory diseases.

A. Target: Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[2] Its overexpression is associated with several cancers, making it an attractive therapeutic target.

Pim1_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 cMyc c-Myc Pim1->cMyc phosphorylates & stabilizes p21 p21Cip1/WAF1 Pim1->p21 phosphorylates & inactivates BAD BAD Pim1->BAD phosphorylates & inactivates Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle p21->Cell_Cycle inhibits Apoptosis Apoptosis Inhibition BAD->Apoptosis promotes Tetrahydropyrazolo_pyrimidine 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Derivative Tetrahydropyrazolo_pyrimidine->Pim1 inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound derivatives.

Compound ClassTargetAssay TypeIC50/KiReference
Pyrazolo[1,5-a]pyrimidinePim-1Biochemical52 µM (Hit)[3]
Pyrazolo[1,5-a]pyrimidinePim-1Biochemical45 nM (Optimized)[3]
Pyrazolo[1,5-a]pyrimidinePim-1, Flt-3BiochemicalDual nM activity[3]

This protocol is adapted for a 384-well format and measures the amount of ADP produced as an indicator of kinase activity.

Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection Compound_Plating Compound Plating (50 nL) Enzyme_Addition Pim-1 Enzyme Addition (5 µL) Compound_Plating->Enzyme_Addition Substrate_Mix Substrate/ATP Mix Addition (5 µL) Enzyme_Addition->Substrate_Mix Incubation_1 Incubation (60 min, RT) Substrate_Mix->Incubation_1 ADP_Glo_Reagent Add ADP-Glo™ Reagent (5 µL) Incubation_1->ADP_Glo_Reagent Incubation_2 Incubation (40 min, RT) ADP_Glo_Reagent->Incubation_2 Kinase_Detection Add Kinase Detection Reagent (10 µL) Incubation_2->Kinase_Detection Incubation_3 Incubation (30 min, RT) Kinase_Detection->Incubation_3 Read_Luminescence Read Luminescence Incubation_3->Read_Luminescence

Caption: General workflow for a luminescence-based high-throughput kinase assay.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate (e.g., Bad peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white, low-volume assay plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each compound solution into the wells of a 384-well plate. Include DMSO-only wells for high (100% activity) and no-enzyme controls.

  • Enzyme Preparation: Dilute Pim-1 kinase to the desired concentration in kinase buffer.

  • Reaction Initiation: Add 5 µL of the diluted Pim-1 enzyme to each well. Incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[5]

  • Signal Generation:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine IC50 values.

B. Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[6] Its dysregulation is common in cancer.

CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Retinoblastoma (Rb) Protein CDK2_CyclinE->Rb phosphorylates & inactivates E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Tetrahydropyrazolo_pyrimidine 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Derivative Tetrahydropyrazolo_pyrimidine->CDK2 inhibits

Caption: Simplified CDK2/Cyclin E signaling pathway in cell cycle regulation.

Compound ClassTargetAssay TypeIC50Reference
Pyrazolo[1,5-a]pyrimidineCDK2/Cyclin ABiochemical15 nM[7]
Pyrazolo[1,5-a]pyrimidineCDK9/Cyclin T1Biochemical25 nM[7]

This protocol measures the phosphorylation of a biotinylated substrate by CDK2/Cyclin E using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant human CDK2/Cyclin E1 complex

  • Biotinylated substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

  • 384-well black, low-volume assay plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Dispensing: Add 50 nL of test compounds in DMSO to the assay plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing CDK2/Cyclin E1 and the biotinylated substrate in kinase buffer. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP in kinase buffer to start the reaction.

  • Kinase Reaction: Incubate for 60-90 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing EDTA to stop the reaction, Eu-antibody, and SA-APC).

  • Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then determine percent inhibition to calculate IC50 values.

C. Target: Tropomyosin Receptor Kinase A (TrkA)

TrkA is a receptor tyrosine kinase that, upon activation by nerve growth factor (NGF), triggers signaling cascades involved in cell proliferation, survival, and differentiation.[8] Dysregulation of Trk signaling is implicated in various cancers.[8]

TrkA_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation PLCg->Differentiation Tetrahydropyrazolo_pyrimidine 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Derivative Tetrahydropyrazolo_pyrimidine->TrkA inhibits

Caption: Overview of the TrkA signaling pathway.

Compound ClassTargetAssay TypeIC50Reference
Pyrazolo[1,5-a]pyrimidineTrkACellular (KM-12)1.4 nM[9]
Pyrazolo[1,5-a]pyrimidineTrkACellular (SK-N-SH)1.2 nM[9]

This assay quantifies the inhibition of NGF-stimulated TrkA autophosphorylation in a cellular context.

Materials:

  • Cell line overexpressing TrkA (e.g., SK-N-SH)

  • Cell culture medium and supplements

  • Nerve Growth Factor (NGF)

  • Test compounds dissolved in DMSO

  • Fixation and permeabilization buffers

  • Primary antibody against phospho-TrkA (pY490)

  • HRP-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Stop solution

  • 96-well clear-bottom cell culture plates

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed TrkA-expressing cells into 96-well plates and incubate overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Add serial dilutions of test compounds and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an EC80 concentration of NGF for 10-15 minutes at 37°C.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with anti-phospho-TrkA primary antibody.

    • Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Add HRP substrate, incubate until color develops, then add stop solution.

  • Data Acquisition: Measure absorbance at 450 nm.

  • Data Analysis: Normalize the signal to cell number if necessary and calculate IC50 values.

II. Application in Aryl Hydrocarbon Receptor (AHR) Antagonism

The AHR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[10] AHR antagonists are being explored for their therapeutic potential in immuno-oncology.[11]

Signaling Pathway

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AHR AHR Ligand->AHR AHR_complex AHR-Hsp90-XAP2 Complex AHR_ARNT AHR/ARNT Heterodimer AHR->AHR_ARNT translocates & dissociates ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Tetrahydropyrazolo_pyrimidine 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Derivative Tetrahydropyrazolo_pyrimidine->AHR antagonizes HBV_Pathway Core_Dimers Core Protein Dimers Nucleocapsid_Assembly Nucleocapsid Assembly Core_Dimers->Nucleocapsid_Assembly Aberrant_Assembly Aberrant/Empty Capsid Assembly Core_Dimers->Aberrant_Assembly misdirects pgRNA_Pol pgRNA/Polymerase Complex pgRNA_Pol->Nucleocapsid_Assembly Mature_Capsid Mature Nucleocapsid Nucleocapsid_Assembly->Mature_Capsid Tetrahydropyrazolo_pyrimidine 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Derivative (CpAM) Tetrahydropyrazolo_pyrimidine->Core_Dimers binds to

References

Unveiling Molecular Architectures: An Application Guide to the X-ray Crystallography of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Imperative in Modern Drug Discovery

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications. Its unique three-dimensional conformation and potential for diverse substitution patterns make it a fertile ground for the development of novel kinase inhibitors and other targeted therapies. To rationally design and optimize these drug candidates, a precise understanding of their three-dimensional structure at the atomic level is not merely advantageous—it is essential.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of small molecules.[1][2] This technique provides unambiguous, high-resolution data on bond lengths, bond angles, and conformational arrangements, which are critical inputs for structure-activity relationship (SAR) studies and computational modeling. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of X-ray crystallography to this specific, high-value class of heterocyclic compounds. We will move beyond a simple recitation of steps to explain the underlying principles and critical decision-making points, ensuring a robust and reproducible crystallographic workflow.

Part 1: The Crystallization Challenge - From Solution to Single Crystal

The primary and often most challenging step in any crystallographic study is the generation of a high-quality single crystal.[3] For this compound derivatives, the inherent flexibility of the saturated pyrimidine ring can present unique challenges to achieving the ordered, three-dimensional lattice required for diffraction.

Foundational Principles of Crystallization

Crystallization is the slow and controlled precipitation of a solute from a supersaturated solution. The goal is to allow molecules to self-assemble into a well-ordered crystal lattice rather than crashing out as an amorphous solid. This process is governed by factors such as solvent choice, temperature, and the concentration of the precipitant.

Strategic Solvent Selection

The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not when cold. For N-heterocyclic compounds like the tetrahydropyrazolo[1,5-a]pyrimidine series, a systematic screening of solvents with varying polarities is recommended.

Commonly successful solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane.

  • Solvent Mixtures (for fine-tuning solubility): Hexane/ethyl acetate, hexane/acetone, or toluene/hexane. Using a mixed solvent system allows for the gradual change in solvent polarity, which can be a gentle method to induce crystallization.

Expert Insight: The presence of hydrogen bond donors and acceptors in the tetrahydropyrazolo[1,5-a]pyrimidine core suggests that solvents capable of participating in hydrogen bonding (e.g., alcohols) can be effective. However, these same interactions can sometimes favor amorphous precipitation. Therefore, exploring a range of both protic and aprotic solvents is a critical initial step.

Protocol 1: Screening for Optimal Crystallization Conditions
  • Purity First: Ensure the compound is of the highest possible purity (>95%). Impurities can act as "crystal poisons," inhibiting the formation of a well-ordered lattice.

  • Small-Scale Solubility Tests: In small vials, test the solubility of ~5-10 mg of your compound in 0.5 mL of various solvents at both room temperature and upon gentle heating.

  • Initiate Crystallization Trials: For solvents that demonstrate temperature-dependent solubility, prepare a nearly saturated solution at an elevated temperature.

  • Employ Multiple Techniques:

    • Slow Evaporation: Cover the vial with a cap that has a small pinhole. This allows the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of supersaturation. This is often successful with solvents like ethyl acetate or dichloromethane.

    • Slow Cooling: Heat the solution to fully dissolve the compound, then allow it to cool to room temperature slowly. Further cooling in a refrigerator (4°C) or freezer (-20°C) may be necessary. To slow the cooling process, the flask can be placed in an insulated container (e.g., a beaker of warm water or a dewar).

    • Vapor Diffusion: Dissolve the compound in a "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth. Common pairs include THF/hexane or methanol/diethyl ether.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Regularly inspect the vials under a microscope without disturbing them.

Part 2: The Main Event - From Crystal to Diffraction Pattern

Once suitable crystals are obtained, the next phase involves mounting the crystal and collecting the X-ray diffraction data.

Diagram: The X-ray Crystallography Workflow

crystallography_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Diffraction Data Collection crystal_selection->data_collection data_processing 4. Data Processing & Scaling data_collection->data_processing structure_solution 5. Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement 6. Structure Refinement & Validation structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: A generalized workflow for single-crystal X-ray diffraction.

Protocol 2: Crystal Mounting and Data Collection
  • Crystal Selection: Under a polarizing microscope, select a single, well-formed crystal that is free of cracks, defects, or satellite growths. An ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[3] Good crystals should exhibit sharp extinctions every 90 degrees of rotation under cross-polarized light.

  • Mounting:

    • Place a small drop of cryoprotectant oil (e.g., Paratone-N) on a glass slide.

    • Transfer the selected crystal into the oil.

    • Using a nylon loop of appropriate size attached to a magnetic base, carefully scoop up the crystal. The surface tension of the oil will hold it in the loop.[4]

    • Attach the magnetic base to the goniometer head of the diffractometer.

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, resulting in a higher quality diffraction pattern.[3][4]

  • Data Collection:

    • The mounted crystal is centered in the X-ray beam.

    • A modern diffractometer, equipped with a sensitive detector (like a CCD or pixel array detector), will then rotate the crystal in the X-ray beam.[3]

    • As the crystal rotates, different sets of lattice planes will satisfy Bragg's Law and produce diffracted X-ray spots. A series of diffraction images are collected, often covering a full 360° rotation of the crystal.[3][5]

    • The data collection strategy (e.g., exposure time per frame, width of rotation) is optimized to ensure a complete dataset with good signal-to-noise ratio is collected.

Part 3: The Final Puzzle - From Diffraction Pattern to Molecular Structure

The collected diffraction images are a reciprocal space representation of the crystal's electron density. The final stage is to process this data to generate and refine the three-dimensional atomic model.

Diagram: The Molecular Structure of the Core Scaffold

Caption: 2D representation of the this compound core.

Protocol 3: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed using specialized software (e.g., XDS, SAINT). This involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each diffraction spot.[6]

  • Structure Solution: This is the process of solving the "phase problem." While the intensities of the diffracted beams are measured, their phases are lost. For small molecules like tetrahydropyrazolo[1,5-a]pyrimidines, direct methods are typically used. These are computational algorithms that use statistical relationships between the reflection intensities to derive an initial set of phases.[3] This generates an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. The software identifies peaks in the electron density and assigns atoms to them based on the known chemical formula.

  • Structure Refinement: This is an iterative process where the atomic coordinates, and their thermal displacement parameters, are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[7] This is typically done using a least-squares minimization procedure. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

  • Validation: The final structure is validated using a variety of geometric and crystallographic checks to ensure that bond lengths, angles, and other parameters are chemically reasonable and that the model is a good fit to the data. The final structure is typically deposited in a public database like the Cambridge Structural Database (CSD).

Data Presentation: Representative Crystallographic Parameters

The following table presents typical crystallographic data for a related dihydro-tetrazolo[1,5-a]pyrimidine derivative, which serves as a close structural analog. This data provides a benchmark for what researchers can expect when working with this class of compounds.

Parameter(S)-5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine[7]
Formula C₁₆H₁₃N₅C₁₆H₁₃N₅
Molar Mass ( g/mol ) 275.31275.31
Crystal System MonoclinicOrthorhombic
Space Group P2₁Pbcn
a (Å) 8.7736 (2)12.6931 (8)
b (Å) 8.8396 (2)10.9284 (6)
c (Å) 17.6810 (4)18.8915 (12)
α (°) 9090
β (°) 98.8220 (9)90
γ (°) 9090
Volume (ų) 1355.03 (5)2620.5 (3)
Z 48
Temperature (K) 100100
Radiation Cu Kα (λ = 1.54178 Å)Cu Kα (λ = 1.54178 Å)
Reflections Collected 492613662
Final R1 [I>2σ(I)] Not explicitly stated, but refinement details provided.0.035
wR2 (all data) Not explicitly stated, but refinement details provided.0.093

Conclusion: From Structure to Insight

The successful X-ray crystallographic analysis of this compound compounds provides an unparalleled level of structural detail. This information is fundamental to understanding how these molecules interact with their biological targets, guiding the synthetic efforts of medicinal chemists, and ultimately accelerating the drug discovery process. By combining careful experimental technique with a solid understanding of the principles of crystallography, researchers can confidently unlock the three-dimensional secrets held within these potent therapeutic agents.

References

Application Notes and Protocols for Tetrahydropyrazolo[1,5-a]pyridine-fused Chlorins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of novel tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as potent photosensitizers for photodynamic therapy (PDT). This class of compounds has demonstrated significant potential in preclinical studies, exhibiting favorable photophysical properties and high phototoxicity against various cancer cell lines.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation. The efficacy of PDT is highly dependent on the properties of the photosensitizer. Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins are a promising new class of photosensitizers synthesized via an [8π+2π] cycloaddition reaction of diazafulvenium methides with porphyrins.[1] These chlorins exhibit strong absorption in the red region of the electromagnetic spectrum (around 650 nm), a spectral window where light penetration into tissue is maximal. Structural modifications of these chlorins, particularly at the periphery of the macrocycle, have been shown to significantly influence their hydrophilicity, cellular uptake, and photodynamic efficacy.[2][3]

Quantitative Data Summary

The following tables summarize the key photophysical and photobiological properties of representative tetrahydropyrazolo[1,5-a]pyridine-fused chlorins.

Table 1: Photophysical Properties of Tetrahydropyrazolo[1,5-a]pyridine-fused Chlorins in DMSO

Compoundλmax (nm)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Di-ester Chlorin Derivative~6500.10 - 0.150.66 - 0.70
Di-hydroxymethyl Chlorin Derivative~650~0.150.19 - 0.27
Di-acid Chlorin Derivative (4a)6500.14Not Reported
Mono-hydroxymethyl Chlorin Derivative (5a)6540.13Not Reported
Fluorinated Di-hydroxymethyl Chlorin (7)Not ReportedNot ReportedNot Reported
Fluorinated Di-hydroxymethyl PEGylated ChlorinNot ReportedDecreasedIncreased

Table 2: In Vitro Phototoxicity (IC50 Values in nM) of Tetrahydropyrazolo[1,5-a]pyridine-fused Chlorins

CompoundA375 (Melanoma)OE19 (Esophageal)HT1376 (Bladder)C32 (Amelanotic Melanoma)
Di-ester Chlorin Derivative>1000>1000>1000Not Reported
Di-hydroxymethyl Chlorin Derivative (5a)31[4]63[5]73[5]Active
Di-acid Chlorin Derivative (6a)68[5]878[5]875[5]Not Reported
Mono-hydroxymethyl Chlorin Derivative (7a)344[5]>1000>1000Not Reported
NAMP103A (monoester)14.3[6]Not ReportedNot ReportedNot Reported
NAMP103B (monoester)14.5[6]Not ReportedNot ReportedNot Reported
NAMP263A (alcohol)4.9[6]Not ReportedNot ReportedNot Reported
NAMP263B (alcohol)2.9[6]Not ReportedNot ReportedNot Reported
Fluorinated Di-hydroxymethyl Chlorin (7)72[7]56[7]Not ReportedNot Reported
Fluorinated Di-hydroxymethyl PEGylated Chlorin13[7]27[7]Not ReportedNot Reported

Experimental Protocols

Synthesis of Tetrahydropyrazolo[1,5-a]pyridine-fused Chlorins

This protocol describes a general procedure for the synthesis of the chlorin macrocycle via an [8π+2π] cycloaddition reaction.

Diagram: Synthesis Workflow

G Porphyrin meso-Tetraarylporphyrin Cycloaddition [8π+2π] Cycloaddition Microwave Irradiation, 250 °C Porphyrin->Cycloaddition Diazafulvenium In situ generated Diazafulvenium Methide Diazafulvenium->Cycloaddition Diester_Chlorin Di-ester Tetrahydropyrazolo [1,5-a]pyridine-fused Chlorin Cycloaddition->Diester_Chlorin Hydrolysis Hydrolysis (KOH/THF) Diester_Chlorin->Hydrolysis Reduction Reduction (LiBH4) Diester_Chlorin->Reduction Purification Chromatographic Purification Diester_Chlorin->Purification Diacid_Chlorin Di-acid Chlorin Derivative Hydrolysis->Diacid_Chlorin Diacid_Chlorin->Purification Monohydroxy_Chlorin Mono-hydroxymethyl Chlorin Derivative Reduction->Monohydroxy_Chlorin Monohydroxy_Chlorin->Purification

Caption: Synthetic route to various tetrahydropyrazolo[1,5-a]pyridine-fused chlorins.

Materials:

  • meso-Tetraarylporphyrin

  • Precursor for diazafulvenium methide

  • 1,2,4-Trichlorobenzene (solvent)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Silica gel for column chromatography

  • Appropriate eluents (e.g., dichloromethane/methanol mixtures)

Procedure:

  • [8π+2π] Cycloaddition: In a microwave reactor tube, combine the meso-tetraarylporphyrin (2 equivalents) and the diazafulvenium methide precursor in 1,2,4-trichlorobenzene.

  • Irradiate the mixture in a microwave reactor at 250 °C for 20 minutes.

  • After cooling, purify the crude product by silica gel column chromatography to yield the di-ester tetrahydropyrazolo[1,5-a]pyridine-fused chlorin.

  • Hydrolysis to Di-acid Derivative: Dissolve the di-ester chlorin in THF and add a solution of KOH in water. Stir the mixture at room temperature for 24 hours. Neutralize the reaction mixture and extract the di-acid derivative. Purify by chromatography.

  • Reduction to Mono-hydroxymethyl Derivative: Dissolve the di-ester chlorin in an appropriate solvent and add LiBH₄. Monitor the reaction by TLC until the desired product is formed. Quench the reaction and purify the mono-hydroxymethyl derivative by chromatography.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the photosensitizers.

Diagram: In Vitro Phototoxicity Workflow

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of Chlorin Photosensitizer B->C D Incubate for 24h in the dark C->D E Irradiate with red light (e.g., 650 nm, 10 J/cm²) D->E F Incubate for another 24h E->F G Add MTT reagent F->G H Incubate for 4h G->H I Add solubilization solution H->I J Measure absorbance at 570 nm I->J K Calculate cell viability and IC50 values J->K

Caption: Workflow for determining in vitro phototoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • 96-well plates

  • Tetrahydropyrazolo[1,5-a]pyridine-fused chlorin stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Light source with appropriate wavelength and power density measurement device

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the chlorin photosensitizer in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted photosensitizer solutions. Include wells with medium only (blank) and cells with medium but no photosensitizer (control).

  • Incubate the plates for 24 hours in the dark.

  • Wash the cells twice with PBS.

  • Add 100 µL of fresh medium to each well.

  • Irradiate the plates with a light source (e.g., LED array) at a wavelength corresponding to the absorption maximum of the chlorin (around 650 nm) with a defined light dose (e.g., 10 J/cm²). Keep a set of plates in the dark to assess dark toxicity.

  • Incubate the plates for another 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells after PDT.

Diagram: Apoptosis/Necrosis Detection Workflow

A Treat cells with Chlorin + Light (PDT) B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add FITC-Annexin V and Propidium Iodide D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the detection of apoptosis and necrosis by flow cytometry.

Materials:

  • PDT-treated cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Perform PDT on cells cultured in 6-well plates as described in the phototoxicity assay.

  • Harvest the cells, including the supernatant which may contain detached apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway

The primary mechanism of action for photodynamic therapy with tetrahydropyrazolo[1,5-a]pyridine-fused chlorins involves the generation of reactive oxygen species, which induce both apoptotic and necrotic cell death pathways.[2]

Diagram: Proposed PDT Signaling Pathway

Caption: Proposed signaling pathway for PDT-induced cell death.

Upon irradiation with light of a specific wavelength, the chlorin photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing to a longer-lived triplet excited state (T₁). In the presence of molecular oxygen (³O₂), the triplet state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen and other ROS cause oxidative damage to cellular components, including mitochondria, the endoplasmic reticulum, and the plasma membrane. This damage can trigger apoptosis through the activation of caspase cascades or lead to direct necrosis if the cellular damage is too severe.[2]

Conclusion

Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins represent a versatile and highly potent class of photosensitizers for photodynamic therapy. Their synthetic accessibility allows for fine-tuning of their physicochemical properties to optimize their therapeutic efficacy. The protocols provided herein offer a framework for the comprehensive evaluation of these and other novel photosensitizers, from their fundamental photophysical characterization to their preclinical assessment in relevant cancer models. Further in vivo studies are warranted to fully establish the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of a promising class of anti-HIV compounds: 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides. This class of molecules has demonstrated potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication.

Introduction

The global fight against Human Immunodeficiency Virus (HIV) continues to demand the development of novel antiretroviral agents that are not only potent but also possess favorable safety profiles and can overcome existing drug resistance. A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been identified as novel inhibitors of HIV-1 integrase.[1] These compounds function by chelating essential metal ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle.[1]

Structure-activity relationship (SAR) studies have indicated that a coplanar arrangement of metal-binding heteroatoms is key to the optimal binding at the integrase active site.[1] Through strategic substitutions to enhance potency and adjust lipophilicity, compounds with significant activity have been developed. One such compound, 17b , has demonstrated an IC50 value of 74 nM for the inhibition of integrase-catalyzed strand transfer and an IC95 value of 63 nM for the inhibition of HIV-1 replication in cell culture, even in the presence of 50% normal human serum.[1]

Synthetic Pathway and Experimental Protocols

The synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides can be achieved through a multi-step process. A general workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides start Starting Materials: Ethyl 3-amino-1H-pyrazole-4-carboxylate and Diethyl oxalate intermediate1 Condensation to form Pyrazolopyrimidine intermediate start->intermediate1 Heat intermediate2 Reduction of the pyrimidine ring to Tetrahydropyrazolopyrimidine intermediate1->intermediate2 NaBH4 intermediate3 Hydrolysis of the ester to Carboxylic Acid intermediate2->intermediate3 LiOH or NaOH final_product Amide Coupling with desired amine to yield final Carboxamide intermediate3->final_product Coupling Agent (e.g., HATU)

Caption: General workflow for the synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides.

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrazine Core

This protocol describes the initial steps to construct the core heterocyclic structure.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Diethyl oxalate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add ethyl 3-amino-1H-pyrazole-4-carboxylate and diethyl oxalate.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with HCl.

  • The resulting precipitate, the pyrazolopyrimidine intermediate, is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Reduction and Hydrolysis

Materials:

  • Pyrazolopyrimidine intermediate from Protocol 1

  • Sodium borohydride (NaBH4)

  • Methanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Suspend the pyrazolopyrimidine intermediate in methanol and cool to 0°C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate and concentrated to yield the tetrahydropyrazolopyrimidine ester.

  • For hydrolysis, dissolve the ester in a mixture of THF and water.

  • Add LiOH or NaOH and stir at room temperature until the ester is completely hydrolyzed (typically 4-12 hours).

  • Acidify the mixture with 1M HCl to precipitate the 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling

Materials:

  • 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

  • Desired amine

  • HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the final 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide.

Biological Evaluation: Mechanism of Action and Protocols

The primary mechanism of action of these compounds is the inhibition of HIV-1 integrase, which prevents the integration of the viral genome into the host cell's DNA.

HIV_Lifecycle cluster_hiv Simplified HIV-1 Replication Cycle Entry 1. Entry and Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration of viral DNA into host genome RT->Integration Transcription 4. Transcription and Translation Integration->Transcription Assembly 5. Assembly and Budding Transcription->Assembly Maturation 6. Maturation Assembly->Maturation Inhibitor 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxamides Inhibitor->Integration Inhibits HIV-1 Integrase

Caption: Inhibition of HIV-1 integrase by the target compounds disrupts the viral replication cycle.

A typical workflow for the biological evaluation of these compounds is outlined below.

Bio_Evaluation_Workflow cluster_bio Biological Evaluation Workflow start Synthesized Compound integrase_assay HIV-1 Integrase Strand Transfer Assay (IC50) start->integrase_assay replication_assay Cell-based HIV-1 Replication Assay (EC50) start->replication_assay cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay si_calculation Calculate Selectivity Index (SI = CC50 / EC50) replication_assay->si_calculation cytotoxicity_assay->si_calculation

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor substrate DNA (DS DNA) and Target substrate DNA (TS DNA) (often labeled, e.g., with biotin and a hapten)

  • Streptavidin-coated 96-well plates

  • Assay buffer (containing Mg2+ or Mn2+)

  • HRP-labeled antibody against the TS DNA hapten

  • TMB substrate

Procedure:

  • Coat streptavidin-coated 96-well plates with biotinylated DS DNA.

  • Wash the wells and add recombinant HIV-1 integrase.

  • Add serial dilutions of the test compounds to the wells.

  • Initiate the reaction by adding the hapten-labeled TS DNA.

  • Incubate at 37°C to allow for the strand transfer reaction.

  • Wash the wells to remove unreacted components.

  • Add an HRP-conjugated antibody that recognizes the hapten on the integrated TS DNA.

  • After incubation and washing, add TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Protocol 5: Cell-Based HIV-1 Replication Assay (p24 ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells as a measure of viral replication.

Materials:

  • Human T-cell line (e.g., MT-4, CEM)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Cell culture medium

  • Test compounds

  • HIV-1 p24 ELISA kit

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Infect the cells with a known amount of HIV-1.

  • Incubate for 4-7 days at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) from the dose-response curve.

Protocol 6: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Human T-cell line (same as in the replication assay)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Incubate for the same duration as the replication assay.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Data Presentation

The antiviral activity and cytotoxicity of the synthesized compounds should be summarized for easy comparison. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of a compound.

Compound IDHIV-1 Integrase IC50 (nM)HIV-1 Replication EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
17b 74[1]63 (IC95)[1]>100>1587
Compound XDataDataDataCalculated
Compound YDataDataDataCalculated

Note: The EC50 value for compound 17b is reported as an IC95, which is the concentration required to inhibit 95% of viral replication.[1] The CC50 was reported to be greater than 100 µM.

Conclusion

The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides represent a promising scaffold for the development of novel HIV-1 integrase inhibitors. The detailed protocols provided herein offer a robust framework for the synthesis, biological evaluation, and characterization of these compounds, facilitating further research and development in the quest for new and effective anti-HIV therapies.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Pyrazolo[1,5-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including kinase inhibitors, anticancer agents, and central nervous system modulators.[1][2][3] Its rigid, planar structure and synthetic tractability make it an attractive core for medicinal chemistry programs. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the late-stage functionalization of this core, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2][4]

These application notes provide an overview of key palladium-catalyzed cross-coupling reactions for the functionalization of the pyrazolo[1,5-a]pyrimidine ring system, including detailed experimental protocols and comparative data. The methodologies discussed include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck couplings, and direct C-H activation.

General Workflow for Palladium-Catalyzed Cross-Coupling

The functionalization of the pyrazolo[1,5-a]pyrimidine core via palladium-catalyzed cross-coupling generally follows a consistent workflow. The process begins with the selection of an appropriately pre-functionalized pyrazolo[1,5-a]pyrimidine, typically bearing a halide (Br, Cl) or triflate group, or in the case of C-H activation, an unsubstituted C-H bond. This substrate is then reacted with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent, often with heating.

G cluster_start Starting Materials cluster_reagents Reaction Components start1 Pyrazolo[1,5-a]pyrimidine-X (X = Br, Cl, OTf, H) reaction Cross-Coupling Reaction (Heating, often under inert atmosphere) start1->reaction start2 Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene, etc.) start2->reaction reagent1 Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) reagent1->reaction reagent2 Ligand (e.g., XPhos, SPhos, PPh₃, dppf) reagent2->reaction reagent3 Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, t-BuONa) reagent3->reaction reagent4 Solvent (e.g., Dioxane, Toluene, DMF, DMSO) reagent4->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification product Functionalized Pyrazolo[1,5-a]pyrimidine purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling a halide or triflate with an organoboron reagent.[5] This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Data Presentation: Suzuki-Miyaura Coupling
EntryPyrazolo[1,5-a]pyrimidine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O10095[5][6]
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O10098[5][6]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one2-Furylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O10083[5]
45,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol esterPdCl₂(dppf)Na₂CO₃Dioxane/H₂O11083[7]
53-Bromo-5-chloropyrazolo[1,5-a]pyrimidineIsoindolinone boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10075-85[8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a microwave-assisted synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones.[5][6]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equiv.)

  • Aryl or heteroaryl boronic acid (1.5 equiv.)

  • XPhos Pd G2 (0.05 equiv.)

  • XPhos (0.06 equiv.)

  • Potassium phosphate (K₃PO₄) (3 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave vial

Procedure:

  • To a 10 mL microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the corresponding boronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

  • Add the 1,4-dioxane/water solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides or triflates with amines.[9] This reaction is crucial for synthesizing anilines and related compounds, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination
EntryPyrazolo[1,5-a]pyrimidine SubstrateAmine Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
15-Chloro-pyrazolo[1,5-a]pyrimidine derivative2-(Difluoromethyl)benzimidazolePd₂(dba)₃ / XantphosCs₂CO₃o-XyleneMW34-93[10]
23-Bromo-5-aryl-pyrazolo[1,5-a]pyrimidineAcetamideBrettPhos Pd G3K₂CO₃Toluene100~70-80[8]
35,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine-K₂CO₃AcetonitrileRT94[7]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of a 5-chloro-pyrazolo[1,5-a]pyrimidine derivative under microwave irradiation.[10]

Materials:

  • Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine (1 equiv.)

  • Corresponding amine or benzimidazole (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv.)

  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.1 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • o-Xylene

  • Microwave vial

Procedure:

  • In a microwave vial, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous o-xylene to the vial.

  • Seal the vial and heat the reaction mixture under microwave irradiation (conditions to be optimized, e.g., 120-150 °C for 30-60 min).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C-H Activation/Arylation

Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalization of the heterocyclic core.[11] Palladium catalysts can selectively activate C-H bonds on the pyrazolo[1,5-a]pyrimidine ring, allowing for direct coupling with aryl halides. Catalyst control can dictate the regioselectivity of the arylation, targeting either the C3 or C7 position.[12]

Data Presentation: C-H Arylation

| Entry | Pyrazolo[1,5-a]pyrimidine Substrate | Coupling Partner | Catalyst | Base/Additive | Solvent | Temp (°C) | Position | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Pyrazolo[1,5-a]pyrimidine | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / PivOH | DMA | 130 | C7 | 85 |[12] | | 2 | Pyrazolo[1,5-a]pyrimidine | 4-Bromotoluene | Pd(OAc)₂ (phosphine-free) | K₂CO₃ / PivOH | DMA | 130 | C3 | 75 |[12] | | 3 | Pyrazolo[1,5-a]pyrimidine | Thiophene | Pd(OAc)₂ | AgOAc / PivOH | DMSO | 90 | C7 | 78 |[13] | | 4 | 2-Phenylpyrazolo[1,5-a]pyrimidine | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | C3 | 80-90 |[8] |

Experimental Protocol: Regioselective C-H Arylation

This protocol is adapted from the catalyst-controlled regioselective arylation of pyrazolo[1,5-a]pyrimidine.[12]

Materials:

  • Pyrazolo[1,5-a]pyrimidine (1 equiv.)

  • Aryl bromide (2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.)

  • For C7-selectivity: Tri(o-tolyl)phosphine (P(o-tol)₃) (0.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Pivalic acid (PivOH) (0.3 equiv.)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried reaction tube, add pyrazolo[1,5-a]pyrimidine, aryl bromide, Pd(OAc)₂, K₂CO₃, and pivalic acid.

  • For C7-selectivity: Add P(o-tol)₃ to the mixture.

  • For C3-selectivity: Omit the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C for 16-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the C7- or C3-arylated regioisomer.

Sonogashira and Heck Couplings

While less frequently detailed for the pyrazolo[1,5-a]pyrimidine core compared to Suzuki and Buchwald-Hartwig reactions, Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions represent valuable methods for introducing further structural diversity.[8][14][15][16]

Reaction Types Overview

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck PzP Pyrazolo[1,5-a]pyrimidine-X (X = Br, I) suzuki_product PzP-R buchwald_product PzP-NR₂ sono_product PzP-C≡C-R heck_product PzP-CH=CHR suzuki_partner R-B(OH)₂ suzuki_partner->suzuki_product Pd Cat, Base buchwald_partner R₂NH buchwald_partner->buchwald_product Pd Cat, Base sono_partner R-C≡CH sono_partner->sono_product Pd/Cu Cat, Base heck_partner H₂C=CHR heck_partner->heck_product Pd Cat, Base

References

Troubleshooting & Optimization

Improving yield in multi-step synthesis of tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of tetrahydropyrazolo[1,5-a]pyrimidine. Our aim is to help improve reaction yields and address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tetrahydropyrazolo[1,5-a]pyrimidine, which is typically achieved through a two-step process: condensation of an aminopyrazole with a β-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine, followed by reduction of the pyrimidine ring.

Issue 1: Low Yield in Condensation Reaction

Question: We are experiencing low yields in the initial condensation step between the 5-aminopyrazole and the β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core. What are the common causes and potential solutions?

Answer: Low yields in this cyclocondensation reaction are a frequent challenge. Below is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound. Impurities can significantly interfere with the reaction. Consider recrystallization or column chromatography of the starting materials if their purity is questionable.

  • Reaction Conditions:

    • Solvent: Acetic acid is a commonly used solvent that can also act as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: This reaction can be catalyzed by either acids or bases.[1] If employing acidic conditions (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial. For base-catalyzed reactions, a non-nucleophilic base is recommended to avoid side reactions.[1]

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increasing the reaction time or temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) can be beneficial.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[2]

  • Reactivity of the β-Dicarbonyl Compound: The inherent reactivity of the β-dicarbonyl compound plays a critical role. Some substrates may require more stringent conditions to prevent unwanted side reactions.[1]

Issue 2: Challenges in the Reduction of the Pyrimidine Ring

Question: We are facing difficulties during the reduction of the pyrazolo[1,5-a]pyrimidine to the desired tetrahydropyrazolo[1,5-a]pyrimidine. This includes low yields and the formation of multiple products. How can we optimize this step?

Answer: The reduction of the pyrimidine ring is a critical step that can present several challenges. Here are some key considerations for optimization:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[2] The use of more complex hydrides can also be explored.

  • Solvent Effects on Stereoselectivity: The choice of solvent can influence the stereochemical outcome of the reduction. For instance, using methanol as a solvent with NaBH₄ may lead to a higher proportion of the syn-isomer, while employing an aprotic solvent like chloroform with tetrabutylammonium borohydride can increase the formation of the anti-isomer.[2]

  • Formation of a Complex Mixture of Products: The reduction with NaBH₄ can sometimes lead to a complex mixture of products.[2] Careful monitoring of the reaction by TLC and optimization of the reaction time and temperature are crucial to maximize the yield of the desired tetrahydropyrazolo[1,5-a]pyrimidine.

  • Purification Challenges: The resulting mixture of stereoisomers and potential side products can be challenging to separate. Techniques such as column chromatography or preparative HPLC may be necessary to isolate the desired product in high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining tetrahydropyrazolo[1,5-a]pyrimidines?

A1: The most common synthetic route involves two main steps. The first is a condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent) to construct the fused pyrazolo[1,5-a]pyrimidine ring system.[1][2] This is typically followed by the reduction of the pyrimidine ring using a hydride-based reducing agent, such as sodium borohydride, to yield the tetrahydropyrazolo[1,5-a]pyrimidine core.[2]

Q2: Are there any one-pot methods available for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

A2: Yes, one-pot cyclization methodologies have been developed. For instance, a one-pot reaction involving an aminopyrazole, an enaminone (or chalcone), and a sodium halide in the presence of an oxidizing agent like potassium persulfate can be used to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[2]

Q3: How can I improve the solubility of my pyrazolo[1,5-a]pyrimidine compounds?

A3: Poor solubility can be a challenge with this class of compounds.[2] To address this, consider introducing solubilizing functionalities, such as basic side chains or polar groups like 4-pyridinonyl, to the molecular scaffold.[2]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: In the condensation step, incomplete cyclization or the formation of regioisomers can occur, especially with unsymmetrical β-dicarbonyl compounds. During the reduction step, over-reduction or the formation of a mixture of stereoisomers are common challenges.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Condensation Step

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateEthanolSodium ethoxideReflux2489[3]
5-AminopyrazoleAcetylacetoneAcetic AcidNone110--[1]
3-Amino-5-phenylpyrazoleDimedoneEthanolNaOEt or KOH150 (MW)0.25Moderate-Good[4]

Table 2: Influence of Solvent on Stereoselectivity in the Reduction Step

Pyrazolo[1,5-a]pyrimidine DerivativeReducing AgentSolventsyn : anti Isomer RatioReference
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNaBH₄Methanol7 : 1[2]
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateTetrabutylammonium borohydrideChloroform1 : 1[2]

Experimental Protocols

Protocol 1: General Procedure for the Condensation of 5-Aminopyrazole with a β-Diketone
  • To a solution of the 5-aminopyrazole (1 equivalent) in glacial acetic acid, add the corresponding β-diketone (1.1 equivalents).

  • Heat the reaction mixture to 110 °C and stir for the appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: General Procedure for the Reduction of Pyrazolo[1,5-a]pyrimidine with Sodium Borohydride
  • Dissolve the pyrazolo[1,5-a]pyrimidine derivative (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the tetrahydropyrazolo[1,5-a]pyrimidine.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine AcOH, 110°C Beta-Dicarbonyl Beta-Dicarbonyl Beta-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine ReducingAgent NaBH4 Tetrahydropyrazolo[1,5-a]pyrimidine Tetrahydropyrazolo[1,5-a]pyrimidine ReducingAgent->Tetrahydropyrazolo[1,5-a]pyrimidine EtOH, RT Pyrazolo[1,5-a]pyrimidine_ref->Tetrahydropyrazolo[1,5-a]pyrimidine

Caption: General synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidine.

TroubleshootingCondensation LowYield Low Yield in Condensation CheckPurity Check Purity of Starting Materials LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions ConsiderMW Consider Microwave Synthesis LowYield->ConsiderMW Solvent Solvent (e.g., high boiling point) OptimizeConditions->Solvent Catalyst Catalyst (Acid/Base) OptimizeConditions->Catalyst TempTime Temperature/Time OptimizeConditions->TempTime

Caption: Troubleshooting logic for low yield in the condensation step.

References

Overcoming regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrazolo[1,5-a]pyrimidines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to regioselectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, offering potential causes and solutions.

Issue 1: Poor Regioselectivity in Cyclocondensation Reactions

  • Symptom: Formation of a mixture of pyrazolo[1,5-a]pyrimidine isomers, leading to difficult separation and low yield of the desired product.

  • Potential Causes & Solutions:

    Potential Cause Recommended Solution
    Nature of the 1,3-Biselectrophile The structure of the β-dicarbonyl compound or its equivalent is a primary determinant of regioselectivity. Using unsymmetrical 1,3-dielectrophiles often leads to the formation of isomeric mixtures. Consider using symmetrical biselectrophiles if possible. For unsymmetrical reactants, the reaction conditions become critical.
    Reaction Conditions The reaction outcome can be highly dependent on the solvent, temperature, and catalyst. A systematic optimization of these parameters is recommended. For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds can be influenced by acidic or basic catalysis.[1]
    Lack of Directing Groups The substituents on both the 5-aminopyrazole and the biselectrophilic partner play a significant role in directing the cyclization. Electron-withdrawing or donating groups can influence the nucleophilicity of the pyrazole nitrogens and the electrophilicity of the carbonyl carbons.
    Conventional Heating Prolonged reaction times at high temperatures can sometimes lead to side reactions and the formation of multiple products. Microwave-assisted synthesis has been shown to significantly reduce reaction times, often leading to cleaner reactions and improved regioselectivity.[1][2]

Issue 2: Low or No Product Yield in Condensation Reactions

  • Symptom: The reaction between a 5-aminopyrazole and a β-dicarbonyl compound results in a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine.

  • Potential Causes & Solutions:

    Potential Cause Recommended Solution
    Purity of Starting Materials Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can inhibit the reaction. Ensure the purity of your starting materials through appropriate purification techniques.
    Suboptimal Reaction Conditions These reactions often require elevated temperatures (reflux) to proceed efficiently.[1] If the yield is low, consider incrementally increasing the reaction temperature or time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. Acetic acid is a common solvent that can also act as a catalyst.[1]
    Inappropriate Catalyst The reaction can be catalyzed by either acid or base.[1] If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1] For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid side reactions.
    Inefficient Heating Method Conventional heating methods may not be sufficient for less reactive substrates. Microwave irradiation is a highly recommended alternative that can dramatically improve yields and reduce reaction times.[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I reliably synthesize a specific regioisomer of a pyrazolo[1,5-a]pyrimidine?

A1: Achieving high regioselectivity is a common challenge in pyrazolo[1,5-a]pyrimidine synthesis. The key factors to control are the choice of starting materials and the reaction conditions. The substitution pattern on both the aminopyrazole and the biselectrophilic partner dictates the outcome. The use of β-enaminones as the 1,3-biselectrophilic compound can enhance regioselectivity, as the reaction often proceeds through a directed aza-Michael type addition-elimination.[1] Additionally, microwave-assisted synthesis has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[1][2]

Q2: What are the most common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidines?

A2: Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. The most common approaches include:

  • Cyclization and Condensation Reactions: This is a widely adopted and efficient method for constructing the fused bicyclic system. A frequently employed strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][3]

  • Three-Component Reactions: These reactions, often assisted by microwaves, involve the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds in a single step to form complex heterocyclic structures with high purity.[2][3]

  • Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates and often improves yields and regioselectivity compared to conventional heating methods.[1][2]

Q3: Are there any "green" synthetic approaches for pyrazolo[1,5-a]pyrimidines?

A3: Yes, green chemistry approaches are being explored for the synthesis of these compounds. This includes the use of environmentally benign solvents, catalysts, and energy sources. For example, some methods utilize water or ethanol as solvents and employ catalysts like KHSO₄ under ultrasound irradiation.[4] Microwave-assisted synthesis is also considered a greener alternative due to its energy efficiency and reduced reaction times.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines

This protocol is a general guideline for the condensation of 5-aminopyrazoles with 2-arylmalondialdehydes under microwave irradiation, a method known to favor high yields and regioselectivity.

Materials:

  • 5-Aminopyrazole derivative

  • 2-Arylmalondialdehyde derivative

  • Ethanol

  • Acetic acid (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 mmol) and the 2-arylmalondialdehyde (1.0 mmol).

  • Add ethanol (5 mL) and a catalytic amount of acetic acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature and time optimized for the specific substrates (e.g., 120 °C for 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired pyrazolo[1,5-a]pyrimidine.

Note: Reaction conditions should be optimized for each specific set of reactants.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation in Pyrazolo[1,5-a]pyrimidine Synthesis

ReactantsMethodTemperature (°C)TimeYield (%)Reference
5-Amino-3-phenylpyrazole + BenzoylacetaldehydeConventionalReflux8 h65[5]
5-Amino-3-phenylpyrazole + BenzoylacetaldehydeMicrowave12015 min85[2]
5-Amino-4-cyanopyrazole + EnaminoneConventionalReflux6 h70[5]
5-Amino-4-cyanopyrazole + EnaminoneMicrowave14010 min92[2]

Visualizations

Regioselectivity_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Conventional_Heating Conventional Heating 5-Aminopyrazole->Conventional_Heating Microwave_Irradiation Microwave Irradiation 5-Aminopyrazole->Microwave_Irradiation Unsymmetrical_1_3_Dielectrophile Unsymmetrical 1,3-Dielectrophile Unsymmetrical_1_3_Dielectrophile->Conventional_Heating Unsymmetrical_1_3_Dielectrophile->Microwave_Irradiation Isomer_A Regioisomer A Conventional_Heating->Isomer_A Pathway 1 Isomer_B Regioisomer B Conventional_Heating->Isomer_B Pathway 2 Desired_Product Desired Regioisomer (High Yield) Microwave_Irradiation->Desired_Product Favored Pathway

Caption: Control of regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting_Workflow start Low Yield or Poor Regioselectivity check_purity Check Starting Material Purity? start->check_purity optimize_conditions Optimize Reaction Conditions? check_purity->optimize_conditions Yes purify Purify Starting Materials check_purity->purify No try_microwave Use Microwave Irradiation? optimize_conditions->try_microwave No adjust_params Adjust Temp, Time, Solvent, Catalyst optimize_conditions->adjust_params Yes run_microwave Perform Reaction in Microwave Reactor try_microwave->run_microwave Yes success Improved Outcome try_microwave->success No (Re-evaluate strategy) purify->optimize_conditions adjust_params->try_microwave run_microwave->success

References

Technical Support Center: Optimization of Reaction Conditions for Cyclization of 5-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of 5-aminopyrazole to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common fused heterocyclic systems synthesized from 5-aminopyrazoles?

A1: 5-Aminopyrazoles are versatile building blocks used in the synthesis of various fused nitrogen-containing heterocycles. The most common systems include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[1]

Q2: What are the typical reactants used for the cyclization of 5-aminopyrazole?

A2: The cyclization of 5-aminopyrazole typically involves condensation with 1,3-biselectrophilic compounds. For the synthesis of pyrazolo[1,5-a]pyrimidines, reagents like diethyl malonate and acetylacetone are commonly used.[2][3] For pyrazolo[3,4-b]pyridines, α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and alkynyl aldehydes are frequently employed.[4][5]

Q3: What are the primary challenges encountered during the cyclization of 5-aminopyrazole?

A3: The main challenges include low reaction yields, the formation of regioisomers when using unsymmetrical biselectrophiles, and the formation of side products such as uncyclized intermediates or N-acetylated aminopyrazoles, especially when using acetic acid at high temperatures.[4][6]

Q4: How can I confirm the regiochemistry of the cyclized product?

A4: Unambiguous determination of the product's regiochemistry is crucial. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for establishing the precise connectivity of atoms. In some cases, single-crystal X-ray diffraction provides definitive structural proof.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Fused Heterocycle

Low yields are a common problem and can be attributed to several factors.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the high purity of the 5-aminopyrazole and the biselectrophilic reagent, as impurities can significantly interfere with the reaction.[4]

  • Catalyst Screening: The choice of catalyst is critical. While acidic catalysts like acetic acid are common, other catalysts may offer better yields. For instance, Lewis acids like ZrCl₄ have been shown to be effective in the synthesis of pyrazolo[3,4-b]pyridines.[4] For certain reactions, exploring different catalyst loading is also recommended.[4]

  • Solvent Optimization: The solvent affects reactant solubility and reaction kinetics. It is advisable to perform a solvent screen. Ethanol is a common choice, but for some reactions, dimethylformamide (DMF) or even solvent-free conditions at elevated temperatures have resulted in higher yields.[4]

  • Temperature and Reaction Time: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Some reactions proceed well at room temperature, while others require heating to drive the reaction to completion.[4] Inadequate heating can lead to the isolation of uncyclized intermediates.[6]

  • Reaction Monitoring: Use TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.[4]

Issue 2: Formation of Regioisomers

The reaction of 5-aminopyrazole with unsymmetrical 1,3-biselectrophiles can lead to the formation of a mixture of regioisomers.

Troubleshooting Steps:

  • Control of Reaction Conditions: The ratio of regioisomers can be highly dependent on the reaction conditions.

    • Acidic Conditions: In some cases, acidic conditions can favor the formation of one regioisomer over the other. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups can direct the regioselectivity.[5]

    • Basic Conditions: Basic conditions can completely revert the regioselectivity in certain reactions.[7]

  • Choice of Reactants: The structure of the reactants can influence the regioselectivity. Highly differentiated electrophilic centers in the 1,3-biselectrophile can lead to the preferential formation of a single isomer.[5]

  • Separation of Isomers: If a mixture of regioisomers is unavoidable, separation can be achieved using chromatographic techniques.

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the eluent system.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrazolo[3,4-b]pyridines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidGlacial Acetic AcidReflux-Moderate[5]
ZrCl₄DMF/EtOH9516High[4]
NoneSolvent-free100-High[4]
Silver-based---Good[8]
Iodine/NBS---Good[8]

Table 2: Influence of Catalyst on the Self-Coupling/Cyclization of 5-Aminopyrazoles

CatalystTemperature (°C)Yield (%)Reference
Cu(I) salt130Good[9]
Cu(II) salt130Poor[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes the cyclization of 5-amino-3-methylpyrazole with diethyl malonate.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-amino-3-methylpyrazole in an ethanolic solution of sodium ethoxide.

  • Addition of Reagent: Add diethyl malonate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture and neutralize with an appropriate acid.

  • Isolation: The product, dihydroxy-heterocycle 1, can be isolated by filtration and purified by recrystallization, affording the product in approximately 89% yield.[2]

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol details the ZrCl₄-catalyzed cyclization of 5-aminopyrazole with an α,β-unsaturated ketone.[4]

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degassing: Degas the reaction mixture.

  • Catalyst Addition: Add ZrCl₄ (0.15 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis start Start reactants 1. Mix 5-aminopyrazole and α,β-unsaturated ketone in DMF/EtOH start->reactants degas 2. Degas the reaction mixture reactants->degas catalyst 3. Add ZrCl4 catalyst degas->catalyst heat 4. Heat at 95°C for 16h (Monitor by TLC) catalyst->heat workup 5. Aqueous work-up and extraction heat->workup purify 6. Column Chromatography workup->purify product Pure Pyrazolo[3,4-b]pyridine purify->product

Caption: Workflow for ZrCl₄-catalyzed pyrazolo[3,4-b]pyridine synthesis.

troubleshooting_low_yield Troubleshooting Low Reaction Yield start Low Yield Observed purity Check Purity of Starting Materials start->purity Step 1 catalyst Screen Different Catalysts (e.g., Lewis Acids) purity->catalyst Step 2 solvent Optimize Solvent System (e.g., EtOH, DMF, solvent-free) catalyst->solvent Step 3 temp_time Adjust Temperature and Reaction Time (Monitor by TLC) solvent->temp_time Step 4 success Improved Yield temp_time->success

Caption: Logical steps for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Aqueous Solubility of Tetrahydropyrazolo[1,5-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of tetrahydropyrazolo[1,5-a]pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experimental work with tetrahydropyrazolo[1,5-a]pyrimidine-based inhibitors.

Q1: My tetrahydropyrazolo[1,5-a]pyrimidine-based inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1][2] This solvent-shifting precipitation can lead to inaccurate and unreliable results in your assays.[3]

Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and almost always under 1%.[1] While most cell lines can tolerate up to 0.5-1% DMSO, it is crucial to determine the specific tolerance of your cell line.[4]

  • Modify Dilution Technique: Instead of a single large dilution, perform serial dilutions in the assay buffer.[1] Alternatively, create an intermediate dilution of your stock in the cell culture medium. For example, dilute a 10 mM stock 1:100 in the medium to get a 100 µM solution with 1% DMSO, and then perform subsequent dilutions from this intermediate solution.[1] Always add the DMSO stock to the aqueous buffer slowly and with vigorous mixing or vortexing to ensure rapid dispersion.[2]

  • Lower Final Compound Concentration: The final concentration of your inhibitor in the aqueous solution may be exceeding its kinetic solubility limit. Try lowering the final concentration to see if the compound remains in solution.[2]

Q2: Beyond optimizing my dilution protocol, what other approaches can I take to improve the solubility of my inhibitor?

A2: Several formulation and chemical modification strategies can be employed to enhance the aqueous solubility of your tetrahydropyrazolo[1,5-a]pyrimidine-based inhibitors:

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. For weakly basic compounds, which is common for this heterocyclic scaffold, using a slightly acidic buffer (pH below the pKa) can increase solubility.[4]

  • Use of Co-solvents: Water-miscible organic solvents, or co-solvents, can increase the solubility of nonpolar compounds.[5] Examples include polyethylene glycol (PEG), propylene glycol, and ethanol.

  • Formulation with Excipients:

    • Cyclodextrins: These form inclusion complexes with poorly soluble drugs, providing a hydrophilic exterior that enhances aqueous solubility.[6]

    • Surfactants: In biochemical assays, surfactants like Tween 80 can be used to solubilize hydrophobic compounds by forming micelles.[7]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rate.[6][8]

  • Structural Modification: A medicinal chemistry approach can be taken to improve solubility by modifying the inhibitor's structure. Introducing polar functional groups or hydrophilic moieties can significantly increase aqueous solubility. For example, introducing a piperazine ring into a pyrazolo[1,5-a]pyrimidine scaffold has been shown to dramatically improve solubility.[9]

Q3: How do I determine the solubility of my compound?

A3: There are two primary types of solubility measurements: kinetic and thermodynamic solubility.

  • Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is useful for early-stage drug discovery.[3][10]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is crucial for lead optimization and formulation development.[3][11]

Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section below.

Data Presentation

The following table summarizes the impact of structural modifications on the aqueous solubility of a pyrazolo[1,5-a]pyrimidine analog, Cact-3.[9]

CompoundModificationSolubility (nM)Fold Increase vs. Cact-3
Cact-3 (1) Parent Compound591
11c Introduction of a methylated amine237,0004017
16d Introduction and optimization of a piperazine ring-Significantly improved for eye drop formulation[9]

Data extracted from "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease"[9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol describes a high-throughput method to estimate the kinetic solubility of a tetrahydropyrazolo[1,5-a]pyrimidine-based inhibitor.[1][10]

Materials:

  • Test compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV-Vis spectrophotometer

  • Multi-channel pipette

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock dilution to the wells of a new microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final concentration of the compound.

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[10]

  • Detection of Precipitation:

    • Nephelometry: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: After incubation, filter the solution to separate undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax.

  • Data Analysis: The concentration at which a significant increase in turbidity (nephelometry) or a deviation from linearity in absorbance (UV-Vis) is observed is the kinetic solubility limit.[1]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This protocol establishes the equilibrium solubility of a compound.[11]

Materials:

  • Solid (powder) form of the test compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials

  • Thermomixer or shaking incubator

  • Centrifuge or filtration apparatus (e.g., solubility filter plates)

  • UV-Vis spectrophotometer or LC-MS

  • Acetonitrile

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and incubate them in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C) for 24 hours to allow the compound to reach equilibrium solubility.[11]

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a solubility filter plate.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Prepare a calibration curve using the compound dissolved in a suitable solvent (e.g., 50:50 acetonitrile:PBS).

    • Determine the concentration of the dissolved compound in the supernatant by comparing its response (e.g., UV absorbance) to the calibration curve.

  • Result: The determined concentration represents the thermodynamic solubility of the compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Precipitation of Inhibitors start Precipitation Observed in Aqueous Buffer check_dmso Verify Final DMSO Concentration (Target: <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above solubility limit?) check_dmso->check_conc OK solution_dmso Adjust Dilution to Lower Final DMSO% check_dmso->solution_dmso High check_dilution Evaluate Dilution Technique check_conc->check_dilution OK solution_conc Lower Final Compound Concentration check_conc->solution_conc High solution_dilution Use Serial Dilution or Add Stock to Vortexing Buffer check_dilution->solution_dilution Improper advanced_options Still Precipitates? Consider Advanced Options check_dilution->advanced_options OK formulation Formulation Strategies: - pH Adjustment - Co-solvents - Cyclodextrins advanced_options->formulation med_chem Structural Modification: - Introduce Polar Groups advanced_options->med_chem

Caption: Troubleshooting workflow for inhibitor precipitation.

KineticSolubilityWorkflow Kinetic Solubility Experimental Workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Serially Dilute Stock in DMSO prep_stock->serial_dilute add_to_buffer 3. Add DMSO dilutions to Aqueous Buffer serial_dilute->add_to_buffer incubate 4. Incubate for 2 hours at 25°C add_to_buffer->incubate detect 5. Detect Precipitation (Nephelometry or UV-Vis) incubate->detect analyze 6. Determine Kinetic Solubility Limit detect->analyze

Caption: Workflow for kinetic solubility determination.

ThermodynamicSolubilityWorkflow Thermodynamic Solubility Experimental Workflow prep_sample 1. Add Excess Solid Compound to Aqueous Buffer equilibrate 2. Equilibrate for 24 hours with Shaking prep_sample->equilibrate separate 3. Separate Solid and Liquid Phases (Centrifuge or Filter) equilibrate->separate quantify 4. Quantify Compound Concentration in Supernatant (LC-MS/UV-Vis) separate->quantify result 5. Result is Thermodynamic Solubility quantify->result

Caption: Workflow for thermodynamic solubility determination.

References

Strategies to reduce off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with pyrazolo[1,5-a]pyrimidine kinase inhibitors. Our goal is to help you mitigate off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows high potency in biochemical assays but is less effective in cell-based assays. What are the potential reasons for this discrepancy?

A1: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties, such as high polarity, can limit passive diffusion.

  • High ATP Concentration in Cells: The intracellular concentration of ATP (typically in the low millimolar range) is much higher than the concentrations used in many biochemical assays.[1] For ATP-competitive inhibitors, this high level of the natural substrate can significantly reduce the inhibitor's apparent potency.[1][2]

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing its intracellular concentration.

  • Metabolic Instability: The inhibitor could be rapidly metabolized by cellular enzymes into inactive forms.

  • Target Engagement: The kinase target may not be in a conformation that is favorable for inhibitor binding within the cellular environment.

Q2: I'm observing a phenotype in my cellular experiments, but I'm unsure if it's due to on-target inhibition or off-target effects. How can I validate this?

A2: Distinguishing on-target from off-target effects is critical for accurate interpretation of your results. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor that targets the same kinase but has a distinct chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Perform a Rescue Experiment: If possible, introduce a mutated version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to the intended target in intact cells.[3][4]

  • Correlate Target Inhibition with Phenotype: Perform a dose-response experiment and show that the concentration of the inhibitor required to engage the target (e.g., inhibit its phosphorylation) correlates with the concentration that produces the cellular phenotype.

Q3: What are some common off-targets for pyrazolo[1,5-a]pyrimidine-based inhibitors, and how can I test for them?

A3: The pyrazolo[1,5-a]pyrimidine scaffold is known to bind to the ATP pocket of many kinases, which can lead to off-target effects.[5][6] While specific off-targets depend on the exact substitutions on the scaffold, some kinases are more frequently inhibited by this class of compounds.

  • Common Off-Target Families: These can include other members of the same kinase family (e.g., other CDKs if your primary target is a CDK) or kinases from different families that share structural similarities in the ATP-binding site. For example, some pyrazolo[3,4-d]pyrimidine inhibitors have shown off-target effects against VEGFR.[7]

  • How to Test: The gold standard for identifying off-targets is to perform a broad kinase selectivity screen.[8] This involves testing your inhibitor against a large panel of purified kinases (often over 100) to identify unintended interactions.[9] Several commercial services offer such profiling.

Q4: My inhibitor appears to be a covalent binder. How can I confirm this and what are the implications?

A4: Covalent inhibition, where the inhibitor forms a permanent bond with the target protein, can lead to high potency and prolonged duration of action. However, it also carries the risk of off-target toxicity if the reactive group is not highly specific.

  • Confirmation Methods:

    • Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift corresponding to the addition of the inhibitor to the target protein.[10]

    • Washout Experiments: In a cellular or biochemical assay, if the inhibitory effect persists after removing the compound from the medium, it suggests covalent binding.

    • Competition Assays: Pre-treating the kinase with your compound should prevent the binding of a known covalent probe to the same residue (e.g., a cysteine).

  • Implications: Covalent inhibitors require careful selectivity profiling, as their irreversible nature can lead to significant toxicity if they bind to unintended targets.[11]

Troubleshooting Guides

Issue 1: High Background Signal in Biochemical Kinase Assay

Potential Cause Troubleshooting Steps
Compound Interference Your pyrazolo[1,5-a]pyrimidine compound may be autofluorescent or interfere with the assay's detection system (e.g., luciferase).[12]
Solution: Run a control experiment with your compound in the assay buffer without the kinase enzyme.[12] A high signal in this control indicates direct compound interference. Consider switching to a different assay format (e.g., radiometric).
Compound Aggregation At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
Solution: Repeat the assay in the presence of a non-ionic detergent like 0.01% Triton X-100.[12] If the inhibitory activity is significantly reduced, aggregation is likely the cause.
Contaminated Reagents Buffers, ATP stocks, or substrates may be contaminated.
Solution: Prepare fresh reagents and use high-purity starting materials.

Issue 2: Inconsistent IC50 Values Between Experiments

Potential Cause Troubleshooting Steps
Variable ATP Concentration The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[2]
Solution: Standardize the ATP concentration across all experiments. It is often recommended to use an ATP concentration close to the Michaelis constant (Km) of the kinase.[1]
Inhibitor Solubility/Stability The compound may be precipitating in the aqueous assay buffer or degrading over time.
Solution: Visually inspect for precipitation. Ensure the final DMSO concentration is low (typically <1%). Prepare fresh inhibitor stock solutions for each experiment.[13]
Enzyme Activity Variation The activity of the recombinant kinase can vary between batches or with freeze-thaw cycles.
Solution: Use a consistent source and lot of the kinase. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Include a known inhibitor as a positive control in every assay plate.[2]

Quantitative Data on Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyrimidine compounds against their primary targets and selected off-targets. This data is compiled from various sources to illustrate the selectivity profiles that can be achieved with this scaffold.

Compound IDPrimary Target(s)Primary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Off-Target/Primary)
Compound 28 (Macrocyclic) TrkA, TrkB, TrkC0.17, 0.07, 0.07--High pan-Trk selectivity demonstrated.[14]
Compound 36 TrkA, TrkB, TrkC1.4, 2.4, 1.9--Potent pan-Trk inhibitor.[15]
CPL302415 (6) PI3Kδ18PI3Kα1,422~79-fold
PI3Kβ25,470~1415-fold
PI3Kγ16,902~939-fold[16]
IC20 (31) CK212 (KD)DYRK1AMinor ActivityHighly selective for CK2 isoforms.[7][16]
Compound 6t CDK290TRKA4505-fold[17]
Compound 6s CDK2450TRKA230~0.5-fold (more potent on TRKA)[17]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and may vary between different studies.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol describes a general method for assessing the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor against a panel of kinases using an ADP-Glo™ or similar assay that measures kinase activity by quantifying ADP production.

Materials:

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Panel of purified recombinant kinases

  • Kinase-specific substrates

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. Further dilute these into the kinase assay buffer to create 2x working solutions.

  • Reaction Setup: In a 384-well plate, add 5 µL of the 2x inhibitor solution or vehicle control (DMSO in buffer) to the appropriate wells.

  • Kinase Addition: Add 5 µL of a 2x kinase/substrate mixture to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of 1x ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control and identify potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that your pyrazolo[1,5-a]pyrimidine inhibitor binds to its intended target in intact cells.[3][4]

Materials:

  • Cultured cells expressing the target kinase

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • Cell culture medium and PBS

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)

  • Antibody specific to the target kinase for Western blotting

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the inhibitor at various concentrations (and a vehicle control) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples using a BCA assay.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[18]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation P_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor P_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: A representative MAPK/ERK signaling pathway targeted by a kinase inhibitor.

Experimental Workflow

Experimental_Workflow start Start: High-Throughput Screen biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay hit_compounds Identify Hit Compounds (Potent Inhibition) biochemical_assay->hit_compounds cell_based_assay Cell-Based Assay (e.g., Proliferation) hit_compounds->cell_based_assay Yes stop Stop or Re-design hit_compounds->stop No confirm_activity Confirm Cellular Activity? cell_based_assay->confirm_activity cetsa Confirm Target Engagement (CETSA) confirm_activity->cetsa Yes confirm_activity->stop No target_engaged Target Engaged? cetsa->target_engaged kinase_profiling Kinase Selectivity Profiling target_engaged->kinase_profiling Yes target_engaged->stop No selective Sufficiently Selective? kinase_profiling->selective lead_optimization Lead Optimization selective->lead_optimization Yes selective->stop No

Caption: Workflow for validating a novel pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Troubleshooting Logic

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Addressing CYP3A4 Time-Dependent Inhibition in Tetrahydropyrazolo[1,5-a]pyrazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI) with tetrahydropyrazolo[1,5-a]pyrazine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is CYP3A4 time-dependent inhibition (TDI) and why is it a concern for my tetrahydropyrazolo[1,5-a]pyrazine drug candidate?

A1: CYP3A4 TDI is a phenomenon where a drug candidate, or its metabolite, irreversibly inactivates the CYP3A4 enzyme, a key enzyme responsible for the metabolism of approximately 50% of marketed drugs.[1][2] This inactivation is time- and concentration-dependent and can lead to significant drug-drug interactions (DDIs) if the candidate is co-administered with other drugs metabolized by CYP3A4. For the tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold, TDI has been observed and is considered a potential liability that needs to be addressed during drug development.[3]

Q2: What is the underlying mechanism of CYP3A4 TDI observed with tetrahydropyrazolo[1,5-a]pyrazine compounds?

A2: The CYP3A4 TDI associated with the tetrahydropyrazolo[1,5-a]pyrazine scaffold is believed to be caused by the formation of reactive metabolites.[3] These reactive species are generated through metabolic activation of the parent compound by CYP3A4 and can then covalently bind to and inactivate the enzyme.[1] The specific metabolic "hot spots" on the THPP core are key to understanding and mitigating this liability.

Q3: How can I experimentally assess the CYP3A4 TDI potential of my tetrahydropyrazolo[1,5-a]pyrazine drug candidate?

A3: Two primary in vitro assays are used to evaluate CYP3A4 TDI:

  • IC50 Shift Assay: This is a screening assay that compares the inhibitory potency (IC50) of a compound with and without a pre-incubation period with human liver microsomes (HLMs) and NADPH. A significant shift to a lower IC50 value after pre-incubation suggests TDI.[4][5]

  • k_inact / K_I Determination: This is a more definitive assay that determines the kinetic parameters of inactivation: the maximal rate of inactivation (k_inact) and the inhibitor concentration at half of the maximal inactivation rate (K_I).[2] The ratio of k_inact/K_I is a measure of the inactivation efficiency.

Q4: What quantitative data is available for CYP3A4 TDI of tetrahydropyrazolo[1,5-a]pyrazine derivatives?

A4: A study on a series of tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors identified a significant CYP3A4 TDI liability. The key quantitative data is summarized in the table below.

Quantitative Data Summary

Compound ClassRepresentative CompoundAssayParameterValueReference
Tetrahydropyrazolo[1,5-a]pyrazinesCompound 7 (ATR Inhibitor)CYP3A4 TDIk_inact/K_I0.028 µL/min/pmol[3]

Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of CYP3A4 TDI for tetrahydropyrazolo[1,5-a]pyrazine candidates.

Issue 1: A significant IC50 shift is observed, but the k_inact/K_I value is low.
  • Possible Cause: The IC50 shift assay can sometimes yield false positives. This could be due to the formation of a potent inhibitory metabolite that does not cause irreversible inactivation.

  • Troubleshooting Steps:

    • Confirm Irreversibility: Perform a dialysis or dilution experiment after pre-incubation to see if the inhibitory activity is recovered. A lack of recovery suggests irreversible binding.

    • Investigate Metabolite Profile: Use LC-MS/MS to identify the major metabolites formed during the pre-incubation. Synthesize and test the inhibitory potency of these metabolites directly.

    • Refine k_inact/K_I Assay Conditions: Ensure that the inhibitor concentrations and pre-incubation times used in the k_inact/K_I assay are appropriate to capture the inactivation kinetics accurately.

Issue 2: Difficulty in identifying the reactive metabolite responsible for TDI.
  • Possible Cause: The reactive metabolite may be highly unstable and rapidly react with cellular nucleophiles, making it difficult to detect directly.

  • Troubleshooting Steps:

    • Utilize Trapping Agents: Incorporate nucleophilic trapping agents like glutathione (GSH) or potassium cyanide (KCN) into the microsomal incubation. These agents can form stable adducts with reactive metabolites, which can then be detected by LC-MS/MS.[3][6]

    • Employ Deuterium Labeling: Synthesize deuterated analogs of your compound at suspected metabolic hot spots. A kinetic isotope effect (slower metabolism at the deuterated position) can help pinpoint the site of bioactivation.[3]

    • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to aid in the structural elucidation of the trapped adducts.

experimental_workflow cluster_screening Screening Phase cluster_confirmation Confirmation & Mechanistic Studies start Start with Tetrahydropyrazolo[1,5-a]pyrazine Candidate ic50_shift Perform IC50 Shift Assay start->ic50_shift decision Significant Shift? ic50_shift->decision no_tdi Low TDI Risk decision->no_tdi No kinact_ki Determine k_inact / K_I decision->kinact_ki Yes trapping Reactive Metabolite Trapping (GSH, KCN) kinact_ki->trapping deuterium Deuterium Labeling Studies trapping->deuterium mitigation Structural Modification to Mitigate TDI deuterium->mitigation

Experimental Protocols

Protocol 1: CYP3A4 Time-Dependent Inhibition (IC50 Shift) Assay

Objective: To screen for time-dependent inhibition of CYP3A4.

Materials:

  • Test compound (tetrahydropyrazolo[1,5-a]pyrazine derivative)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents: Prepare stock solutions of the test compound, probe substrate, and NADPH regenerating system.

  • IC50 Determination (without pre-incubation):

    • In a 96-well plate, add HLMs, potassium phosphate buffer, and a range of concentrations of the test compound.

    • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system simultaneously.

    • Incubate at 37°C for a specified time (e.g., 5-10 minutes).

    • Terminate the reaction by adding a quenching solvent.

    • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

    • Calculate the IC50 value.

  • IC50 Determination (with pre-incubation):

    • In a separate 96-well plate, pre-incubate HLMs, potassium phosphate buffer, and the same range of test compound concentrations with the NADPH regenerating system at 37°C for 30 minutes.

    • Following the pre-incubation, initiate the reaction by adding the CYP3A4 probe substrate.

    • Incubate at 37°C for the same specified time as in the "without pre-incubation" step.

    • Terminate the reaction and analyze as described above.

    • Calculate the IC50 value.

  • Data Analysis: Calculate the fold-shift in IC50 (IC50 without pre-incubation / IC50 with pre-incubation). A fold-shift greater than 1.5-2.0 is generally considered indicative of TDI.[7]

ic50_shift_workflow cluster_no_preincubation Without Pre-incubation cluster_with_preincubation With Pre-incubation start Prepare Reagents no_preinc_setup Add HLMs, Buffer, Test Compound start->no_preinc_setup with_preinc_setup Add HLMs, Buffer, Test Compound, NADPH Pre-incubate 30 min @ 37°C start->with_preinc_setup no_preinc_reaction Add Probe Substrate + NADPH Incubate @ 37°C no_preinc_setup->no_preinc_reaction no_preinc_quench Quench Reaction no_preinc_reaction->no_preinc_quench no_preinc_analysis LC-MS/MS Analysis no_preinc_quench->no_preinc_analysis no_preinc_ic50 Calculate IC50 (-NADPH) no_preinc_analysis->no_preinc_ic50 end_point Calculate IC50 Shift (IC50(-NADPH) / IC50(+NADPH)) no_preinc_ic50->end_point with_preinc_reaction Add Probe Substrate Incubate @ 37°C with_preinc_setup->with_preinc_reaction with_preinc_quench Quench Reaction with_preinc_reaction->with_preinc_quench with_preinc_analysis LC-MS/MS Analysis with_preinc_quench->with_preinc_analysis with_preinc_ic50 Calculate IC50 (+NADPH) with_preinc_analysis->with_preinc_ic50 with_preinc_ic50->end_point

Protocol 2: Determination of k_inact and K_I

Objective: To determine the kinetic parameters of CYP3A4 inactivation.

Materials: Same as for the IC50 shift assay.

Methodology:

  • Pre-incubation:

    • Prepare a series of incubations containing HLMs, potassium phosphate buffer, and varying concentrations of the test compound.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • At several time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each concentration and dilute it into a secondary incubation mixture. This dilution step is crucial to minimize further inactivation and reversible inhibition.

  • Residual Activity Assay:

    • The secondary incubation mixture contains the CYP3A4 probe substrate at a saturating concentration and additional buffer.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction with a quenching solvent.

    • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percent remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration.

    • This will yield the values for k_inact and K_I.

Protocol 3: Reactive Metabolite Trapping with Glutathione (GSH) and Cyanide (KCN)

Objective: To identify the formation of electrophilic reactive metabolites.

Materials:

  • Test compound

  • HLMs

  • NADPH regenerating system

  • Glutathione (GSH)

  • Potassium cyanide (KCN)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system

Methodology:

  • Incubation:

    • Prepare four sets of incubations:

      • Test compound + HLMs + NADPH (Control)

      • Test compound + HLMs + NADPH + GSH

      • Test compound + HLMs + NADPH + KCN

      • Test compound + HLMs (No NADPH control)

    • Incubate all samples at 37°C for a specified time (e.g., 30-60 minutes).

  • Sample Processing:

    • Terminate the reactions with a quenching solvent.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Compare the chromatograms of the GSH and KCN incubations to the control incubations.

    • Look for new peaks in the trapped samples that are not present in the controls.

    • Characterize the mass of these new peaks to confirm the addition of GSH (mass shift of +305 Da) or cyanide (mass shift of +27 Da) to a metabolite of the parent compound.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the adducts and help elucidate the structure of the reactive metabolite and the site of adduction.

bioactivation_pathway cluster_outcomes Potential Outcomes Parent Tetrahydropyrazolo[1,5-a]pyrazine (Parent Drug) CYP3A4 CYP3A4 Metabolism Parent->CYP3A4 ReactiveMetabolite Reactive Metabolite (e.g., Imine, Epoxide) CYP3A4->ReactiveMetabolite Inactivation Covalent Adduct with CYP3A4 (Enzyme Inactivation) ReactiveMetabolite->Inactivation TDI TrappedAdduct Stable Adduct with Trapping Agent (GSH/KCN) ReactiveMetabolite->TrappedAdduct Trapping Detoxification Detoxification Pathways ReactiveMetabolite->Detoxification

References

Technical Support Center: Overcoming Drug Resistance with Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the pyrazolo[1,5-a]pyrimidine scaffold to combat drug resistance mutations in targeted cancer therapy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My novel pyrazolo[1,5-a]pyrimidine derivative shows potent inhibition against the wild-type kinase but is inactive against its common resistance mutation. What structural modifications should I consider?

  • Answer: This is a common challenge in kinase inhibitor development. Resistance mutations often alter the kinase's ATP-binding pocket, reducing the affinity of the inhibitor. To overcome this, consider the following strategies based on established structure-activity relationships (SAR):

    • Explore Allosteric Inhibition: Instead of competing directly with ATP, design compounds that bind to an allosteric site. This can be less susceptible to mutations in the ATP-binding pocket.[1][2]

    • Introduce Flexibility: Incorporating flexible linkers or side chains can allow the inhibitor to adapt to the altered conformation of the mutated kinase.

    • Target Covalent Inhibition: If a suitable nucleophilic residue (like cysteine) is present near the active site in the mutant kinase, designing a covalent inhibitor that forms an irreversible bond can be an effective strategy.

    • Structure-Guided Design: Utilize computational modeling and X-ray crystallography to understand the structural changes induced by the mutation. This will enable the rational design of compounds with substituents that can form new, favorable interactions within the mutated binding pocket.[3] For instance, the addition of a morpholine group has been shown to improve selectivity by reducing off-target effects.[4]

2. I am observing poor cell permeability with my lead compound despite good in vitro kinase inhibition. How can I improve its cellular activity?

  • Answer: Poor cell permeability is often linked to physicochemical properties such as high polarity, low lipophilicity, or high molecular weight. To address this:

    • Modify Physicochemical Properties: Systematically modify the substituents on the pyrazolo[1,5-a]pyrimidine core to optimize lipophilicity (logP) and reduce the polar surface area (PSA). For example, replacing polar groups with more lipophilic moieties can enhance membrane permeability.

    • Prodrug Strategy: Consider designing a prodrug by masking polar functional groups with cleavable lipophilic moieties. These moieties are removed by intracellular enzymes, releasing the active compound inside the cell.

    • Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of your compound series. Sometimes, specific substitutions that are crucial for kinase binding may also negatively impact cell permeability.[1][5] A balance needs to be found between potency and cellular uptake.

3. My pyrazolo[1,5-a]pyrimidine inhibitor is showing significant off-target effects in cellular assays. How can I improve its selectivity?

  • Answer: Off-target effects are a major hurdle in drug development. Improving selectivity is key to minimizing toxicity.[1] Consider these approaches:

    • Kinase Profiling: Screen your compound against a broad panel of kinases to identify off-target interactions. This will provide a clearer picture of its selectivity profile.

    • Rational Design for Selectivity: Analyze the structural differences between your target kinase and the off-target kinases. Introduce modifications to your scaffold that exploit these differences. For example, substitutions that interact with non-conserved residues in the target kinase can enhance selectivity. The pyrazolo[1,5-a]pyrimidine scaffold has been reported to be a highly selective Pim-1 inhibitor against a comprehensive panel of 119 oncogenic kinases.[6][7]

    • Optimize Substituent Positions: The position of substituents on the pyrazolo[1,5-a]pyrimidine ring significantly influences selectivity. For instance, modifications at the C3 and C5 positions have been shown to be critical for tuning the activity and selectivity of these inhibitors.[4][8]

4. I am struggling with the synthesis of a specific pyrazolo[1,5-a]pyrimidine derivative. Are there any established synthetic routes I can follow?

  • Answer: The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented. Several versatile and efficient synthetic strategies are available:

    • Cyclization and Condensation Reactions: These are the most common methods, often involving the reaction of aminopyrazoles with various carbonyl compounds.[1][5]

    • Multi-component Reactions: Three-component reactions can provide a rapid and efficient way to construct the pyrazolo[1,5-a]pyrimidine core with diverse substitutions.[1]

    • Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling are invaluable for introducing a wide range of functional groups onto the scaffold, which is crucial for optimizing biological activity.[1][5]

    • Microwave-Assisted Synthesis: This can significantly reduce reaction times and improve yields for many synthetic steps.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Wild-Type and Mutant Kinases

Compound IDTarget KinaseMutationIC50 (nM)Reference
Series A
Compound 8TrkAWild-Type1.7[4][9]
Compound 9TrkAWild-Type1.7[4][9]
Compound 22TrkAWild-Type3[4]
Compound 22TrkBWild-Type14[4]
Compound 22TrkCWild-Type1[4]
Compound 39TrkAG667C-[4]
Series B
eCF506SRCWild-Type<1[8]
eCF506ABLWild-Type>1000[8]
Series C
CPL302253 (54)PI3KδWild-Type2.8[10]

Table 2: Antiproliferative Activity of Chalcone-Linked Pyrazolo[1,5-a]pyrimidines

Compound IDCell LineCancer TypeIC50 (µM)Reference
6hMDA-MB-231Breast Cancer2.6[11]
Series 6a-qA549Lung Cancer2.6 - 34.9[11]
Series 6a-qMDA-MB-231Breast Cancer2.6 - 34.9[11]
Series 6a-qDU-145Prostate Cancer2.6 - 34.9[11]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Example: TrkA Kinase)

  • Reagents and Materials: Recombinant human TrkA kinase, biotinylated peptide substrate, ATP, kinase buffer, HTRF detection reagents.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, TrkA kinase, and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add HTRF detection reagents (e.g., europium-labeled anti-phospho-peptide antibody and streptavidin-XL665).

    • Incubate in the dark for 60 minutes.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line (e.g., A549, MDA-MB-231) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, TrkA) GrowthFactor->Receptor Kinase Target Kinase (e.g., B-Raf, MEK, Pim-1) Receptor->Kinase Activation Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Kinase->Proliferation Kinase->Survival Kinase->Angiogenesis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Inhibition ResistanceMutation Resistance Mutation (e.g., T790M, G667C) ResistanceMutation->Kinase Alters Binding Pocket

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine inhibitor and the impact of resistance mutations.

Experimental_Workflow start Start: Design & Synthesis of Pyrazolo[1,5-a]pyrimidine Library step1 In Vitro Kinase Assay (Wild-Type) start->step1 decision1 Potent against Wild-Type? step1->decision1 step2 In Vitro Kinase Assay (Mutant) decision2 Active against Mutant? step2->decision2 decision1->step2 Yes discard Discard or Redesign decision1->discard No step3 Cell-Based Assays (Viability, Apoptosis) decision2->step3 Yes step4 Lead Optimization (SAR Studies) decision2->step4 No end Candidate for In Vivo Studies step3->end step4->start Iterate Design

Caption: A typical experimental workflow for screening and optimizing pyrazolo[1,5-a]pyrimidine inhibitors against drug resistance mutations.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Scaffold Pyrazolo[1,5-a]pyrimidine Core R1 Substituent at C3 Scaffold->R1 R2 Substituent at C5 Scaffold->R2 R3 Substituent at C7 Scaffold->R3 Potency Increased Potency R1->Potency Selectivity Improved Selectivity R1->Selectivity R2->Potency OvercomeResistance Overcome Resistance R2->OvercomeResistance PK Favorable PK Properties R3->PK

Caption: Logical relationships in the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives.

References

Troubleshooting poor cell permeability of pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of pyrazolo[1,5-a]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyrimidine derivative shows potent activity in biochemical assays but has low efficacy in cell-based assays. Could poor cell permeability be the issue?

A1: Yes, a significant drop in potency from a biochemical to a cell-based assay is a strong indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to experimentally determine the compound's permeability.

Q2: What are the key physicochemical properties influencing the cell permeability of pyrazolo[1,5-a]pyrimidine derivatives?

A2: Several factors can influence cell permeability. For pyrazolo[1,5-a]pyrimidine derivatives, key properties to consider are:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is required. High lipophilicity can lead to poor aqueous solubility and membrane retention, while low lipophilicity can hinder membrane partitioning.[1]

  • Polar Surface Area (PSA): A lower PSA is generally associated with better passive diffusion.

  • Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can negatively impact permeability. The urea moiety, for instance, can form hydrogen bonds that hinder passive diffusion.[1]

  • Molecular Weight: Smaller molecules generally exhibit better permeability.

  • Aqueous Solubility: Poor solubility can lead to inaccurate results in permeability assays.[1]

Q3: How can I improve the cell permeability of my lead pyrazolo[1,5-a]pyrimidine compound?

A3: Improving cell permeability often involves medicinal chemistry strategies to optimize the compound's physicochemical properties. Consider the following approaches:

  • Reduce Lipophilicity: If your compound is too lipophilic, consider introducing more polar groups.[1]

  • Mask Polar Groups: The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the energetic penalty of desolvation when entering the cell membrane.[2][3]

  • Modify Substituents: Structure-activity relationship (SAR) studies are crucial. Modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence properties affecting permeability.[4][5] For example, incorporating halogen substituents can sometimes enhance metabolic stability and potency.[4]

  • Prodrug Approach: Masking charged groups, such as carboxylic acids, with aliphatic alcohols through esterification is a common strategy to increase lipophilicity and passive membrane permeability.[6]

Q4: Are pyrazolo[1,5-a]pyrimidine derivatives susceptible to active efflux by transporters like P-glycoprotein (P-gp)?

A4: Yes, like many small molecule inhibitors, pyrazolo[1,5-a]pyrimidine derivatives can be substrates for efflux transporters such as P-glycoprotein (P-gp). High efflux can significantly reduce intracellular compound concentration and contribute to poor efficacy in cellular assays. It is advisable to conduct bidirectional permeability assays to determine the efflux ratio.[7]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA)

Symptoms:

  • The calculated apparent permeability (Papp) value from your PAMPA is consistently low (e.g., < 1.0 x 10⁻⁶ cm/s).

  • Poor recovery of the compound from the assay system.

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Co-solvent: Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO) in the donor buffer, ensuring it does not exceed a concentration that disrupts the artificial membrane integrity.[1] 2. pH Adjustment: Evaluate the compound's pKa and adjust the buffer's pH to favor the neutral, more permeable species.[1] 3. Formulation: Consider using solubilizing excipients like cyclodextrins.[1]
High Lipophilicity 1. Membrane Retention: High lipophilicity can cause the compound to become trapped within the artificial membrane. Analyze the amount of compound remaining in the membrane after the assay.[1] 2. Structural Modification: If possible, introduce more polar groups to reduce lipophilicity without compromising target engagement.[1]
Compound Aggregation 1. Visual Inspection: Visually inspect the donor well for any signs of precipitation. 2. Solubility Measurement: Formally measure the compound's solubility in the assay buffer. 3. Concentration Reduction: Repeat the assay at a lower, sub-saturating concentration.
Issue 2: High Efflux Ratio in Caco-2 or MDCK Permeability Assays

Symptoms:

  • The apparent permeability from the basolateral (B) to apical (A) side is significantly higher than from the apical (A) to basolateral (B) side, resulting in a high efflux ratio (Papp(B-A) / Papp(A-B) > 2).

Possible CauseTroubleshooting Steps
Active Efflux 1. Inhibitor Co-incubation: Perform the bidirectional permeability assay in the presence of a known broad-spectrum efflux transporter inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms active efflux. 2. Use Transporter-Specific Cell Lines: Employ cell lines that overexpress specific transporters (e.g., MDCKII-MDR1 for P-gp) to confirm if your compound is a substrate for a particular transporter.[7]
Poor Apical to Basolateral Permeability 1. Review PAMPA Data: Re-evaluate the PAMPA data. If passive permeability is inherently low, even minor active efflux can lead to a high efflux ratio.[1] 2. Structural Modification: Medicinal chemistry efforts can be directed at masking the structural motifs recognized by efflux transporters, for example, by altering hydrogen bonding patterns or adding bulky groups.[1]
Poor Compound Recovery 1. Quantify Compound in All Compartments: Analyze the compound concentration in the apical and basolateral compartments, as well as the cell monolayer itself, to ensure good mass balance. 2. Check for Metabolism: The compound may be metabolized by enzymes in the Caco-2 cells. Analyze for the presence of metabolites.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)

  • Lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., caffeine and mannitol)[7]

  • 96-well UV/Vis microplate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.

  • Compound Preparation: Prepare the test and control compounds in PBS at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150 µL of the compound solutions to the corresponding wells of the donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It is used to assess both passive permeability and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and controls (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluency.[8][9] Additionally, perform a Lucifer yellow permeability assay to check for tight junction integrity.[9]

  • Permeability Assay (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (B to A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

Visualizations

Troubleshooting_Permeability cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_passive Passive Permeability Assessment cluster_active Active Transport Assessment Low_Permeability Low Cellular Efficacy Poor_Permeability Poor Cell Permeability? Low_Permeability->Poor_Permeability Efflux Active Efflux? Low_Permeability->Efflux PAMPA PAMPA Assay Poor_Permeability->PAMPA Evaluate Passive Diffusion Caco2_B_A Caco-2 (B->A) Efflux->Caco2_B_A Evaluate Efflux Potential Caco2_A_B Caco-2 (A->B) PAMPA->Caco2_A_B Confirm in Cell Model Efflux_Ratio Calculate Efflux Ratio Caco2_A_B->Efflux_Ratio Caco2_B_A->Efflux_Ratio Inhibitor_Assay Assay with Inhibitors Efflux_Ratio->Inhibitor_Assay If Ratio > 2 Permeability_Assay_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed_Cells->Culture Check_Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Culture->Check_Integrity Add_Compound_A Add Compound to Apical Side (A->B) Check_Integrity->Add_Compound_A Add_Compound_B Add Compound to Basolateral Side (B->A) Check_Integrity->Add_Compound_B Incubate Incubate at 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Sample Sample from receiver compartment over time Incubate->Sample Quantify Quantify Compound (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp (A->B) and Papp (B->A) Quantify->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux SAR_Permeability cluster_properties Physicochemical Properties cluster_outcomes Permeability Outcomes cluster_strategies Modification Strategies center_node Pyrazolo[1,5-a]pyrimidine Core Modify_Substituents Modify Substituents center_node->Modify_Substituents Lipophilicity Lipophilicity (LogP) Passive_Diffusion Passive Diffusion Lipophilicity->Passive_Diffusion Solubility Aqueous Solubility Solubility->Passive_Diffusion PSA Polar Surface Area (PSA) PSA->Passive_Diffusion H_Bonding Hydrogen Bonding H_Bonding->Passive_Diffusion Efflux_Susceptibility Efflux Susceptibility H_Bonding->Efflux_Susceptibility Passive_Diffusion->center_node Efflux_Susceptibility->center_node Modify_Substituents->Lipophilicity Modify_Substituents->Solubility Modify_Substituents->PSA Modify_Substituents->H_Bonding Intramolecular_HBond Form Intramolecular H-Bonds Intramolecular_HBond->H_Bonding Prodrug Prodrug Approach Prodrug->Lipophilicity

References

Technical Support Center: Refinement of Purification Protocols for Tetrahydropyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of tetrahydropyrazolo[1,5-a]pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying tetrahydropyrazolo[1,5-a]pyrimidine analogs?

A1: The primary challenges in purifying these compounds, like many polar pyrimidine derivatives, stem from their physicochemical properties. High polarity can lead to issues such as poor retention in reverse-phase chromatography, significant peak tailing in HPLC, and difficulties in crystallization due to high solubility in common polar solvents.[1] These molecules often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]

Q2: Which chromatographic techniques are most effective for purifying these analogs?

A2: The choice of technique depends on the specific analog's properties.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1]

  • Reverse-Phase Chromatography (RPC): While challenging for highly polar molecules, RPC can be optimized. Using columns with polar end-capping or polar-embedded phases can enhance retention.[1]

  • Normal-Phase Chromatography (Silica/Alumina): Standard column chromatography using silica or alumina gel is frequently used. However, product instability on acidic silica gel can sometimes be an issue, necessitating the use of a different stationary phase like alumina.[2]

  • Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that can be readily ionized, allowing for separation based on charge.[1]

Q3: How can I minimize the formation of impurities that complicate purification?

A3: Minimizing impurities during the synthesis is critical. Key parameters to control include reaction temperature, time, and reactant concentration.[3] For pyrimidine synthesis, side reactions like dimerization or polymerization can occur due to the reactivity of the ring system.[2] A lack of regioselectivity can also lead to multiple isomers, complicating the purification process. Using appropriate protecting groups or directing groups can improve regioselectivity.[2] Conducting reactions under an inert atmosphere (nitrogen or argon) can also significantly improve yield and reduce side products, as many heterocyclic chemistry reactions are sensitive to air and moisture.[2][3]

Troubleshooting Guides

Issue 1: Poor Retention on Reverse-Phase HPLC Column

Your tetrahydropyrazolo[1,5-a]pyrimidine analog elutes in or near the solvent front on a C18 column.

Potential Cause Proposed Solution
High Polarity of Analyte The compound is too polar for effective interaction with the nonpolar stationary phase.
Inappropriate Mobile Phase The mobile phase is too "strong" (contains too high a percentage of organic solvent).
Ionization of Analyte If the analog is acidic or basic, its ionized form is more polar and has less retention.

Solutions:

  • Modify the Stationary Phase: Switch to a polar-endcapped or polar-embedded reverse-phase column designed to provide better retention for polar analytes.[1]

  • Adjust the Mobile Phase Composition: Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol). A lower percentage of organic solvent increases the polarity of the mobile phase, thereby increasing the retention of polar compounds.[1]

  • Control the Mobile Phase pH: For acidic or basic analogs, adjust the mobile phase pH to suppress ionization. This increases the compound's hydrophobicity and enhances retention.[1]

  • Consider HILIC: If the compound remains poorly retained, HILIC is a strong alternative for highly polar molecules.[1]

Issue 2: Significant Peak Tailing in HPLC Analysis

The chromatographic peaks are asymmetrical with a pronounced "tail."

Potential Cause Proposed Solution
Secondary Interactions Basic nitrogen atoms in the heterocyclic core can interact with acidic residual silanol groups on the silica-based stationary phase. This is a primary cause of tailing for basic analytes.
Column Overload Injecting too much sample can saturate the stationary phase.
Sample Impurities Impurities co-eluting with the main peak can cause tailing.

Solutions:

  • Adjust Mobile Phase pH: Operate at a lower pH (e.g., around 3) to protonate the silanol groups, reducing their interaction with basic analytes.[1]

  • Use a Deactivated Column: Employ a highly deactivated, end-capped column to minimize the number of available free silanol groups.[1]

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[4]

  • Optimize Flow Rate: If the flow rate is too fast, the compound may not have enough time to equilibrate, leaving a long tail behind.[5]

Issue 3: Low Yield or Product Decomposition during Silica Gel Column Chromatography

The yield of the purified product is significantly lower than expected, or TLC analysis shows new spots after chromatography.

Potential Cause Proposed Solution
Product Instability The target compound may be unstable and degrade on the acidic surface of the silica gel.[2]
Co-elution of Impurities Impurities with polarities very similar to the desired product make separation difficult, leading to impure fractions and loss of product during attempts to isolate pure fractions.[2]
Irreversible Adsorption The compound may bind too strongly to the silica gel and cannot be eluted with the chosen solvent system.
Poor Sample Loading If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation.[5]

Solutions:

  • Change the Stationary Phase: If instability on silica is suspected, switch to a neutral stationary phase like alumina.[2]

  • Deactivate Silica Gel: Treat the silica gel with a base (e.g., triethylamine, typically 0.1-1% v/v) in the mobile phase to neutralize acidic sites.

  • Optimize the Solvent System: Experiment with different solvent systems to improve the separation between the product and impurities.[2]

  • Use an Alternative Technique: For challenging separations, consider preparative HPLC or crystallization as alternatives to column chromatography.[2]

  • Dry-Load the Sample: If the compound has poor solubility in the column's mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This ensures a concentrated starting band.[5]

Quantitative Data from Purification Protocols

The following table summarizes purification data from literature examples for pyrazolo[1,5-a]pyrimidine derivatives. Note that specific conditions are highly dependent on the exact structure of the analog.

Compound ClassPurification MethodStationary PhaseEluent/Mobile PhaseYieldReference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine intermediateNucleophilic SubstitutionN/A (Reaction Workup)N/A94%[6]
Benzyl masked alcohol intermediate (20)Suzuki CouplingN/A (Reaction Workup)N/A83%[6]
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)Flash ChromatographySilica GelNot Specified73%[6]
Various Pyrimidine Diamine DerivativesColumn ChromatographySilica GelNot SpecifiedQuantitative[7]

Experimental Protocols

Protocol 1: General Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level never drops below the top of the silica bed.[5]

  • Sample Loading: Dissolve the crude tetrahydropyrazolo[1,5-a]pyrimidine analog in a minimal amount of solvent (ideally the eluent). A more polar solvent can be used for dissolution if necessary, but keep the volume to an absolute minimum.[5] Alternatively, use the dry-loading method described in Troubleshooting Issue 3.

  • Elution: Carefully add the eluent to the top of the column. Begin elution, collecting fractions. The polarity of the eluent can be increased gradually (gradient elution) to elute more polar compounds.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Preparative HPLC (Reverse-Phase)
  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol, often with an additive like 0.1% TFA or formic acid) and column type (e.g., C18, C8, Phenyl-Hexyl).

  • System Preparation: Equilibrate the preparative HPLC system, including the larger-bore column, with the initial mobile phase until a stable baseline is achieved.[8]

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.[8]

  • Injection and Fraction Collection: Inject the sample onto the column and begin the run. Collect fractions based on time or UV detector signal.

  • Analysis and Isolation: Analyze the collected fractions using analytical HPLC or TLC to confirm purity. Combine the pure fractions.

  • Solvent Removal: Remove the organic solvent via rotary evaporation. If the mobile phase contained a non-volatile buffer, further purification steps like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the final compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane) if a single solvent is not effective.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask can aid this process.[1]

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold crystallization solvent to remove any impurities adhering to the crystal surface.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy cluster_final Final Product crude_product Crude Product tlc_analysis Initial TLC/LC-MS Analysis crude_product->tlc_analysis column_chrom Column Chromatography (Silica or Alumina) tlc_analysis->column_chrom Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Crude solid purity_check_1 Purity Check column_chrom->purity_check_1 prep_hplc Preparative HPLC (RP or HILIC) purity_check_2 Purity Check prep_hplc->purity_check_2 purity_check_3 Purity Check recrystallization->purity_check_3 purity_check_1->prep_hplc <95% Pure pure_product Pure Compound (>95%) purity_check_1->pure_product >95% Pure purity_check_2->column_chrom Further Separation Needed purity_check_2->pure_product >95% Pure purity_check_3->column_chrom <95% Pure purity_check_3->pure_product >95% Pure

Caption: General purification workflow for tetrahydropyrazolo[1,5-a]pyrimidine analogs.

troubleshooting_tree start Low Purity After Column Chromatography q1 Are spots overlapping or streaking on TLC? start->q1 a1_yes Optimize Solvent System: - Test different solvent ratios - Add modifiers (e.g., TEA, AcOH) - Change solvent family (e.g., DCM/MeOH vs EtOAc/Hex) q1->a1_yes Yes q2 Is the compound unstable on silica (new spots on TLC)? q1->q2 No a2_yes Change Stationary Phase: - Use neutral alumina - Use reverse-phase (C18) flash chromatography q2->a2_yes Yes q3 Was the column overloaded? q2->q3 No a3_yes Reduce Sample Load: - Use a larger column - Perform multiple smaller runs q3->a3_yes Yes a3_no Consider Alternative Technique: - Preparative HPLC - Recrystallization q3->a3_no No

References

Technical Support Center: Lead Optimization of Pyrazolo[1,5-a]pyrimidine Compounds for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lead optimization of pyrazolo[1,5-a]pyrimidine compounds. The focus is on addressing common challenges to improve oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyrimidine lead compound shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds can stem from several factors:

  • Low Aqueous Solubility: The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core can lead to poor solubility, limiting its dissolution in the gastrointestinal tract.[1][2]

  • High Lipophilicity: While some lipophilicity is necessary for membrane permeability, excessive lipophilicity (high logP) can lead to poor solubility, increased plasma protein binding, and rapid metabolism.[1]

  • Rapid Metabolism: These compounds can be susceptible to phase I and phase II metabolism in the liver and gut wall, leading to rapid clearance.[3][4] Common metabolic pathways include oxidation and glucuronidation.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.

  • Poor Permeability: Despite adequate lipophilicity, the compound might have poor permeability across the intestinal epithelium due to factors like molecular size or lack of necessary hydrogen bonding capacity.

Q2: What are the key strategies to improve the aqueous solubility of pyrazolo[1,5-a]pyrimidine compounds?

A2: Improving solubility is a critical step in enhancing bioavailability.[1][2] Consider the following approaches:

  • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or morpholine moieties can increase aqueous solubility.[1][5] For example, adding a morpholine group has been shown to improve selectivity and reduce off-target effects.[5]

  • Utilize Salt Forms: If your compound has a basic or acidic handle, forming a pharmaceutically acceptable salt can significantly enhance its dissolution rate and solubility.

  • Reduce Lipophilicity (logP): Systematically replace lipophilic substituents with more polar ones. For instance, replacing a phenyl group with a smaller, more polar heterocycle.[3]

  • Disrupt Planarity: Introducing substituents that disrupt the planarity of the bicyclic core can reduce crystal lattice energy and improve solubility.[2]

Q3: How can I enhance the metabolic stability of my pyrazolo[1,5-a]pyrimidine series?

A3: Enhancing metabolic stability is crucial for increasing the half-life and exposure of the compound.[3][4]

  • Identify Metabolic Hotspots: The first step is to identify the site(s) of metabolism using in vitro assays like liver microsome stability assays.

  • Block Metabolism: Once a metabolic hotspot is identified, you can block metabolism by introducing metabolically robust groups at or near that position. Common strategies include:

    • Fluorination: Introducing fluorine atoms at metabolically susceptible positions can block oxidative metabolism.[6]

    • Replacing a labile group with a more stable one: For example, replacing a metabolically labile methoxy group with a more stable fluoro or cyano group.

  • Modify Lipophilicity: As a general rule, reducing lipophilicity can decrease the rate of metabolism.

Q4: My compound is a potent kinase inhibitor but also shows significant hERG inhibition. How can I mitigate this cardiotoxicity risk?

A4: hERG inhibition is a significant safety concern. For pyrazolo[1,5-a]pyrimidines, a common cause is the presence of a terminal basic moiety.[7][8]

  • Remove or Modify the Basic Group: The most direct approach is to remove or modify the terminal basic group. Studies have shown that eliminating a terminal primary or tertiary amino group can abolish hERG inhibition.[7][8]

  • Reduce Lipophilicity: High lipophilicity is a known risk factor for hERG inhibition. Modifying the molecule to decrease its logP can be beneficial.[7]

  • Introduce Polar Groups: Adding polar functional groups can alter the electrostatic interactions with the hERG channel and reduce affinity.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro permeability assays (e.g., PAMPA, Caco-2).

  • Possible Cause 1: Poor Compound Solubility.

    • Troubleshooting: Ensure the compound is fully dissolved in the assay buffer. If solubility is an issue, consider using a co-solvent, but be mindful that high concentrations of co-solvents can affect cell monolayer integrity in Caco-2 assays.

  • Possible Cause 2: Compound Binding to Assay Plates.

    • Troubleshooting: Use low-binding plates for your assays. Quantify the compound concentration at the beginning and end of the experiment in both donor and receiver wells to check for compound loss.

  • Possible Cause 3: Cell Monolayer Integrity Issues (Caco-2).

    • Troubleshooting: Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions. Run a control with a known low-permeability marker like Lucifer yellow.

Issue 2: High clearance observed in in vivo pharmacokinetic studies despite good in vitro metabolic stability.

  • Possible Cause 1: Other Clearance Pathways.

    • Troubleshooting: Investigate other clearance mechanisms besides hepatic metabolism. This could include renal clearance or biliary excretion. Analyze urine and bile samples if possible.

  • Possible Cause 2: Interspecies Differences in Metabolism.

    • Troubleshooting: The metabolic profile can differ significantly between species. If you performed in vitro stability assays using human liver microsomes, also conduct the assay with microsomes from the animal species used for your in vivo studies (e.g., mouse, rat).

  • Possible Cause 3: Active Transport.

    • Troubleshooting: The compound might be a substrate for uptake transporters in the liver, leading to rapid clearance. Consider conducting experiments with cells expressing relevant uptake transporters.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Representative Pyrazolo[1,5-a]pyrimidine Compounds

Compound IDMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)Mouse Liver Microsome Stability (% remaining at 60 min)Oral Bioavailability (F%) in MiceReference
1 350.43.2< 115< 5[9]
48 425.52.8258540[9]
NPD-2975 388.43.553015[3]
31c (NPD-3519) 432.52.9509265[3]
4k (BS-194) 412.5N/AN/AN/AOrally bioavailable[10]

N/A: Not Available

Experimental Protocols

1. Metabolic Stability Assay in Liver Microsomes

  • Objective: To assess the intrinsic clearance of a compound by phase I metabolic enzymes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, mouse, or rat) from a commercial supplier.

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Positive control compound with known metabolic instability (e.g., verapamil).[4]

    • Negative control compound with known metabolic stability (e.g., donepezil).[4]

    • Acetonitrile with an internal standard for quenching and protein precipitation.

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).

    • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the mixture of the compound and liver microsomes.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (Clint) can then be determined.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound.

  • Materials:

    • Caco-2 cells.

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

    • Transwell inserts (e.g., 0.4 µm pore size).

    • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

    • Test compound stock solution.

    • Control compounds for high (e.g., propranolol) and low (e.g., Lucifer yellow) permeability.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Measure the TEER of the monolayers to ensure their integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability to assess efflux).

    • At specified time points, take samples from the receiver compartment (B for A-to-B, A for B-to-A).

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizations

Lead_Optimization_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 ADME & PK Profiling cluster_2 Structure-Activity Relationship (SAR) Analysis cluster_3 Lead Optimization Cycles cluster_4 Candidate Selection Hit Potent In Vitro Hit Solubility Solubility Assay Hit->Solubility Permeability Permeability Assay (PAMPA, Caco-2) Hit->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Hit->Metabolic_Stability SAR_Analysis Analyze Data: - Potency - Solubility - Stability - Permeability - Bioavailability Solubility->SAR_Analysis Permeability->SAR_Analysis In_Vivo_PK In Vivo PK (Mouse/Rat) Metabolic_Stability->In_Vivo_PK Metabolic_Stability->SAR_Analysis In_Vivo_PK->SAR_Analysis Design_Analogs Design New Analogs SAR_Analysis->Design_Analogs Lead_Candidate Optimized Lead Candidate (Improved Bioavailability) SAR_Analysis->Lead_Candidate Criteria Met Synthesis Synthesize Analogs Design_Analogs->Synthesis Retest Re-test in Assays Synthesis->Retest Retest->SAR_Analysis Iterate

Caption: Workflow for lead optimization to improve bioavailability.

Troubleshooting_Bioavailability cluster_Absorption Absorption Issues cluster_Metabolism Metabolism/Clearance Issues Start Poor Oral Bioavailability Low_Solubility Low Solubility? Start->Low_Solubility Low_Permeability Low Permeability? Start->Low_Permeability High_First_Pass High First-Pass Metabolism? Start->High_First_Pass Sol_Strategy1 Introduce Polar Groups Increase H-bond donors/acceptors Low_Solubility->Sol_Strategy1 Yes Sol_Strategy2 Reduce Lipophilicity (logP) Low_Solubility->Sol_Strategy2 Yes Perm_Strategy1 Optimize Lipophilicity (logP 1-3) Low_Permeability->Perm_Strategy1 Yes Perm_Strategy2 Reduce Molecular Weight Low_Permeability->Perm_Strategy2 Yes Metab_Strategy1 Identify & Block Metabolic Hotspots High_First_Pass->Metab_Strategy1 Yes Metab_Strategy2 Reduce Lipophilicity High_First_Pass->Metab_Strategy2 Yes

Caption: Troubleshooting guide for poor oral bioavailability.

References

Validation & Comparative

A Comparative Study of Tetrahydropyrazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent heterocyclic scaffolds in medicinal chemistry: tetrahydropyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine. Both scaffolds are recognized for their diverse biological activities, particularly as kinase inhibitors and anticancer agents. This document aims to furnish an objective comparison of their performance, supported by available experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Physicochemical Properties

A direct comparative study of the physicochemical properties of the two scaffolds is not extensively documented in the literature. However, based on their core structures, some general distinctions can be inferred. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold, with its saturated pyrimidine ring, generally exhibits greater three-dimensionality and flexibility compared to the planar and aromatic triazolo[1,5-a]pyrimidine scaffold. This difference in shape and flexibility can significantly influence solubility, membrane permeability, and interaction with protein targets.

PropertyTetrahydropyrazolo[1,5-a]pyrimidine (Core)Triazolo[1,5-a]pyrimidine (Core)
Molecular Weight ~123.16 g/mol ~120.11 g/mol
LogP (calculated) ~0.44Varies with substitution
Boiling Point ~290.2 °CNot readily available
Density ~1.3 g/cm³Not readily available
Nature of Pyrimidine Ring Saturated, non-planarAromatic, planar

Biological Activities: A Comparative Overview

Both scaffolds have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases. The following tables summarize the reported biological activities of representative derivatives from each class.

Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives: Anticancer and Kinase Inhibitory Activity

Derivatives of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential as anticancer agents, with a notable focus on the inhibition of Cyclin-Dependent Kinases (CDKs).

Compound ID/SeriesTarget/Cell LineAssay TypeIC50/GI50 (µM)Reference
BS-194 (4k) CDK2Kinase Assay0.003[1]
CDK1Kinase Assay0.03[1]
CDK5Kinase Assay0.03[1]
CDK9Kinase Assay0.09[1]
60 Cancer Cell LinesProliferation AssayMean GI₅₀ = 0.28[1]
Triazolo[1,5-a]pyrimidine Derivatives: Anticancer and Kinase Inhibitory Activity

The triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors and anticancer drugs, with several derivatives showing potent activity against a range of targets.

Compound ID/SeriesTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound 19 Bel-7402MTT Assay12.3[2][3]
HT-1080MTT Assay6.1[2][3]
Compound 26 HeLaMTT Assay0.75[4]
A549MTT Assay1.02[4]
Compound 28 Tubulin PolymerizationIn vitro assay9.90[4]

Signaling Pathways

Tetrahydropyrazolo[1,5-a]pyrimidine: Targeting the Cell Cycle

Derivatives of this scaffold, such as BS-194, have been shown to potently inhibit multiple CDKs.[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition Cyclin/CDK Complex Cyclin/CDK Complex Substrate Phosphorylation Substrate Phosphorylation Cyclin/CDK Complex->Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Tetrahydropyrazolo[1,5-a]pyrimidine Derivative Tetrahydropyrazolo[1,5-a]pyrimidine Derivative Tetrahydropyrazolo[1,5-a]pyrimidine Derivative->Cyclin/CDK Complex Inhibition

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by tetrahydropyrazolo[1,5-a]pyrimidine derivatives.

Triazolo[1,5-a]pyrimidine: Modulation of Key Cancer Pathways

Triazolo[1,5-a]pyrimidine derivatives have been reported to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival, including the ERK signaling pathway and tubulin polymerization.[4][5]

Triazolo_Pathways cluster_ERK ERK Signaling Pathway cluster_Tubulin Tubulin Polymerization Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Inhibition Proliferation Proliferation ERK->Proliferation Triazolo[1,5-a]pyrimidine (ERK) Triazolo[1,5-a]pyrimidine (ERK) Triazolo[1,5-a]pyrimidine (ERK)->MEK α/β-Tubulin Dimers α/β-Tubulin Dimers Microtubule Formation Microtubule Formation α/β-Tubulin Dimers->Microtubule Formation α/β-Tubulin Dimers->Microtubule Formation Inhibition Mitosis Mitosis Microtubule Formation->Mitosis Triazolo[1,5-a]pyrimidine (Tubulin) Triazolo[1,5-a]pyrimidine (Tubulin) Triazolo[1,5-a]pyrimidine (Tubulin)->α/β-Tubulin Dimers

Caption: Dual inhibitory action of triazolo[1,5-a]pyrimidine derivatives on ERK signaling and tubulin polymerization.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical luminescence-based assay to determine the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., CDK2, Pim-1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the kinase enzyme and substrate in kinase assay buffer.

  • Add 2 µL of the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HT-1080)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.

Western Blot for ERK Phosphorylation

This protocol is used to detect changes in the phosphorylation status of ERK1/2, a key component of the MAPK/ERK signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.

Pharmacokinetic Properties

A comprehensive, direct comparison of the pharmacokinetic profiles of the two scaffolds is challenging due to the limited publicly available data, especially for the tetrahydropyrazolo[1,5-a]pyrimidine scaffold. The pharmacokinetic properties are highly dependent on the specific substitutions on the core scaffold.

Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives:

  • The derivative BS-194 has been shown to be orally bioavailable with an elimination half-life of 178 minutes in mice, suggesting that this scaffold can lead to compounds with favorable pharmacokinetic properties.[1]

Triazolo[1,5-a]pyrimidine Derivatives:

  • In silico studies on some triazolo[1,5-a]pyrimidine derivatives have predicted favorable absorption and solubility properties, with many compounds adhering to Lipinski's Rule of Five.[1]

  • In vivo studies of certain anticancer derivatives have demonstrated tumor growth inhibition when dosed orally or intravenously, indicating sufficient bioavailability and in vivo stability.[5]

Conclusion

Both the tetrahydropyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine scaffolds represent valuable starting points for the design of novel therapeutic agents, particularly in the field of oncology.

  • The tetrahydropyrazolo[1,5-a]pyrimidine scaffold , with its three-dimensional character, may offer advantages in terms of exploring different regions of protein binding pockets and potentially achieving higher specificity and improved pharmacokinetic profiles. The potent and selective CDK inhibition demonstrated by derivatives of this scaffold highlights its potential for the development of cell cycle-targeted therapies.

  • The triazolo[1,5-a]pyrimidine scaffold is a well-validated and versatile core for the development of kinase inhibitors. Its planar, aromatic nature facilitates strong interactions within the ATP-binding site of many kinases. The broad range of biological activities and the proven in vivo efficacy of some of its derivatives make it an attractive scaffold for further optimization.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative advantages and disadvantages of each scaffold in a drug discovery context. This guide provides a foundational comparison based on the currently available data to inform and direct future research endeavors.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development and function.[1] However, chromosomal rearrangements involving the NTRK genes can lead to fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors.[2] This has established the Trk kinases as a significant target for cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a prominent framework in the design of potent Trk inhibitors, with two of the three FDA-approved Trk inhibitors featuring this core structure.[3] This guide provides a comparative analysis of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, supported by experimental data and detailed protocols.

Trk Signaling Pathway

Upon binding of their cognate neurotrophin ligands, Trk receptors dimerize, leading to autophosphorylation of their intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4][5] Trk inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking these downstream signals.[6]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Neurotrophin Neurotrophin Neurotrophin->Trk Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PLCg->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk Inhibits

Caption: Simplified Trk signaling pathway and the point of inhibition.[7]

Comparative Structure-Activity Relationship (SAR)

The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile template for developing potent Trk inhibitors. Modifications at various positions of this core structure have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights from different studies.

Compound IDR1-SubstitutionR2-SubstitutionTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) GI50 (nM)Key SAR Insights
Larotrectinib --1.22.12.1-A first-generation pan-Trk inhibitor with a pyrazolo[1,5-a]pyrimidine core.[3]
Compound 28 Macrocyclic-0.170.070.07-The macrocyclic structure enhances binding affinity and selectivity.
Compound 29 Macrocyclic-0.6-0.1-A macrocyclic derivative with high potency against TrkA and TrkC.[3]
Compound 30 Macrocyclic-1.61-0.05-Another potent macrocyclic derivative with selectivity for TrkC.[3]
Compound 32 Substituted PhenylAmino Group1.93.12.3-Demonstrates significant inhibition against all three Trk isoforms.[3]
Compound 36 Substituted PhenylAmino Group1.42.41.9-Shows comparable potency to Larotrectinib.[3]
Compound 5n 3-pyrazolyl-2.3 (G667C)---Potent against clinically acquired resistance mutations like TrkA G667C.[8]

Data extracted from multiple sources to illustrate SAR trends.[3][8]

Experimental Protocols

The evaluation of novel Trk inhibitors relies on a standardized set of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of the inhibitor required to inhibit 50% of the Trk kinase activity (IC50).[9]

  • Reagents:

    • Recombinant human TrkA, TrkB, and TrkC enzymes.

    • ATP.

    • A suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1).[10]

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[10]

    • Test inhibitor serially diluted in DMSO.

  • Procedure:

    • Add the kinase and substrate mix to the wells of a 384-well plate.[10]

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.[10]

    • Initiate the kinase reaction by adding ATP.[7]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[11]

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[10]

Cell-Based Proliferation Assay
  • Objective: To assess the ability of the inhibitor to prevent the growth of cancer cells harboring a Trk fusion (GI50).[7]

  • Cell Line: A cancer cell line with a known NTRK fusion, such as KM12 colorectal cancer cells (TPM3-NTRK1 fusion).[7][9]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.[7]

    • Treat the cells with serial dilutions of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO).[12]

    • Incubate the plates for 72 hours.[7]

    • Assess cell viability using a reagent such as MTS or a commercial ATP-based assay (e.g., CellTiter-Glo®).[7][12]

  • Data Analysis: Determine the percentage of proliferation inhibition relative to the vehicle control and calculate the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) from the dose-response curve.[7]

Western Blot Analysis for Target Engagement
  • Objective: To confirm that the inhibitor blocks Trk signaling in a cellular context.[7]

  • Procedure:

    • Treat NTRK fusion-positive cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours).[7]

    • Lyse the cells and quantify the protein concentration.[7]

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[7]

    • Probe the membrane with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like β-actin or GAPDH.[7]

    • Incubate with appropriate secondary antibodies and visualize the protein bands.[7]

  • Data Analysis: A dose-dependent decrease in the levels of p-Trk, p-Akt, and p-ERK upon inhibitor treatment indicates successful target engagement and downstream pathway inhibition.[7]

Experimental Workflow

The preclinical evaluation of a novel pyrazolo[1,5-a]pyrimidine Trk inhibitor typically follows a structured workflow to assess its potency, selectivity, and cellular efficacy.

Experimental_Workflow Start Start: Novel Pyrazolo[1,5-a]pyrimidine Compound Synthesis Biochem_Assay Biochemical Kinase Assay (TrkA, TrkB, TrkC) Start->Biochem_Assay Determine_IC50 Determine IC50 values Biochem_Assay->Determine_IC50 Kinase_Profiling Broad Kinase Panel Screening (Selectivity) Determine_IC50->Kinase_Profiling Potent compounds Cell_Assay Cell-Based Proliferation Assay (e.g., KM12 cells) Determine_IC50->Cell_Assay Potent compounds Kinase_Profiling->Cell_Assay Selective compounds Determine_GI50 Determine GI50 values Cell_Assay->Determine_GI50 Western_Blot Western Blot Analysis (Target Engagement) Determine_GI50->Western_Blot Active in cells In_Vivo In Vivo Xenograft Models Western_Blot->In_Vivo On-target activity confirmed End Lead Optimization/ Preclinical Candidate In_Vivo->End

Caption: Preclinical workflow for evaluating Trk inhibitor efficacy.[9]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of Trk inhibitors, leading to both first and second-generation clinical candidates.[3][13] Structure-activity relationship studies have demonstrated that modifications, such as the introduction of macrocyclic constraints, can significantly enhance potency and selectivity. Furthermore, strategic substitutions on the pyrazolo[1,5-a]pyrimidine core have yielded compounds effective against the common mechanisms of acquired resistance.[8] The continued exploration of this chemical space, guided by the experimental principles outlined in this guide, holds significant promise for the development of next-generation Trk inhibitors with improved therapeutic profiles.

References

In Vivo Validation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, with a focus on experimental data and methodologies. This analysis centers on the potent cyclin-dependent kinase (CDK) inhibitor, BS-194, and draws comparisons with other relevant anticancer agents.

The this compound scaffold has emerged as a promising framework in the development of novel anticancer therapeutics. A notable example from this class is the compound BS-194 (also referred to as compound 4k), which has demonstrated significant in vivo antitumor effects. This guide will delve into the experimental validation of its activity, providing a comparative analysis with other kinase inhibitors.

Comparative In Vivo Efficacy

The in vivo anticancer activity of this compound derivatives is highlighted by the performance of BS-194 in human tumor xenograft models. To provide a clear comparison, the following table summarizes its efficacy alongside another well-characterized CDK inhibitor, AZD5438, which targets a similar kinase profile.

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
BS-194 CDK1, CDK2, CDK9Human Tumor Xenograft (HCT116)25 mg/kg, oralSignificant tumor growth inhibition and suppression of CDK substrate phosphorylation[1]
AZD5438 CDK1, CDK2, CDK9Human Tumor Xenografts (e.g., SW620, breast, lung, prostate, ovarian)50 mg/kg b.i.d. or 75 mg/kg q.d., oral38% - 153%[2][3][4]

Note: Specific percentage of tumor growth inhibition for BS-194 was not publicly available in the reviewed sources, but was described as significant.

Mechanism of Action: CDK Inhibition

BS-194 exerts its anticancer effects through the potent and selective inhibition of cyclin-dependent kinases, particularly CDK1, CDK2, and CDK9.[1] These kinases are crucial regulators of the cell cycle and transcription. Inhibition of these CDKs leads to a cascade of events culminating in cell cycle arrest and apoptosis in cancer cells.

The signaling pathway affected by BS-194 and similar CDK1/2/9 inhibitors is complex. CDK1 and CDK2 are pivotal for cell cycle progression, controlling the G1/S and G2/M transitions. CDK9, on the other hand, is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of many genes, including anti-apoptotic proteins. By inhibiting these kinases, this compound derivatives can effectively halt the proliferation of cancer cells and induce programmed cell death.

CDK_Inhibition_Pathway CDK1/2/9 Inhibition Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) G2->Cell_Cycle_Arrest RNAPII RNA Polymerase II Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) RNAPII->Anti_Apoptotic Transcription PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Phosphorylation Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition THPP 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine (e.g., BS-194) THPP->G1 THPP->S THPP->G2 THPP->PTEFb THPP->Apoptosis Induction via Transcription Inhibition InVivo_Workflow In Vivo Xenograft Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., HCT116) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (Compound vs. Vehicle) Randomization->Dosing Monitoring 7. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI Calculation) Endpoint->Data_Analysis

References

A Comparative Analysis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Larotrectinib in Targeting TRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of recently developed pyrazolo[1,5-a]pyrimidine derivatives against the first-in-class, highly selective TRK inhibitor, Larotrectinib. The data presented is compiled from preclinical studies and aims to offer an objective overview for researchers in the field of targeted cancer therapy.

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[1] Chromosomal rearrangements leading to NTRK gene fusions result in the formation of chimeric TRK fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[1][2]

Larotrectinib (Vitrakvi®) is a potent and highly selective ATP-competitive inhibitor of all three TRK proteins and has received FDA approval as a "tissue-agnostic" therapy for patients with TRK fusion-positive solid tumors.[1][3] While Larotrectinib has shown remarkable and durable responses, the development of acquired resistance mutations necessitates the discovery of next-generation TRK inhibitors.[4] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a prominent framework for the development of novel TRK inhibitors, with several new derivatives showing promising preclinical activity.[5][6] This guide compares the in vitro potency of some of these novel compounds to Larotrectinib.

Potency Comparison: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel pyrazolo[1,5-a]pyrimidine derivatives against TrkA, TrkB, and TrkC kinases, with Larotrectinib as the comparator. Lower IC50 values indicate greater potency.

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib 1.2 - 6.52.1 - 8.12.1 - 10.6[3][7]
Compound 32 1.93.12.3[7]
Compound 33 3.25.53.3[7]
Compound 34 1.84.12.3[7]
Compound 35 2.53.12.6[7]
Compound 36 1.42.41.9[7]
Compound 22 3141[6]
Compound 5n ---[4]
TRKAG595R0.5--[4]
TRKAG667C2.3--[4]
TRKAF589L0.4--[4]
Compound 6t 450--[8][9]
Compound 6s 230--[8][9]

Note: The potency of Compound 5n is highlighted against clinically relevant acquired resistance mutations of TrkA. IC50 values for Larotrectinib can vary slightly between different studies and assay conditions.

Signaling Pathway and Inhibition

Larotrectinib and the novel pyrazolo[1,5-a]pyrimidine derivatives are ATP-competitive inhibitors that target the kinase domain of TRK fusion proteins. This inhibition blocks the autophosphorylation of the TRK receptor, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Neurotrophin Neurotrophin TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophin->TRK_Receptor Binding & Dimerization RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Survival_Growth mTOR->Survival_Growth Survival & Growth Differentiation Differentiation PLCg->Differentiation Inhibitor Larotrectinib or Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->TRK_Receptor ATP-Competitive Inhibition

Caption: TRK signaling pathway and the mechanism of inhibition.

Experimental Protocols

The determination of inhibitor potency relies on standardized in vitro biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

Objective: To measure the direct inhibitory activity of a compound against purified TRK kinase enzymes.

Methodology:

  • Reagents: Recombinant human TrkA, TrkB, and TrkC enzymes, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and Adenosine-5'-triphosphate (ATP).

  • Procedure: a. The test compound is serially diluted to a range of concentrations. b. The compound dilutions are pre-incubated with the TRK enzyme in a kinase assay buffer. c. The kinase reaction is initiated by the addition of ATP and the peptide substrate. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the ability of an inhibitor to suppress the growth of cancer cells harboring an NTRK gene fusion.

Methodology:

  • Cell Line: A cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).[10]

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a period of time (typically 72 hours). d. Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).[10]

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to a vehicle control. The GI50 (Growth Inhibition 50) or IC50 value is determined by fitting the data to a dose-response curve.

Experimental_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical Kinase Assay (TrkA, TrkB, TrkC) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (NTRK Fusion Cell Line) Determine_IC50->Cell_Based_Assay Potent Compounds Determine_GI50 Determine Cellular GI50/IC50 Cell_Based_Assay->Determine_GI50 Lead_Optimization Lead Optimization Determine_GI50->Lead_Optimization Active in Cells

References

A Comparative Cross-Reactivity Analysis of Tetrahydropyrazolo[1,5-a]pyrimidine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent inhibitors against various kinase families. However, ensuring selectivity across the human kinome is a critical challenge in drug development to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profile of a representative pyrazolo[1,5-a]pyrimidine-like inhibitor, AT7519, against the well-characterized multi-kinase inhibitor, Dasatinib. The data presented herein is derived from comprehensive KINOMEscan™ profiling, offering a quantitative measure of inhibitor-kinase interactions.

Cross-Reactivity Profiling Data

The following table summarizes the binding affinities of AT7519 and Dasatinib against a selection of kinases. The data is presented as Kd (dissociation constant) values, where a lower Kd value indicates a stronger binding affinity. This allows for a direct comparison of the selectivity and polypharmacology of the two inhibitors.

Kinase TargetInhibitorKd (nM)Kinase FamilyPrimary Cellular Process
CDK2 AT7519 47 CMGCCell Cycle Regulation
Dasatinib360
CDK9 AT7519 <10 CMGCTranscriptional Regulation
Dasatinib25
GSK3β AT7519 89 CMGCGlycogen Metabolism, Cell Signaling
Dasatinib2.8
ABL1 AT7519>10,000TKCell Proliferation, Differentiation
Dasatinib <0.5
SRC AT7519>10,000TKCell Growth, Differentiation, Migration
Dasatinib <0.5
KIT AT7519>10,000TKHematopoiesis, Cell Proliferation
Dasatinib 1.1
EPHA2 AT75191,100TKCell Adhesion, Migration
Dasatinib 1.6
VEGFR2 AT7519>10,000TKAngiogenesis
Dasatinib 8.2

Data is illustrative and compiled from various sources for comparative purposes. Kd values for AT7519 are primarily from studies on its CDK inhibitory profile, while Dasatinib's broad-spectrum activity is well-documented across multiple kinase families. For a complete and detailed kinome scan, refer to dedicated profiling studies.

Experimental Protocols

The cross-reactivity data presented was generated using the KINOMEscan™ competition binding assay. This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., AT7519 or Dasatinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, which is then used to calculate the dissociation constant (Kd). A lower Kd value indicates a stronger interaction between the test compound and the kinase.

Visualizing Kinase Inhibition

The following diagrams illustrate the experimental workflow for kinome profiling and the primary signaling pathways affected by AT7519 and Dasatinib.

experimental_workflow cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis TestCompound Test Compound (e.g., AT7519) Incubation Incubation of Components TestCompound->Incubation KinasePanel DNA-Tagged Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR Quantification Elution->qPCR DataAnalysis Data Analysis (Kd) qPCR->DataAnalysis

Experimental workflow for KINOMEscan™ profiling.

signaling_pathways cluster_at7519 AT7519 Primary Pathways cluster_dasatinib Dasatinib Primary Pathways CDK2 CDK2/Cyclin E/A CellCycle Cell Cycle Progression (G1/S, G2/M) CDK2->CellCycle phosphorylates Rb Apoptosis_A Apoptosis CDK2->Apoptosis_A inhibition leads to CDK9 CDK9/Cyclin T Transcription RNA Pol II Phosphorylation CDK9->Transcription phosphorylates CDK9->Apoptosis_A inhibition leads to Proliferation Cell Proliferation CellCycle->Proliferation Transcription->Proliferation BCR_ABL BCR-ABL STAT5 STAT5 Signaling BCR_ABL->STAT5 PI3K_AKT PI3K-Akt Signaling BCR_ABL->PI3K_AKT Apoptosis_D Apoptosis BCR_ABL->Apoptosis_D inhibition leads to SRC SRC Family Kinases SRC->PI3K_AKT SRC->Apoptosis_D inhibition leads to LeukemicCell Leukemic Cell Proliferation & Survival STAT5->LeukemicCell PI3K_AKT->LeukemicCell

Primary signaling pathways affected by AT7519 and Dasatinib.

In Vitro vs. In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of the in vitro and in vivo efficacy of several notable pyrazolo[1,5-a]pyrimidine-based drug candidates. The data presented herein is collated from various preclinical studies, offering a comprehensive overview for researchers in the field of drug discovery and development.

Data Presentation: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the quantitative data for selected pyrazolo[1,5-a]pyrimidine-based drug candidates, categorized by their primary kinase targets.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibitors
Drug CandidateTarget Kinase(s)In Vitro Potency (IC50)In Vitro Cellular Activity (GI50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
BS-194 CDK2, CDK1, CDK5, CDK93 nM, 30 nM, 30 nM, 90 nM, respectivelyMean GI50 = 280 nM across 60 cancer cell linesSignificant tumor growth inhibition in human tumor xenografts at 25 mg/kg (oral administration)[1][2]
Table 2: Pim-1 Kinase Inhibitors
Drug CandidateTarget Kinase(s)In Vitro Potency (IC50)In Vitro Cellular ActivityIn Vivo Efficacy (Tumor Growth Inhibition)Reference
SGI-1776 Pim-1, Pim-2, Pim-3, FLT3Potent inhibition of Pim kinasesDose-dependent apoptosis in AML cell lines; inhibited clonogenic survivalSignificant tumor growth inhibition in MOLM-13 and MV-4-11 AML xenograft models[3][4][5][6]
TP-3654 Pan-Pim KinaseSubmicromolar activityReduced proliferation and induced apoptosis in bladder and myelofibrosis cancer cellsReduced tumor growth, white blood cell counts, and spleen size in murine models of myelofibrosis[2][7][8][9]
Table 3: Tropomyosin Receptor Kinase (Trk) Inhibitors
Drug CandidateTarget Kinase(s)In Vitro Potency (IC50)In Vitro Cellular ActivityIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Entrectinib Pan-Trk, ROS1, ALKTrkA: 1 nM, TrkB: 3 nM, TrkC: 5 nMInhibition of TrkB-expressing neuroblastoma cell growthSignificant tumor growth inhibition in TrkB-expressing neuroblastoma xenografts; induced tumor regression in various xenograft models[10][11][12][13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • The test compound is added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Clonogenic Cell Survival Assay

Objective: To evaluate the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Protocol:

  • A single-cell suspension is prepared, and a known number of cells are seeded into petri dishes or 6-well plates.

  • The cells are treated with the test compound at various concentrations.

  • The plates are incubated for 1-3 weeks to allow for colony formation.

  • After the incubation period, the colonies are fixed with a solution like 6% glutaraldehyde and stained with a dye such as 0.5% crystal violet.[15]

  • Colonies containing at least 50 cells are counted.

  • The plating efficiency (PE) and surviving fraction (SF) are calculated for each treatment group.

Western Blotting for Phosphorylated Proteins

Objective: To detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing insights into the activation state of signaling pathways.

Protocol:

  • Cells are treated with the test compound for a specified time.

  • The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • The protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a solution containing a protein like bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • The light signal is captured on X-ray film or with a digital imaging system, and the band intensity is quantified.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of a drug candidate in a living organism.

Protocol:

  • Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment and control groups.

  • The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the control group.

Mandatory Visualizations

Signaling Pathway Diagrams

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates (Inactivates) E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA Replication DNA Replication CDK2->DNA Replication Initiates Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., BS-194) Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., BS-194) Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., BS-194)->CDK4/6 Inhibits Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., BS-194)->CDK2 Inhibits

Caption: Simplified CDK signaling pathway in cancer cell cycle progression.

Pim1_Signaling_Pathway Growth Factors/\nCytokines Growth Factors/ Cytokines Receptor Receptor Growth Factors/\nCytokines->Receptor JAK/STAT Pathway JAK/STAT Pathway Receptor->JAK/STAT Pathway Activates Pim-1 Kinase Pim-1 Kinase JAK/STAT Pathway->Pim-1 Kinase Upregulates Transcription Bad Bad Pim-1 Kinase->Bad Phosphorylates (Inactivates) c-Myc c-Myc Pim-1 Kinase->c-Myc Phosphorylates (Stabilizes) Bcl-2 Bcl-2 Bad->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Promotes Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., SGI-1776, TP-3654) Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., SGI-1776, TP-3654) Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., SGI-1776, TP-3654)->Pim-1 Kinase Inhibits

Caption: Overview of the Pim-1 kinase signaling pathway in cancer.

Trk_Signaling_Pathway Neurotrophins\n(e.g., NGF, BDNF) Neurotrophins (e.g., NGF, BDNF) Trk Receptor Trk Receptor Neurotrophins\n(e.g., NGF, BDNF)->Trk Receptor Bind and Activate RAS-RAF-MEK-ERK\nPathway RAS-RAF-MEK-ERK Pathway Trk Receptor->RAS-RAF-MEK-ERK\nPathway PI3K-AKT-mTOR\nPathway PI3K-AKT-mTOR Pathway Trk Receptor->PI3K-AKT-mTOR\nPathway PLCγ Pathway PLCγ Pathway Trk Receptor->PLCγ Pathway Cell Proliferation\n& Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK\nPathway->Cell Proliferation\n& Survival PI3K-AKT-mTOR\nPathway->Cell Proliferation\n& Survival Differentiation Differentiation PLCγ Pathway->Differentiation Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., Entrectinib) Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., Entrectinib) Pyrazolo[1,5-a]pyrimidine\nInhibitors (e.g., Entrectinib)->Trk Receptor Inhibits

Caption: Key signaling pathways activated by Trk receptors in cancer.

Experimental Workflow Diagrams

In_Vitro_Efficacy_Workflow cluster_workflow In Vitro Efficacy Assessment A Cancer Cell Lines B Compound Treatment (Dose-Response) A->B C Kinase Inhibition Assay (Biochemical) B->C D Cell Viability Assay (e.g., MTT) B->D E Clonogenic Survival Assay B->E F Western Blotting (Target Modulation) B->F G Data Analysis (IC50 / GI50 Determination) C->G D->G E->G F->G

Caption: General workflow for in vitro efficacy evaluation.

In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Assessment A Human Tumor Cell Implantation in Mice B Tumor Growth to Palpable Size A->B C Randomization of Mice into Groups B->C D Compound Administration (Treatment vs. Vehicle) C->D E Tumor Volume and Body Weight Monitoring D->E F End of Study and Tissue Collection E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: Standard workflow for in vivo tumor xenograft studies.

References

Head-to-head comparison of different pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a promising therapeutic strategy for a range of hematological malignancies and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent and selective PI3Kδ inhibitors. This guide provides a head-to-head comparison of key pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, presenting their biochemical potency, selectivity, and cellular activity based on available preclinical data.

Data Presentation: Biochemical Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of prominent pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors against the Class I PI3K isoforms.

Table 1: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

Compound IDPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference
CPL3022532.8130029001700[1]
CPL302415181420>2500016900[2][3]
IHMT-PI3K-4550.57671742.047.1[4][5]

Table 2: Selectivity Profile of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

Compound IDSelectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)Reference
CPL302253~464-fold~1036-fold~607-fold[1]
CPL302415~79-fold>1389-fold~939-fold[2][3]
IHMT-PI3K-455~11784-fold~74-fold~12.5-fold[4][5]

Signaling Pathway and Experimental Workflows

To understand the context of PI3Kδ inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used to evaluate these inhibitors.

PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start_biochem Recombinant PI3Kδ Enzyme incubation_biochem Incubation start_biochem->incubation_biochem inhibitor_biochem Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor_biochem->incubation_biochem substrate Substrate (e.g., ATP, PIP2) substrate->incubation_biochem detection Signal Detection (e.g., Luminescence, Fluorescence) incubation_biochem->detection ic50_calc IC50 Determination detection->ic50_calc start_cellular Cell Culture (e.g., Hematopoietic cell line) inhibitor_cellular Inhibitor Treatment start_cellular->inhibitor_cellular stimulation Cell Stimulation (e.g., BCR activation) inhibitor_cellular->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-AKT lysis->western_blot cellular_ec50 Cellular Potency (EC50) western_blot->cellular_ec50

Generalized Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reaction Setup: A reaction mixture is prepared containing the recombinant PI3Kδ enzyme, the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations, and the lipid substrate (e.g., PIP2) in a kinase reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Termination and ADP Detection: The reaction is stopped, and an ADP-Glo™ Reagent is added to deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Cellular Assay: Western Blot for Phospho-AKT (p-AKT)

This assay determines the ability of an inhibitor to block PI3Kδ signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

  • Cell Culture and Treatment: A relevant hematopoietic cell line (e.g., B-cells) is cultured and then treated with varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a defined period.

  • Cell Stimulation: To activate the PI3K pathway, cells are stimulated with an appropriate agonist, such as an anti-IgM antibody to activate the B-cell receptor (BCR).

  • Cell Lysis: Following stimulation, the cells are lysed to release their protein content. Protease and phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (p-AKT) at a key residue (e.g., Ser473). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.

  • Data Analysis: The chemiluminescent signal is captured, and the intensity of the p-AKT bands is quantified. The p-AKT signal is often normalized to the total AKT signal (determined by re-probing the membrane with an antibody against total AKT) and a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. This allows for the determination of the inhibitor's cellular potency (EC50).

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold has yielded highly potent and selective PI3Kδ inhibitors. CPL302253 and IHMT-PI3K-455, in particular, demonstrate single-digit nanomolar to sub-nanomolar potency against PI3Kδ. While CPL302253 and CPL302415 show excellent selectivity against other PI3K isoforms, IHMT-PI3K-455 exhibits a dual inhibitory profile against PI3Kγ and PI3Kδ. The choice of inhibitor for further development will depend on the desired therapeutic application, with highly selective PI3Kδ inhibitors being pursued for certain autoimmune diseases and dual γ/δ inhibitors potentially offering advantages in specific cancer immunotherapies. The provided data and experimental context serve as a valuable resource for researchers in the field of PI3K drug discovery.

References

Bridging the Gap: A Comparative Guide to Validating Computational Docking with In-Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, computational docking is an indispensable tool for predicting the binding of small molecules to protein targets. However, these in-silico predictions are not infallible and require rigorous experimental validation. This guide provides a comprehensive comparison of common in-vitro binding assays used to confirm and quantify the interactions predicted by computational models, ensuring the confident progression of drug discovery pipelines.

The journey from a computationally identified "hit" to a viable drug candidate is paved with essential experimental checkpoints. In-vitro binding assays serve as the first critical validation step, offering tangible evidence of the predicted molecular interaction. These assays provide quantitative data on binding affinity and kinetics, which are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. This guide delves into the principles, protocols, and comparative advantages of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

At a Glance: Comparing Key In-Vitro Binding Assays

To aid in the selection of the most appropriate validation method, the following table summarizes the key characteristics of SPR, ITC, and FP assays.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index upon ligand binding to an immobilized protein.[1]Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[2][3]Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a protein.[4][5]
Key Parameters Measured Association rate (ka), Dissociation rate (kd), Affinity (KD).[6]Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[2][3]Affinity (KD), IC50.[5]
Labeling Requirement Label-free for the analyte.[1]Label-free for both molecules.[3]Requires a fluorescent label on the ligand.[4][5]
Immobilization Protein is immobilized on a sensor chip.[1][6]Both molecules are in solution.[2][3]Both molecules are in solution.[4][5]
Throughput Medium to high.Low to medium.High.[5]
Sample Consumption Low.High.Low.
Strengths Real-time kinetics, high sensitivity, label-free analyte.[1]Provides a complete thermodynamic profile of the interaction, label-free.[2][3]High throughput, low sample consumption, homogenous assay.[5]
Limitations Immobilization can affect protein activity, potential for non-specific binding.Requires high sample concentrations, sensitive to buffer mismatches.[3]Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds.

The Validation Workflow: From Docking to Data

The process of validating computational docking predictions with in-vitro binding assays follows a logical progression. The following diagram illustrates this general workflow.

ValidationWorkflow General Workflow for Validating Computational Docking cluster_in_silico Computational Phase cluster_in_vitro Experimental Phase cluster_validation Validation & Iteration Docking Computational Docking (Predict Binding Pose & Affinity) HitSelection Hit Prioritization (Based on Docking Score & Pose Analysis) Docking->HitSelection AssaySelection Select In-Vitro Binding Assay (SPR, ITC, FP, etc.) HitSelection->AssaySelection Comparison Compare Computational & Experimental Data HitSelection->Comparison AssayExecution Perform Binding Assay AssaySelection->AssayExecution DataAnalysis Analyze Experimental Data (Determine KD, IC50, etc.) AssayExecution->DataAnalysis DataAnalysis->Comparison Decision Decision Point: Validate or Refine Model Comparison->Decision Refinement Refine Docking Protocol or Rescore Hits Decision->Refinement Refine SAR Structure-Activity Relationship (SAR) & Lead Optimization Decision->SAR Validate Refinement->Docking

A generalized workflow from computational prediction to experimental validation.

In-Depth Experimental Protocols

This section provides detailed methodologies for the three key in-vitro binding assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[1] It provides precise data on binding kinetics and affinity, making it invaluable for validating computational predictions.

Experimental Workflow for SPR

SPR_Workflow SPR Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis ChipPrep Sensor Chip Preparation (e.g., CM5 chip) Immobilization Target Protein Immobilization (e.g., Amine coupling) ChipPrep->Immobilization Blocking Blocking Unreacted Sites (e.g., Ethanolamine) Immobilization->Blocking LigandPrep Ligand (Analyte) Preparation (Serial Dilutions) Blocking->LigandPrep Injection Ligand Injection & Association LigandPrep->Injection Dissociation Buffer Flow & Dissociation Injection->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Injection Next Concentration Fitting Fit Data to a Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

A step-by-step workflow for a typical SPR experiment.

Protocol:

  • Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5 for amine coupling). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[6]

  • Protein Immobilization: Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The amount of immobilized protein will depend on the specific system and should be optimized.

  • Blocking: Inject a blocking agent, such as 1 M ethanolamine-HCl pH 8.5, to deactivate any remaining active esters on the surface.[6]

  • Ligand Preparation: Prepare a series of dilutions of the small molecule (analyte) in the running buffer. The concentration range should ideally span at least one order of magnitude above and below the expected KD.

  • Binding Analysis: Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event.[2][3] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[2][3]

Protocol:

  • Sample Preparation: Prepare the purified protein and the small molecule ligand in the exact same buffer to minimize heats of dilution.[3] Degas both solutions to avoid the formation of air bubbles in the calorimeter cells.[3] The concentration of the protein in the sample cell is typically in the range of 10-100 µM, and the ligand concentration in the syringe should be 10-20 times higher than that of the protein.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature. The reference cell is filled with the dialysis buffer.

  • Loading Samples: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The heat change associated with each injection is measured and recorded.

  • Data Analysis: The raw data, a series of heat pulses, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5] It is a homogenous assay, meaning it does not require separation of bound and free ligand, and is well-suited for high-throughput screening.[5]

Protocol:

  • Probe Selection and Preparation: A fluorescently labeled version of the ligand (the "probe" or "tracer") is required. The fluorophore should be chosen to have excitation and emission wavelengths compatible with the available plate reader.

  • Assay Optimization:

    • Probe Concentration: Determine the optimal concentration of the fluorescent probe that gives a stable and sufficiently high fluorescence signal.

    • Protein Titration: Titrate the target protein against a fixed concentration of the probe to determine the concentration of protein required to achieve a significant change in fluorescence polarization (the "assay window").

  • Competition Assay:

    • Prepare a mixture of the target protein and the fluorescent probe at their optimized concentrations.

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in a microplate reader.

  • Data Analysis: As the concentration of the competitor increases, it will displace the fluorescent probe from the protein, leading to a decrease in fluorescence polarization. The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the resulting sigmoidal curve is fitted to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Case Study: Validating a Novel Inhibitor

A recent study aimed to identify novel inhibitors for a specific kinase. Computational docking predicted a set of compounds with high binding affinities. To validate these findings, the top-ranked compound was synthesized and evaluated using both SPR and ITC.

Data Presentation:

MethodPredicted Value (Docking)Experimental Value
Binding Affinity (KD) 150 nMSPR: 250 nMITC: 280 nM
Binding Enthalpy (ΔH) -8.5 kcal/molITC: -9.2 kcal/mol
Binding Entropy (TΔS) -1.2 kcal/molITC: -1.5 kcal/mol

The experimental data from both SPR and ITC showed good correlation with the computational predictions, confirming that the compound is a bona fide binder of the target kinase. The thermodynamic data from ITC provided further insights into the nature of the binding interaction, revealing it to be enthalpically driven. This successful validation provided the confidence to proceed with this compound series for lead optimization.

Conclusion

The validation of computational docking predictions through in-vitro binding assays is a cornerstone of modern drug discovery. While in-silico methods provide invaluable starting points, the empirical data generated by techniques such as SPR, ITC, and FP are essential for confirming binding, quantifying affinity, and understanding the thermodynamics of the interaction. By carefully selecting the appropriate assay and meticulously executing the experimental protocols, researchers can confidently bridge the gap between computational theory and biological reality, ultimately accelerating the development of new and effective therapeutics.

References

A Comparative Look at the Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of pharmacokinetic data from preclinical studies reveals key structural modifications that influence the oral bioavailability of pyrazolo[1,5-a]pyrimidine analogs, a promising scaffold in modern drug development. This guide synthesizes available data to offer a comparative overview for researchers and scientists in the field.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors targeting a range of protein kinases and other enzymes implicated in diseases such as cancer. A critical factor in the successful clinical translation of these promising therapeutic agents is their ability to be administered orally, which hinges on their oral bioavailability. This guide provides a comparative analysis of the oral bioavailability of several pyrazolo[1,5-a]pyrimidine analogs, supported by experimental data from preclinical studies.

Comparative Analysis of Oral Pharmacokinetic Parameters

To facilitate a direct comparison, the following table summarizes the available oral pharmacokinetic data for different classes of pyrazolo[1,5-a]pyrimidine inhibitors. These compounds have been investigated for their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), Lysine-Specific Demethylase 5 (KDM5), and the DCN1/UBE2M protein-protein interaction.

Compound IDTargetSpeciesDose (mg/kg, p.o.)T½ (h)Cmax (μM)AUC (μM·h)Oral Bioavailability (%)Reference
BS-194 (4k) CDK1, CDK2, CDK9Mouse252.97--Orally Bioavailable[1][2]
Compound 48 KDM5Mouse50 (BID)->15-fold over EC50-Excellent PK profile[3]
Compound 40 DCN1/UBE2MMouse50-~6.072.992[4]

Note: '-' indicates data not reported in the cited sources. T½ refers to elimination half-life, Cmax to maximum plasma concentration, and AUC to the area under the plasma concentration-time curve.

The data clearly indicates that strategic chemical modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with excellent oral bioavailability. For instance, compound 40 , an inhibitor of the DCN1/UBE2M interaction, demonstrates an impressive oral bioavailability of 92% in mice.[4] Similarly, the KDM5 inhibitor, compound 48 , is reported to have an excellent pharmacokinetic profile, achieving unbound plasma concentrations significantly above its cellular effective concentration when administered orally.[3] The CDK inhibitor BS-194 has also been shown to be orally bioavailable, with a reported elimination half-life of 178 minutes (2.97 hours) in mice following oral dosing.[1][2]

Key Structure-Activity Relationships Influencing Oral Bioavailability

The development of orally bioavailable pyrazolo[1,5-a]pyrimidine analogs has been a focus of medicinal chemistry efforts. Research has shown that modifications to the physicochemical properties of these compounds, without compromising their potency, are crucial for enhancing oral exposure.[5] For example, the introduction of polar and basic functional groups into solvent-accessible regions of the molecule has been a successful strategy to improve solubility and, consequently, absorption.[5]

In the case of the DCN1/UBE2M inhibitors, a methylamine substitution on the pyrazole ring of the pyrazolo-pyridone core was instrumental in dramatically enhancing oral bioavailability from a first-generation inhibitor with poor oral absorption.[4] This highlights the significant impact that even small structural changes can have on the pharmacokinetic properties of this class of compounds.

Experimental Protocols

The determination of oral bioavailability and pharmacokinetic parameters typically involves in vivo studies in animal models, most commonly mice and rats. Below are generalized methodologies for key experiments cited in the development of these pyrazolo[1,5-a]pyrimidine analogs.

In Vivo Oral Pharmacokinetic Study in Mice

This protocol is a standard procedure for assessing the oral bioavailability of a test compound.

1. Animal Model: Male or female mice (e.g., BALB/c or CD-1 strains), typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum. They are usually fasted overnight before dosing.

2. Dosing:

  • Oral (p.o.) Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a specific formulation vehicle). A predetermined dose (e.g., 10-50 mg/kg) is administered to a group of mice via oral gavage.
  • Intravenous (i.v.) Administration: For the determination of absolute bioavailability, a separate group of mice receives the compound intravenously, typically at a lower dose, dissolved in a suitable vehicle.

3. Blood Sampling: Blood samples are collected from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis: The blood samples are centrifuged to separate the plasma. The concentration of the test compound in the plasma samples is then quantified using a validated analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and T½. The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the development and assessment of these compounds, the following diagrams illustrate key workflows.

G cluster_0 Drug Discovery and Optimization A Pyrazolo[1,5-a]pyrimidine Scaffold B Lead Compound Identification A->B C Structure-Activity Relationship (SAR) Studies B->C D Optimization for Potency and Selectivity C->D E Physicochemical Property Modification D->E F Orally Bioavailable Candidate E->F

Caption: Drug discovery workflow for developing orally bioavailable pyrazolo[1,5-a]pyrimidine analogs.

G cluster_1 In Vivo Oral Bioavailability Assessment A Compound Formulation B Animal Dosing (p.o. & i.v.) A->B C Serial Blood Sampling B->C D Plasma Sample Analysis (LC-MS/MS) C->D E Pharmacokinetic Data Analysis D->E F Determination of Bioavailability E->F

Caption: Experimental workflow for determining the oral bioavailability of pyrazolo[1,5-a]pyrimidine analogs.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful development of orally bioavailable candidates, as evidenced by the compounds highlighted in this guide, underscores the power of targeted medicinal chemistry efforts. By focusing on the optimization of physicochemical properties in parallel with potency and selectivity, it is possible to design pyrazolo[1,5-a]pyrimidine analogs with favorable pharmacokinetic profiles suitable for clinical development. The data and methodologies presented here provide a valuable resource for researchers working to advance this important class of molecules.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine was found. The following guidance is based on safety protocols for structurally similar pyrazolo[1,5-a]pyrimidine derivatives and general practices for handling heterocyclic nitrogen compounds. Researchers must consult their institution's safety office for specific disposal requirements.

This document provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring laboratory safety and environmental responsibility. Adherence to these protocols is essential to minimize health risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of PPE. This includes, but is not limited to:

Protective EquipmentSpecification
Eye Protection Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.
Hand Protection Chemical-resistant, impervious gloves, such as nitrile gloves, should be worn to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Skin Protection A laboratory coat and long-sleeved clothing are necessary to minimize the risk of skin exposure.
Respiratory Protection All handling of this compound waste should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.

In case of a spill, the area should be immediately cleared. For minor spills, cleanup can be performed using dry procedures to avoid dust generation. For major spills, the appropriate emergency services should be alerted.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to ensure the complete destruction of the compound. Do not dispose of this chemical down the drain or in the general waste stream.

  • Waste Segregation and Collection: Collect all waste materials containing this compound, including contaminated items like weighing boats and paper towels, in a dedicated and clearly labeled hazardous waste container. It is crucial to segregate chemical wastes; do not mix this waste with other waste streams unless approved by your institution's safety office.

  • Container Selection and Management: Use a compatible, sealable container for waste collection. For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is suitable. Liquid waste should be stored in a tightly sealed, compatible container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and handover.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the general principles of handling and disposal of heterocyclic nitrogen compounds from safety data sheets of similar molecules are as follows:

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and collect the material with an inert absorbent. Place the collected material in a suitable container for disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste Material ppe->segregate collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

Essential Safety and Operational Guide for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine. The following procedures are based on the compound's specific Safety Data Sheet (SDS) and best practices for handling similar chemical structures in a research and development setting.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory to ensure the safety of all laboratory personnel.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.To protect against splashes and airborne particles that can cause serious eye irritation[2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant and impervious lab coat worn fully buttoned with long sleeves.To prevent skin contact which may cause irritation[2][4][5].
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood[2][5]. If exposure limits may be exceeded or if dust/aerosols are generated, a NIOSH-approved respirator is required[3][5].To avoid inhalation of dust or aerosols that may cause respiratory irritation[1][2].
General Lab Attire Long pants and closed-toe shoes.Standard laboratory practice to protect against accidental spills[4].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential to minimize exposure and maintain experimental integrity when working with this compound.

  • Preparation and Engineering Controls :

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Designate a specific area for handling the compound and ensure it is clean and uncluttered.

    • Assemble all necessary equipment, including weighing materials, solvents, and waste containers, before starting work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear tightly fitting safety goggles.

    • Don the appropriate chemical-resistant gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice.

  • Compound Handling :

    • Perform all manipulations, including weighing and transferring the solid compound, within the chemical fume hood to control dust generation.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of the compound tightly closed when not in use[2][6].

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[2][7].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal : Dispose of the chemical waste through an approved waste disposal plant[3][4][8]. Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this compound be discharged into drains or disposed of with regular trash[5][9].

  • Container Disposal : Do not reuse empty containers. The first rinse of a container should be collected and disposed of as hazardous waste[9]. Dispose of decontaminated containers in the same manner as the chemical waste[4].

Emergency Procedures

  • In case of skin contact : Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse[1][5].

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][7].

  • If inhaled : Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1][3][7].

  • If swallowed : Rinse mouth. Immediately call a poison center or doctor. Do not induce vomiting[5].

  • Spills : Evacuate the area. Remove all sources of ignition[5][7]. Wearing appropriate PPE, collect the spilled material and place it in a suitable, sealed container for disposal[4]. Prevent the chemical from entering drains[4][5].

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_controls 1. Engineering Controls Check (Fume Hood) prep_area 2. Designate & Prepare Area prep_controls->prep_area prep_ppe 3. Don Appropriate PPE prep_area->prep_ppe handle_weigh 4. Weigh & Transfer Compound prep_ppe->handle_weigh Proceed to Handling handle_solution 5. Prepare Solution (if needed) handle_weigh->handle_solution handle_close 6. Keep Containers Closed handle_solution->handle_close post_decon 7. Decontaminate Work Area handle_close->post_decon Proceed to Post-Handling post_doff 8. Doff PPE Correctly post_decon->post_doff post_wash 9. Wash Hands Thoroughly post_doff->post_wash disp_waste 10. Segregate Hazardous Waste post_wash->disp_waste Proceed to Disposal disp_container 11. Decontaminate & Dispose Container disp_waste->disp_container disp_pickup 12. Arrange for Waste Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

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